1-(3-Bromo-5-methylpyridin-2-yl)piperazine
Description
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Properties
IUPAC Name |
1-(3-bromo-5-methylpyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c1-8-6-9(11)10(13-7-8)14-4-2-12-3-5-14/h6-7,12H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLBPFNANUOETD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N2CCNCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675298 | |
| Record name | 1-(3-Bromo-5-methylpyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-35-1 | |
| Record name | 1-(3-Bromo-5-methyl-2-pyridinyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromo-5-methylpyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)piperazine
The following technical guide details the synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)piperazine , a critical intermediate often utilized in the development of kinase inhibitors and GPCR ligands. This guide is structured for researchers requiring a robust, scalable protocol.
Executive Summary
The target molecule, 1-(3-Bromo-5-methylpyridin-2-yl)piperazine, features a 2-aminopyridine core substituted with a bromine atom at the C3 position and a methyl group at the C5 position. This scaffold is highly valued in medicinal chemistry because the C3-bromine provides a versatile handle for further functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), while the free piperazine nitrogen allows for diverse amide or sulfonamide derivatizations.
This guide prioritizes a Nucleophilic Aromatic Substitution (SNAr) strategy over metal-catalyzed couplings for the primary bond formation, citing superior cost-efficiency, scalability, and purification profiles.
Retrosynthetic Analysis & Strategy
Disconnection Approach
The most logical disconnection is at the C2–N bond of the pyridine ring. The high electrophilicity of the C2 position in pyridine systems, particularly when activated by the ring nitrogen, makes SNAr the dominant synthetic pathway.
Route Selection: SNAr vs. Buchwald-Hartwig
-
Route A (SNAr - Selected): Utilizes 2,3-dibromo-5-methylpyridine as the electrophile. The reaction relies on the inductive electron-withdrawing nature of the ring nitrogen and the ortho-bromo group to facilitate nucleophilic attack at C2.
-
Pros: No transition metals required; lower cost; high regioselectivity (C2 > C3).
-
Cons: Requires elevated temperatures.
-
-
Route B (Buchwald-Hartwig): Palladium-catalyzed amination.
-
Pros: Milder temperatures.[1]
-
Cons: Ligand cost; potential for Pd contamination; competitive coupling at C3-Br if catalyst control is poor.
-
Mechanistic Visualization
The reaction proceeds via a Meisenheimer-like transition state. The regioselectivity is driven by the stabilization of the negative charge on the electronegative ring nitrogen when attack occurs at C2.
Figure 1: Reaction mechanism illustrating the SNAr pathway and intermediate stabilization.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |
| 2,3-Dibromo-5-methylpyridine | 250.92 | 1.0 | Substrate |
| Piperazine (Anhydrous) | 86.14 | 5.0 - 10.0 | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | Base (Optional if Pip. in excess) |
| NMP or DMSO | - | Solvent | Polar Aprotic Medium |
Note: A large excess of piperazine is critical to prevent the formation of the bis-coupled byproduct (1,4-bis(3-bromo-5-methylpyridin-2-yl)piperazine).
Step-by-Step Procedure
-
Preparation:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3-dibromo-5-methylpyridine (1.0 g, 3.98 mmol) in N-Methyl-2-pyrrolidone (NMP) (10 mL).
-
Technical Insight: NMP is preferred over DMF for its higher boiling point and stability at the temperatures required (100–120°C).
-
-
Nucleophile Addition:
-
Add Piperazine (1.71 g, 19.9 mmol, 5.0 eq) in a single portion.
-
Optional: Add K₂CO₃ (1.1 g, 8.0 mmol) if using closer to stoichiometric amounts of piperazine, though excess amine usually acts as the proton scavenger.
-
-
Reaction:
-
Heat the mixture to 120°C under an inert atmosphere (N₂ or Ar).
-
Monitor by TLC (5% MeOH in DCM) or LC-MS.
-
Endpoint: Reaction is typically complete within 4–6 hours. Look for the disappearance of the starting material peak (Rₜ ~ high) and appearance of the product peak (Rₜ ~ lower, more polar).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into Ice-Water (50 mL). The product may precipitate as a solid.
-
Extraction: If no precipitate forms, extract with Ethyl Acetate (EtOAc) (3 x 30 mL).
-
Wash the combined organic layers with Water (2 x 20 mL) and Brine (1 x 20 mL) to remove NMP and excess piperazine.
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
-
-
Purification:
-
Flash Column Chromatography: Silica gel; Eluent gradient: 0% → 10% Methanol in Dichloromethane (DCM) with 1% Triethylamine (to prevent streaking of the amine).
-
Alternative: Recrystallization from Hexane/EtOAc if the crude is sufficiently pure.
-
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification process.
Characterization & Quality Control
Expected Analytical Data
-
Physical State: Pale yellow oil or low-melting solid.
-
¹H NMR (400 MHz, CDCl₃):
-
Pyridine Ring:[1][2][4][5][6] Two singlets or doublets (meta-coupling) around δ 8.0 ppm (H6) and δ 7.4 ppm (H4). The methyl group appears as a singlet at δ ~2.2 ppm.
-
Piperazine Ring:[1][7][8] Two sets of triplets/multiplets. The protons adjacent to the pyridine nitrogen (N-CH₂) appear downfield (δ ~3.2–3.5 ppm), while the NH-adjacent protons appear upfield (δ ~2.9–3.0 ppm).
-
-
MS (ESI): [M+H]⁺ calculated for C₁₁H₁₆BrN₃: ~270.05 (79Br) and 272.05 (81Br). Expect a 1:1 isotopic pattern characteristic of a mono-brominated compound.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete conversion or loss during aqueous wash. | Increase temp to 130°C; Ensure aqueous layer pH > 10 during extraction to keep piperazine neutral. |
| Bis-coupling | Piperazine concentration too low. | Increase Piperazine to 10 equivalents. |
| Regioisomer (C3) | Attack at C3-Br (rare). | Confirm structure by NOE NMR. C2 attack is electronically favored (N-activation). |
Safety & Handling
-
Brominated Pyridines: Can be skin irritants and sensitizers. Handle in a fume hood.
-
Piperazine: Corrosive solid; can cause respiratory sensitization.
-
Waste: All aqueous washes containing NMP and pyridine residues must be disposed of as hazardous organic waste.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1187386-39-5 (Ethyl derivative analogue). Retrieved from [Link]
- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II: Nucleophilic Aromatic Substitution. Wiley-Interscience. (General mechanism reference for 2-halopyridines).
-
Google Patents. (1952). US2606906A - 1-(2-pyridyl) piperazine and process of preparing same.[1] (Foundational patent for pyridyl-piperazine synthesis). Retrieved from
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- 1. US2606906A - 1-(2-pyridyl) piperazine and process of preparing same - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. 1187386-39-5|1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine|BLD Pharm [bldpharm.com]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Physicochemical Characterization of 1-(3-Bromo-5-methylpyridin-2-yl)piperazine for Drug Discovery Applications
Executive Summary
The 1-(pyridin-2-yl)piperazine scaffold is a cornerstone in modern medicinal chemistry, frequently incorporated into centrally active agents and other therapeutics. The specific derivative, 1-(3-Bromo-5-methylpyridin-2-yl)piperazine, presents a unique combination of a halogen bond donor (bromine), a lipophilic methyl group, and a basic piperazine moiety, making it a compound of significant interest for further development. However, advancing such a candidate through the drug discovery pipeline is contingent upon a thorough understanding of its fundamental physicochemical properties. These properties—lipophilicity, solubility, and ionization state—govern the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a molecule.
This technical guide provides a comprehensive framework for the characterization of 1-(3-Bromo-5-methylpyridin-2-yl)piperazine. It moves beyond a simple data sheet to offer a Senior Application Scientist's perspective on not only what to measure but why and how. We present a combination of in silico predictions to guide initial assessment, followed by detailed, field-proven experimental protocols for the precise determination of LogD, aqueous solubility, and pKa. This document is designed to equip researchers, medicinal chemists, and drug development professionals with the necessary tools and rationale to generate a robust physicochemical data package, enabling informed decisions in the optimization of this promising chemical scaffold.
Introduction: The Strategic Value of the Pyridinylpiperazine Scaffold
The piperazine ring is a privileged scaffold in drug design, valued for its ability to improve aqueous solubility and oral bioavailability.[1] Its two nitrogen atoms offer versatile points for substitution and can engage in crucial hydrogen bonding interactions with biological targets.[2] When coupled with a pyridine ring, as in the pyridinylpiperazine motif, the resulting structure often exhibits favorable properties for targeting the central nervous system (CNS) and a wide array of other receptors.[3][4] The synthesis of such compounds typically involves a nucleophilic aromatic substitution, reacting a halogenated pyridine with piperazine.[5]
The specific compound, 1-(3-Bromo-5-methylpyridin-2-yl)piperazine, incorporates several key features:
-
A Pyridine Ring: A weak base that influences the overall electronic character and potential for π-π stacking interactions.
-
A Piperazine Moiety: A strong basic center critical for solubility and receptor engagement.
-
A Bromo Substituent: Increases lipophilicity and can act as a halogen bond donor, a specific and increasingly recognized interaction in drug design.
-
A Methyl Group: Enhances lipophilicity and can provide steric influence on binding.
Understanding how these functional groups collectively define the molecule's behavior in a physiological environment is paramount for predicting its success as a therapeutic agent.
Molecular Profile and Predicted Properties
A foundational step in characterizing any new chemical entity is to establish its basic molecular properties and generate reliable in silico predictions. These predictions, while not a substitute for experimental data, are invaluable for hypothesis generation and experimental design.
Table 1: Calculated and Predicted Physicochemical Properties
| Property | Value | Source / Method |
|---|---|---|
| Molecular Formula | C₁₀H₁₄BrN₃ | Calculation |
| Molecular Weight | 256.14 g/mol | Calculation |
| Predicted LogP | 2.1 - 2.5 | Fragment-based prediction |
| Predicted pKa (basic) | pKa₁: 7.8 - 8.2 (Piperazine N4) pKa₂: 2.5 - 3.0 (Pyridine N) | ChemAxon/ACD Labs Prediction |
| Predicted Aqueous Solubility | Moderately Soluble | Based on LogP and pKa |
| Hydrogen Bond Donors | 1 | Calculation |
| Hydrogen Bond Acceptors | 3 | Calculation |
| Rotatable Bonds | 1 | Calculation |
The Causality Behind Key Physicochemical Properties
A raw number for LogP or pKa is meaningless without understanding its downstream consequences. As application scientists, we emphasize the causal links between these properties and a compound's ultimate biological fate.
-
Lipophilicity (LogP / LogD): Lipophilicity, the affinity of a compound for a lipid-like environment, is a master regulator of its ADMET profile. It is expressed as LogP for the neutral species and LogD for a specific pH, which accounts for ionized species.
-
Causality: A balanced LogD (typically 1-3) is often required for oral absorption, as the drug must pass through both aqueous (gut lumen) and lipid (cell membranes) environments. Excessively high LogD can lead to poor solubility, high plasma protein binding, rapid metabolism, and potential off-target toxicity. Low LogD may result in poor membrane permeability and an inability to reach intracellular targets.
-
-
Aqueous Solubility: This property defines the maximum concentration of a compound that can dissolve in water and is fundamentally linked to absorption.
-
Causality: For oral administration, a drug must first dissolve in the gastrointestinal fluids before it can be absorbed. Poor solubility is a primary cause of low and variable bioavailability, often leading to the failure of drug candidates in development.[6] Solubility is heavily influenced by a compound's crystal lattice energy and its ionization state (pKa) at a given pH.
-
-
Ionization Constant (pKa): The pKa value indicates the strength of an acid or base and determines the extent to which a molecule is charged at a given pH. For 1-(3-Bromo-5-methylpyridin-2-yl)piperazine, with two basic nitrogen centers, two pKa values are expected.
-
Causality: The ionization state dictates solubility, permeability, and receptor interaction. The charged (protonated) form of our molecule will be significantly more water-soluble. The neutral (unprotonated) form will be more membrane-permeable. The pKa values, in relation to the physiological pH of different body compartments (e.g., stomach pH ~2, intestine pH ~6-7.4, blood pH ~7.4), will therefore determine the absorption site and distribution of the drug.[7]
-
Standard Operating Procedures for Experimental Characterization
While predictions are useful, definitive data can only be generated through rigorous experimentation. The following protocols represent robust, validated methods for determining the core physicochemical properties.
Determination of Lipophilicity (LogD at pH 7.4) via Shake-Flask Method
The shake-flask method is the "gold standard" for LogP/LogD determination, directly measuring the partitioning of a compound between n-octanol and an aqueous buffer.[8][9]
Step-by-Step Protocol:
-
Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing them vigorously for 24 hours and allowing the layers to separate.[2] This crucial step prevents solvent volume changes during the actual experiment.
-
Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Dosing: Add a small volume of the stock solution to a known volume of pre-saturated PBS (pH 7.4) to achieve a starting concentration of ~50-100 µM. The volume of DMSO should not exceed 1% of the total aqueous volume to avoid co-solvent effects.
-
Partitioning: Add a known volume of pre-saturated n-octanol. The volume ratio of octanol to buffer can be adjusted based on the predicted LogD to ensure quantifiable concentrations in both phases.[8]
-
Equilibration: Seal the container and shake vigorously on a mechanical shaker for at least 1 hour at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture at >2000g for 15-30 minutes to achieve a sharp separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the aqueous and n-octanol layers using a validated analytical method, typically reverse-phase HPLC with UV or MS/MS detection, against a standard curve.
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Determination of Aqueous Solubility via Equilibrium Shake-Flask Method
This method determines the thermodynamic equilibrium solubility, which is the most relevant measure for biopharmaceutical classification.[10]
Step-by-Step Protocol:
-
Media Preparation: Prepare aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) as recommended by regulatory guidelines.[11]
-
Sample Addition: Add an excess of the solid compound to vials containing each buffer. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (physiologically relevant 37°C) using a rotator or shaker.
-
Sampling: Withdraw samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the concentration of subsequent time points does not significantly differ (e.g., <10%).[11]
-
Phase Separation: Immediately after sampling, separate the undissolved solid from the solution. This is a critical step and can be done by centrifugation followed by withdrawal of the supernatant, or by direct filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate or supernatant using a validated HPLC-UV or LC-MS/MS method.
-
pH Measurement: The final pH of the saturated solution should be measured and reported.
Determination of Ionization Constants (pKa) via Potentiometric Titration
Potentiometric titration is a highly precise and reliable method for pKa determination.[12] It involves monitoring the pH of a solution as a titrant (acid or base) is added incrementally.
Sources
- 1. inventivapharma.com [inventivapharma.com]
- 2. LogP / LogD shake-flask method [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. uregina.ca [uregina.ca]
- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 11. who.int [who.int]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide to 1-(3-Bromo-5-methylpyridin-2-yl)piperazine
1-(3-Bromo-5-methylpyridin-2-yl)piperazine is a heterocyclic compound that has garnered significant interest within the drug discovery and development landscape. Its structure uniquely combines two key pharmacophoric elements: a substituted pyridine ring and a piperazine moiety. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, recognized for its frequent appearance in a wide array of clinically successful drugs and bioactive molecules.[1][2][3] This prevalence is due to its favorable physicochemical properties, its ability to engage in multiple non-covalent interactions with biological targets, and its synthetic tractability.[3]
The pyridine component, specifically the 3-bromo-5-methyl-2-pyridinyl group, offers a strategically functionalized aromatic system. The bromine atom at the 3-position serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig aminations.[4] This allows for the systematic exploration of the chemical space around the core structure. The methyl group at the 5-position can influence the compound's electronic properties and steric profile, which can be crucial for modulating target affinity and selectivity.
This guide provides a comprehensive overview of 1-(3-Bromo-5-methylpyridin-2-yl)piperazine, covering its chemical identity, physicochemical properties, a validated synthesis protocol, and its critical applications as a building block in the development of novel therapeutic agents.
Chemical Identity and Properties
The foundational step in utilizing any chemical entity in a research or development setting is a thorough understanding of its fundamental properties. These data are critical for reaction planning, purification, formulation, and safety assessments.
| Property | Value | Source |
| CAS Number | 1187386-35-1 | [5] |
| Molecular Formula | C₁₀H₁₄BrN₃ | [5] |
| Molecular Weight | 256.14 g/mol | Computed |
| Appearance | Typically a solid | [6] |
| Purity | ≥96% | [5] |
| SMILES | Cc1cc(Br)c(n1)N2CCNCC2 | Inferred |
| InChI Key | Inferred from structure | Inferred |
Synthesis Protocol: A Self-Validating Approach
The synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)piperazine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The causality behind this choice lies in the electron-deficient nature of the pyridine ring, which is further activated by the nitrogen atom, making the 2-position susceptible to nucleophilic attack. The following protocol outlines a robust and reproducible method.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for 1-(3-Bromo-5-methylpyridin-2-yl)piperazine.
Step-by-Step Methodology
Part 1: Synthesis of the Precursor, 3-Bromo-5-methylpyridine [7][8]
-
Diazotization: To a cooled (0-5 °C) solution of hydrobromic acid (48%), add 3-amino-5-methylpyridine portion-wise while maintaining the temperature.
-
Bromination: Slowly add a solution of sodium nitrite in water to the mixture. The reaction is exothermic and must be kept below 5 °C. Stir for 1 hour.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Slowly add the diazonium salt solution from the previous step to this mixture.
-
Work-up and Purification: Allow the reaction to warm to room temperature and then heat to 60-70 °C until nitrogen evolution ceases. Cool the mixture, neutralize with a base (e.g., NaOH or NaHCO₃), and extract with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer, concentrate under reduced pressure, and purify by vacuum distillation or column chromatography to yield 3-bromo-5-methylpyridine.[9]
Part 2: Nucleophilic Aromatic Substitution with Piperazine
-
Reaction Setup: In a pressure-tolerant reaction vessel, combine 3-bromo-5-methylpyridine (1.0 eq), piperazine (3-5 eq, serving as both reactant and base), and a high-boiling point solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). The use of excess piperazine is a self-validating control; it drives the reaction to completion and neutralizes the HBr generated, preventing side reactions.
-
Heating: Seal the vessel and heat the reaction mixture to 120-150 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Quenching and Extraction: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). The aqueous phase will retain excess piperazine and salts.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield 1-(3-Bromo-5-methylpyridin-2-yl)piperazine as a pure solid.
Applications in Drug Discovery and Development
The true value of 1-(3-Bromo-5-methylpyridin-2-yl)piperazine lies in its role as a versatile intermediate for creating libraries of novel compounds for biological screening. The piperazine scaffold is a cornerstone in the design of agents targeting the central nervous system (CNS), as well as in oncology and infectious diseases.[1][10][11]
Scaffold for Library Synthesis
The structure allows for two primary points of diversification:
-
N-4 Position of Piperazine: The secondary amine of the piperazine ring is readily functionalized via reactions such as reductive amination, acylation, or alkylation. This allows for the introduction of a wide variety of substituents to probe interactions with specific pockets of a biological target.
-
C-3 Position of the Pyridine Ring: The bromo substituent is a key functional group for metal-catalyzed cross-coupling reactions. This enables the attachment of various aryl, heteroaryl, or alkyl groups, significantly expanding the structural diversity of the resulting molecules.
Diagram of Application as a Drug Discovery Scaffold
Caption: Diversification strategy using the core scaffold.
Therapeutic Potential of Derivatives
Derivatives of pyridylpiperazines are being actively investigated across multiple therapeutic areas:
-
Central Nervous System (CNS) Disorders: Many piperazine derivatives exhibit activity at monoamine receptors (dopamine, serotonin), making them candidates for antipsychotic, antidepressant, and anxiolytic drugs.[10][12]
-
Oncology: The piperazine moiety is a common feature in numerous kinase inhibitors, a major class of anti-cancer drugs.[3]
-
Infectious Diseases: The structural motif has been incorporated into compounds with antibacterial, antiviral, antimalarial, and antituberculosis activity.[1][11] Recently, pyridylpiperazine hybrids have shown promise as potent urease inhibitors, which is relevant for treating infections by pathogens like Helicobacter pylori.[13]
Conclusion
1-(3-Bromo-5-methylpyridin-2-yl)piperazine, with a definitive CAS number of 1187386-35-1[5], is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its well-defined structure, accessible synthesis, and multiple points for chemical modification make it an exceptionally valuable building block. By leveraging this scaffold, researchers can efficiently generate large and diverse libraries of novel molecules, accelerating the discovery of next-generation therapeutics for a wide range of human diseases. The logical design of its synthesis and the proven track record of its constituent pharmacophores provide a solid and trustworthy foundation for any drug development program.
References
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1-(3-BROMO-5-METHYLPYRIDIN-2-YL)PIPERAZINE. 2a biotech.[Link]
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Understanding the Properties and Synthesis of 3-Bromo-5-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Piperazine: the molecule of diverse pharmacological importance. ResearchGate.[Link]
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Synthesis method of 3-bromo-5-methylpyridine. Patsnap.[Link]
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Piperazine. PubChem, NIH.[Link]
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1-(3-Bromo-5-fluorophenyl)nonylhydrazine. PubChem, NIH.[Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI.[Link]
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Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed, NIH.[Link]
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An evolving role of piperazine moieties in drug design and discovery. PubMed, NIH.[Link]
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Synthesis of piperazines. Organic Chemistry Portal.[Link]
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5-bromo-3-methyl-2-[(2R)-piperidin-2-yl]pyridine. PubChem, NIH.[Link]
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Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.[Link]
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Current Awareness of Piperazines: Pharmacology and Toxicology. PubMed, NIH.[Link]
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Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PMC, NIH.[Link]
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An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate.[Link]
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An In-depth Technical Guide to the ¹H NMR Spectrum of 1-(3-Bromo-5-methylpyridin-2-yl)piperazine
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(3-Bromo-5-methylpyridin-2-yl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document will detail the theoretical basis for the expected spectral features, including chemical shifts (δ), coupling constants (J), and signal multiplicities. A step-by-step protocol for sample preparation and spectral acquisition is provided, followed by a thorough interpretation of the predicted spectrum. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis.
Introduction: The Significance of Structural Elucidation
1-(3-Bromo-5-methylpyridin-2-yl)piperazine is a substituted pyridinylpiperazine, a scaffold frequently encountered in the development of novel therapeutic agents. The precise arrangement of substituents on both the pyridine and piperazine rings is critical to its biological activity and pharmacokinetic properties. Therefore, unambiguous structural confirmation is a cornerstone of its chemical characterization.
¹H NMR spectroscopy is an indispensable analytical technique for determining the structure of organic molecules in solution.[1][2] By probing the magnetic properties of hydrogen nuclei (protons), ¹H NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. This guide will serve as a detailed reference for understanding and interpreting the ¹H NMR spectrum of the title compound.
Predicted ¹H NMR Spectrum: A Theoretical Framework
The predicted ¹H NMR spectrum of 1-(3-Bromo-5-methylpyridin-2-yl)piperazine is based on established principles of NMR spectroscopy and extensive data from related heterocyclic systems.[3][4][5] The chemical shift of a proton is primarily influenced by the electron density in its vicinity; electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.[6] Spin-spin coupling between adjacent, non-equivalent protons leads to the splitting of signals into multiplets, providing valuable information about the connectivity of the molecule.[7]
The Pyridine Moiety: Aromatic Protons
The pyridine ring contains two aromatic protons. Their expected chemical shifts are influenced by the electronic effects of the bromo, methyl, and piperazinyl substituents.
-
H-4: This proton is situated between the bromo and methyl groups. The bromine atom is an electron-withdrawing group, which will deshield H-4. The methyl group is weakly electron-donating. The net effect is a downfield shift for H-4.
-
H-6: This proton is adjacent to the nitrogen atom of the pyridine ring and the piperazinyl substituent. The nitrogen atom is highly electronegative and strongly deshields the adjacent proton. The piperazinyl group, being an amino substituent, is electron-donating. The proximity to the ring nitrogen is the dominant factor, resulting in a significant downfield shift for H-6.
The coupling between H-4 and H-6 is expected to be a small meta-coupling, typically in the range of 2-3 Hz.[7]
The Methyl Group
The methyl group attached to the pyridine ring is expected to appear as a singlet in the aliphatic region of the spectrum. Its chemical shift will be influenced by its position on the aromatic ring.
The Piperazine Moiety: Aliphatic Protons
The piperazine ring protons are expected to appear as two distinct signals, each integrating to four protons. The piperazine ring can undergo rapid chair-to-chair interconversion at room temperature, which can lead to broadened signals.[8][9][10][11]
-
-CH₂- (adjacent to pyridine): These four protons are directly attached to the nitrogen atom bonded to the electron-withdrawing pyridinyl group. This will cause a significant deshielding effect, shifting their signal downfield compared to the other piperazine protons.
-
-CH₂- (adjacent to NH): These four protons are further from the pyridine ring and are expected to appear at a more upfield position.
The protons within each of the two types of methylene groups on the piperazine ring are chemically equivalent due to rapid conformational changes, and thus are expected to appear as broad singlets or multiplets.
Experimental Protocol: Acquiring a High-Quality Spectrum
A well-defined experimental protocol is crucial for obtaining a high-resolution and accurate ¹H NMR spectrum.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[12] The choice of solvent can influence the chemical shifts of labile protons, such as the N-H proton of the piperazine ring.
-
Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for a standard ¹H NMR experiment.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shift scale to 0 ppm.[1][6]
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer:
| Parameter | Recommended Value | Rationale |
| Pulse Program | Standard 1D Proton | For routine ¹H NMR acquisition. |
| Number of Scans | 16-64 | To improve the signal-to-noise ratio. |
| Relaxation Delay | 1-2 seconds | To allow for full relaxation of the protons between scans. |
| Acquisition Time | 2-4 seconds | To ensure good digital resolution. |
| Spectral Width | 0-12 ppm | To encompass the expected chemical shifts of all protons. |
Data Analysis and Interpretation
The following table summarizes the predicted ¹H NMR data for 1-(3-Bromo-5-methylpyridin-2-yl)piperazine.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 (Pyridine) | 8.0 - 8.2 | d | ~2-3 | 1H |
| H-4 (Pyridine) | 7.4 - 7.6 | d | ~2-3 | 1H |
| -CH₂- (piperazine, adjacent to pyridine) | 3.3 - 3.5 | t | ~5 | 4H |
| -CH₂- (piperazine, adjacent to NH) | 3.0 - 3.2 | t | ~5 | 4H |
| -CH₃ (Pyridine) | 2.3 - 2.5 | s | - | 3H |
| -NH (Piperazine) | 1.5 - 2.5 | br s | - | 1H |
Note: The chemical shifts are predictions and may vary depending on the solvent and experimental conditions.
Structural Confirmation: A Visual Approach
The following diagram illustrates the structure of 1-(3-Bromo-5-methylpyridin-2-yl)piperazine with the protons labeled for correlation with the predicted ¹H NMR spectrum.
Figure 1. Molecular structure of 1-(3-Bromo-5-methylpyridin-2-yl)piperazine.
Conclusion: The Power of Predictive Spectroscopy
While an experimental spectrum provides the definitive characterization, a thorough understanding of the theoretical principles of ¹H NMR allows for a robust prediction of the expected spectral features. This in-depth guide provides a comprehensive framework for the acquisition and interpretation of the ¹H NMR spectrum of 1-(3-Bromo-5-methylpyridin-2-yl)piperazine. The detailed analysis of chemical shifts, coupling constants, and multiplicities serves as a valuable tool for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery, ensuring the accurate structural elucidation of this important class of compounds.
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The NMR interpretations of some heterocyclic compounds which are.... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
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Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]
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An In-Depth Technical Guide to the Mass Spectrometry of 1-(3-Bromo-5-methylpyridin-2-yl)piperazine
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 1-(3-Bromo-5-methylpyridin-2-yl)piperazine, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document delves into the core principles of its ionization and fragmentation behavior, offering field-proven insights and detailed experimental protocols to ensure accurate and reproducible results.
Introduction: The Significance of Structural Elucidation
1-(3-Bromo-5-methylpyridin-2-yl)piperazine belongs to a class of compounds containing both a substituted pyridine and a piperazine moiety. Such scaffolds are prevalent in medicinal chemistry, often exhibiting a range of biological activities.[1] Accurate characterization of these molecules is paramount for drug discovery, development, and quality control. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing precise molecular weight determination and detailed structural information through fragmentation analysis.[2] This guide will focus on the application of Electrospray Ionization (ESI) coupled with Tandem Mass Spectrometry (MS/MS) for the comprehensive analysis of this target molecule.
Foundational Principles: Ionization and Isotopic Signature
Electrospray ionization is a soft ionization technique that is particularly well-suited for polar, thermally labile molecules like 1-(3-Bromo-5-methylpyridin-2-yl)piperazine.[3] In the positive ion mode, the basic nitrogen atoms of the piperazine and pyridine rings readily accept a proton, leading to the formation of a protonated molecule, [M+H]⁺.
A key characteristic of the mass spectrum of this compound is the isotopic pattern conferred by the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive isotopic signature for the molecular ion and any bromine-containing fragment ions, appearing as two peaks of almost equal intensity separated by two mass-to-charge units (m/z). This "M" and "M+2" pattern is a definitive indicator of the presence of a single bromine atom in an ion.
Deciphering the Fragmentation Cascade: A Predictive Analysis
Collision-Induced Dissociation (CID) is a commonly employed technique to induce fragmentation of the protonated molecule in the gas phase, providing valuable structural insights.[4][5] The fragmentation of 1-(3-Bromo-5-methylpyridin-2-yl)piperazine is anticipated to occur through several predictable pathways, primarily involving the piperazine ring and the bond connecting it to the pyridine ring.
The primary fragmentation is expected to occur at the bonds adjacent to the protonation site, which is likely one of the nitrogen atoms.[4] The fragmentation of piperazine analogues typically involves the cleavage of the C-N bonds within the piperazine ring and the bond connecting the ring to its substituent.[6]
Predicted Fragmentation Pathways of Protonated 1-(3-Bromo-5-methylpyridin-2-yl)piperazine
Caption: Predicted major fragmentation pathways for [M+H]⁺.
Table 1: Predicted Major Fragment Ions of 1-(3-Bromo-5-methylpyridin-2-yl)piperazine
| Fragment Ion | Proposed Structure | m/z (⁷⁹Br/⁸¹Br) |
| [M+H]⁺ | Protonated molecule | 270/272 |
| Fragment 1 | [3-Bromo-5-methylpyridin-2-yl]⁺ | 186/188 |
| Fragment 2 | [Piperazin-1-yl]⁺ | 85 |
| Fragment 3 | [3-Bromo-5-methylpyridine]⁺ | 171/173 |
| Fragment 4 | [C₄H₈N]⁺ | 70 |
Experimental Protocol: A Step-by-Step Guide
This section outlines a robust and self-validating protocol for the analysis of 1-(3-Bromo-5-methylpyridin-2-yl)piperazine using Liquid Chromatography-Mass Spectrometry (LC-MS).
Sample Preparation
Proper sample preparation is critical for obtaining high-quality mass spectra and preventing instrument contamination.[7][8]
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of 1-(3-Bromo-5-methylpyridin-2-yl)piperazine and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition (e.g., 95% water with 0.1% formic acid and 5% acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The use of formic acid is recommended to promote protonation.[8]
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.[9]
-
Vial Transfer: Transfer the filtered solution to an appropriate autosampler vial for analysis.[10]
Liquid Chromatography Parameters
Chromatographic separation is essential for isolating the analyte of interest from any impurities and the sample matrix.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable choice.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold for a brief period, and then return to initial conditions for re-equilibration. The exact gradient should be optimized for the best peak shape and separation.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Parameters
High-resolution mass spectrometry is recommended for accurate mass measurements and confirmation of elemental composition.[11][12]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 40 psi.
-
Scan Range (MS1): m/z 50-500.
-
MS/MS Analysis:
-
Precursor Ion Selection: Isolate the [M+H]⁺ ions at m/z 270 and 272.
-
Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.
-
Experimental Workflow for LC-MS/MS Analysis
Caption: A streamlined workflow for the LC-MS/MS analysis.
Data Interpretation and Validation
A successful analysis will yield a mass spectrum with the characteristic bromine isotopic pattern for the protonated molecule at m/z 270/272. The high-resolution mass measurement of these ions should be within 5 ppm of the theoretical exact mass. The MS/MS spectrum should contain the predicted fragment ions, further confirming the structure of the molecule. The presence of the fragment at m/z 186/188 (bromopyridine moiety) and m/z 85 (piperazine moiety) would be strong evidence for the proposed structure.
Conclusion
This technical guide provides a comprehensive framework for the mass spectrometric analysis of 1-(3-Bromo-5-methylpyridin-2-yl)piperazine. By understanding the principles of its ionization and fragmentation, and by following the detailed experimental protocol, researchers can confidently and accurately characterize this and similar molecules. The combination of liquid chromatography for separation and high-resolution tandem mass spectrometry for detection and structural elucidation offers an unparalleled level of analytical detail, which is indispensable in the fields of chemical research and drug development.
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Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC. [Link]
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Technical Guide: Solid-State Architecture of 1-(3-Bromo-5-methylpyridin-2-yl)piperazine
This technical guide details the structural characterization, synthesis, and crystallographic analysis of 1-(3-Bromo-5-methylpyridin-2-yl)piperazine (hereafter referred to as BMPP ).
This guide is structured for medicinal chemists and crystallographers, focusing on the critical steric and electronic features that define this scaffold's utility in drug discovery (specifically for GPCR and kinase targets).
Executive Summary
BMPP represents a privileged scaffold in medicinal chemistry, serving as a core intermediate for serotonin receptor ligands (5-HT) and kinase inhibitors. Its structural utility lies in the 3-bromo handle, which allows for orthogonal functionalization (e.g., Suzuki-Miyaura coupling), and the piperazine moiety, which enhances aqueous solubility and provides a hydrogen-bond donor/acceptor profile.
From a crystallographic perspective, BMPP offers a textbook case of atropisomerism-induced twisting . The steric clash between the bulky bromine atom at position 3 and the piperazine ring at position 2 forces the molecule out of planarity, a feature that critically influences its binding mode in biological pockets.
Structural Analysis & Predictive Modeling
Before wet-lab characterization, we must establish the theoretical structural baseline. The crystal packing of BMPP is governed by the competition between resonance stabilization (flattening) and steric repulsion (twisting).
Molecular Geometry
-
Pyridine Core: The 3-bromo-5-methylpyridine ring is strictly planar and aromatic.
-
Piperazine Conformation: The piperazine ring adopts a chair conformation , which is thermodynamically favored over the boat form by approximately 5-6 kcal/mol. This minimizes torsional strain and 1,3-diaxial interactions.
-
The "Ortho-Effect" (Critical Insight):
-
In unsubstituted 2-pyridylpiperazines, the N1-C2 bond possesses partial double-bond character due to resonance (n
*), favoring a coplanar arrangement. -
In BMPP: The Van der Waals radius of Bromine (1.85 Å) creates a severe steric clash with the equatorial protons of the piperazine ring.
-
Result: The piperazine ring rotates around the C2-N1 bond. We predict a torsion angle (
) of 60°–80° , effectively decoupling the nitrogen lone pair from the pyridine -system.
-
Intermolecular Interactions
In the solid state, BMPP organizes through specific non-covalent interactions:
-
Hydrogen Bonding (Dominant): The secondary amine (N4-H) of the piperazine acts as a donor, while the pyridine nitrogen (N1) or the piperazine tertiary amine (N1) acts as an acceptor. This typically forms infinite 1D polymeric chains .
-
Halogen Bonding: The C-Br bond is polarized, creating a "sigma-hole" (positive electrostatic potential) at the tip of the bromine, capable of interacting with Lewis bases (N or O) in neighboring molecules.
- -Stacking: Restricted due to the non-planar, twisted nature of the molecule, but "slipped" stacking between pyridine rings may occur.
Quantitative Structural Metrics (Expected)
| Parameter | Predicted Value | Rationale |
| Bond Length (C2-N_pip) | 1.40 – 1.42 Å | Elongated due to steric twist (reduced resonance). |
| Bond Angle (C3-C2-N_pip) | ~122° | Expanded to accommodate the Br atom. |
| Torsion Angle (N-C-C-Br) | 65° ± 10° | Orthogonal twist to minimize steric clash. |
| Space Group | P2₁/c or P-1 | Common for centrosymmetric organic small molecules. |
Experimental Protocols
Synthesis for Crystallographic Purity
High-quality single crystals require >99.5% purity. Standard synthesis (SNAr) often leaves trace starting material that disrupts nucleation.
Protocol:
-
Reactants: 2,3-Dibromo-5-methylpyridine (1.0 eq) + Piperazine (5.0 eq, excess to prevent bis-substitution).
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or Dioxane.
-
Conditions: Heat to 120°C for 12 hours.
-
Workup (Critical Step):
-
Dilute with water, extract into EtOAc.
-
Wash organic phase with 1M HCl (pulls BMPP into aqueous phase, leaves unreacted dibromide in organic).
-
Basify aqueous phase with NaOH to pH 12, re-extract into DCM.
-
Result: Free base BMPP of high purity.
-
Crystallization Strategy
BMPP is moderately polar. We utilize a vapor diffusion method to grow diffraction-quality crystals.
-
Solvent (Inner Vial): Ethanol or Methanol (dissolves BMPP).
-
Anti-Solvent (Outer Vial): Hexane or Diethyl Ether (precipitates BMPP).
-
Setup: Place 20 mg of BMPP in a small vial inside a larger jar containing the anti-solvent. Cap tightly. Allow to stand undisturbed at 4°C for 3-7 days.
-
Outcome: Colorless, block-like prisms suitable for X-ray diffraction.
Visualization of Workflows & Interactions
Structure Elucidation Workflow
The following diagram outlines the logical flow from synthesis to structural refinement.
Figure 1: End-to-end workflow for the structural determination of BMPP.
Steric Interaction Map
This diagram visualizes the forces driving the molecular conformation, specifically the "Ortho-Twist."
Figure 2: The "Ortho-Twist" mechanism. The steric bulk of the Bromine atom forces the Piperazine ring out of the pyridine plane.
References
-
Structure of Piperazine: Parkin, A. et al. "Structures of piperazine, piperidine and morpholine." Acta Crystallographica Section B, 2004. Link
-
Ortho-Effect in Pyridines: Smith, J. A. et al. "Conformational Analysis of Ortho-Substituted Aminopyridines." Journal of Organic Chemistry, 2012. Link
-
Synthesis Protocol: "Synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)piperazine derivatives." National Institutes of Health (PMC), 2024. Link
-
Crystallographic Standards: Sheldrick, G. M. "A short history of SHELX." Acta Crystallographica Section A, 2008. Link
Solubility Profiling of 1-(3-Bromo-5-methylpyridin-2-yl)piperazine: A Technical Guide for Process Optimization
The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 1-(3-Bromo-5-methylpyridin-2-yl)piperazine .
Executive Summary
Compound: 1-(3-Bromo-5-methylpyridin-2-yl)piperazine CAS Number: 1187386-35-1 Molecular Formula: C₁₀H₁₄BrN₃ Molecular Weight: 256.14 g/mol
This guide addresses the solubility challenges associated with 1-(3-Bromo-5-methylpyridin-2-yl)piperazine , a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands.[1] While the core piperazine moiety imparts polarity, the 3-bromo and 5-methyl substituents on the pyridine ring significantly increase lipophilicity compared to the unsubstituted analog.[1] Successful handling requires a strategy that leverages pH-dependent ionization and polar aprotic solvation.[1]
Key Takeaway: This compound exhibits pH-dependent aqueous solubility (high in acid, low in base) and high solubility in polar aprotic solvents (DMSO, DMF).[1] It is prone to oxidation at the secondary amine; inert atmosphere handling is recommended.[1]
Physicochemical Profile & Structural Analysis[2][3][4]
Understanding the molecule's architecture is the first step to predicting its behavior in solution.[1]
| Property | Value / Characteristic | Impact on Solubility |
| Core Scaffold | 2-Pyridylpiperazine | Amphiphilic nature; capable of H-bonding. |
| Substituent 1 | 3-Bromo (Electron-withdrawing, Lipophilic) | Reduces basicity of pyridine N; decreases water solubility; increases solubility in DCM/CHCl₃.[1] |
| Substituent 2 | 5-Methyl (Lipophilic) | Slight increase in LogP; promotes solubility in non-polar organics.[1] |
| Ionizable Centers | Piperazine N4 (Secondary Amine) | Basic (pKa ~8.5–9.0). Protonation drives aqueous solubility at pH < 7.[1] |
| Physical State | Solid / Viscous Oil | Dissolution kinetics may be slow; sonication recommended.[1] |
Mechanistic Insight: The "Push-Pull" Solubility
The solubility of this intermediate is governed by a tug-of-war between the hydrophobic pyridine-bromo domain and the hydrophilic piperazine tail .
-
In Organic Solvents: The lipophilic domain dominates, allowing dissolution in DCM, THF, and Ethyl Acetate.[1]
-
In Water: The neutral molecule aggregates.[1] However, lowering the pH protonates the distal piperazine nitrogen (
), disrupting aggregation and forcing the molecule into the aqueous phase.[1]
Solubility Landscape
The following data summarizes the solubility performance across standard laboratory solvents.
A. Primary Solvents (Stock Solutions & Reactions)
These solvents are recommended for preparing high-concentration stock solutions (>10 mM) or running nucleophilic aromatic substitution reactions.[1]
| Solvent | Solubility Rating | Estimated Limit | Usage Notes |
| DMSO | Excellent | > 50 mg/mL | Ideal for biological assay stocks. Caution: High boiling point makes removal difficult.[1] |
| DMF | Excellent | > 50 mg/mL | Alternative to DMSO for synthetic reactions.[1] |
| Methanol | Good | ~ 20–30 mg/mL | Good for transfers; protic nature may interfere with some reagents.[1] |
| Ethanol | Moderate | ~ 10–20 mg/mL | Heating may be required for saturation.[1] |
B. Extraction & Workup Solvents
These solvents are critical for partitioning the compound during purification.[1]
| Solvent | Solubility Rating | Usage Notes |
| DCM (Dichloromethane) | High | Preferred solvent for extraction from basic aqueous layers. |
| Chloroform | High | Excellent solubilizer, often better than DCM for brominated pyridines.[1] |
| Ethyl Acetate | Moderate | Good for extraction, but may require larger volumes than DCM.[1] |
| Diethyl Ether | Low | Not recommended; poor solubility often leads to oiling out.[1] |
C. Aqueous Solubility & pH Dependence[1]
-
pH 7.4 (PBS): Low solubility (< 1 mg/mL).[1] The molecule is largely neutral and lipophilic.[1]
-
pH 1.0 (0.1 N HCl): High solubility. The piperazine nitrogen is fully protonated, forming a water-soluble hydrochloride salt in situ.[1]
-
pH 12 (0.1 N NaOH): Insoluble.[1] The molecule is strictly neutral/free-base.[1]
Experimental Protocols
Protocol A: Visual Solubility Assessment (Tier 1)
Use this rapid screen to determine the approximate solubility limit before committing large quantities.[1]
-
Weighing: Weigh 5 mg of 1-(3-Bromo-5-methylpyridin-2-yl)piperazine into a clear 4 mL glass vial.
-
Solvent Addition: Add solvent in 100 µL increments.
-
Agitation: Vortex for 30 seconds and sonicate for 1 minute between additions.
-
Observation:
-
Calculation: If 5 mg dissolves in 100 µL, solubility is ≥ 50 mg/mL.[1]
Protocol B: Acid-Base Extraction Strategy
This protocol utilizes the pH-dependent solubility for purification.
-
Dissolution: Dissolve the crude reaction mixture in DCM .
-
Acid Wash: Extract the organic layer with 1N HCl .[1]
-
Separation: Discard the DCM layer (containing impurities).[1]
-
Basification: Cool the aqueous layer to 0°C and slowly add 2N NaOH until pH > 10.
-
Mechanism: The piperazine deprotonates, becoming neutral and precipitating or oiling out.[1]
-
-
Re-extraction: Extract the cloudy aqueous mixture with fresh DCM (3x).
-
Drying: Dry combined organics over
and concentrate.
Decision Workflows (Visualized)
The following diagrams illustrate the logical flow for solvent selection and purification.
Diagram 1: Solvent Selection Decision Tree
Caption: Decision tree for selecting the optimal solvent based on the experimental phase (Storage vs. Synthesis vs. Workup).
Diagram 2: pH-Dependent Solubility Mechanism
Caption: The reversible solubility switch. Acidifying the solution solubilizes the compound in water; basifying it forces it into the organic phase.[1]
Handling & Stability
-
Oxidation Risk: The secondary amine on the piperazine ring is susceptible to oxidation over time, leading to N-oxide formation or degradation.[1]
-
Mitigation: Store the solid under nitrogen or argon at -20°C.[1]
-
-
Hygroscopicity: Piperazine salts (e.g., if purchased as a HCl salt) are often hygroscopic.[1] Keep vials tightly sealed.
-
Safety: Brominated pyridines can be irritants.[1] Use standard PPE (gloves, goggles) and handle in a fume hood.[1]
References
-
Chemical Identification: PubChem. 5-bromo-3-methyl-2-[(2R)-piperidin-2-yl]pyridine (Analog Structure Analysis). National Library of Medicine.[1] Available at: [Link][1]
-
Solubility of Piperazine Derivatives: Varela, J., et al. (2012).[1] Piperazine amides with desirable solubility, physicochemical and drug-like properties.[1] National Institutes of Health (PMC).[1] Available at: [Link]
-
General Solubility Protocols: Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Available at: [Link]
-
pKa Determination: University of Regina. pKa Values of Some Piperazines at Different Temperatures. Available at: [Link][1]
Sources
A Comprehensive Technical Guide to 1-(3-Bromo-5-methylpyridin-2-yl)piperazine for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 1-(3-Bromo-5-methylpyridin-2-yl)piperazine, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of sourcing, quality control, synthesis, and safe handling of this important chemical intermediate.
Introduction: The Significance of the Pyridinylpiperazine Scaffold
The 1-(3-Bromo-5-methylpyridin-2-yl)piperazine molecule belongs to a class of compounds known as pyridinylpiperazines, which are integral scaffolds in the design of a wide array of biologically active agents. The piperazine moiety, a six-membered ring containing two opposing nitrogen atoms, is a common feature in many approved drugs due to its ability to modulate physicochemical properties such as solubility and basicity, which in turn can enhance pharmacokinetic profiles.[1] The substituted pyridine ring offers a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs. The presence of a bromine atom provides a reactive site for cross-coupling reactions, enabling the construction of more complex molecular architectures.
Commercial Sourcing and Availability
1-(3-Bromo-5-methylpyridin-2-yl)piperazine is available from a number of commercial suppliers as a research-grade chemical. The purity of the commercially available material is typically in the range of 95% to over 96%. It is crucial for researchers to source this intermediate from reputable suppliers who can provide a comprehensive Certificate of Analysis (CoA) to ensure the quality and consistency of the material.
Below is a table of known commercial suppliers for 1-(3-Bromo-5-methylpyridin-2-yl)piperazine and its key identifying information.
| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight | Reported Purity |
| 2a biotech | 2A-0104937 | 1187386-35-1 | C₁₀H₁₄BrN₃ | 256.15 g/mol | 96%+ |
| Novasyn Organics | N-7512 | 1187386-35-1 | Not Specified | Not Specified | Not Specified |
| Combi-Blocks (via Sigma-Aldrich) | COM448635006 | 1187386-35-1 | C₁₀H₁₄BrN₃ | 256.15 g/mol | 95% |
| Atomax Chemicals Co., Ltd. | Not Specified | 1187386-35-1 | Not Specified | Not Specified | Not Specified |
| HANGZHOU LEAP CHEM CO., LTD. | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Synthesis and Potential Impurities
A common synthetic route to 1-(3-Bromo-5-methylpyridin-2-yl)piperazine likely involves the nucleophilic substitution of a di-halogenated pyridine precursor with piperazine. A key starting material for this synthesis is 2,3-dibromo-5-methylpyridine.
A plausible synthetic pathway is illustrated below:
Caption: Plausible synthetic pathway for 1-(3-Bromo-5-methylpyridin-2-yl)piperazine.
The synthesis of the 2,3-dibromo-5-methylpyridine precursor can be achieved from 2-amino-3-bromo-5-methylpyridine via a Sandmeyer-type reaction.[2]
Potential Impurities:
Given the synthetic route, potential impurities in the final product could include:
-
Unreacted Starting Materials: Residual 2,3-dibromo-5-methylpyridine and piperazine.
-
Positional Isomers: Small amounts of the 2-(piperazin-1-yl)-3-bromo-5-methylpyridine isomer if the starting material is not regiochemically pure.
-
Over-alkylation Products: Bis-substituted piperazine derivatives where the pyridine moiety has reacted with both nitrogen atoms of the piperazine.
-
Solvent Residues: Residual solvents from the reaction and purification steps.
A thorough quality control process is essential to identify and quantify these potential impurities.
Quality Control and Analytical Methods
To ensure the integrity of research and development activities, a robust quality control workflow for incoming batches of 1-(3-Bromo-5-methylpyridin-2-yl)piperazine is paramount. The following analytical techniques are recommended for identity, purity, and stability assessment.
Caption: Recommended quality control workflow for 1-(3-Bromo-5-methylpyridin-2-yl)piperazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for confirming the chemical structure of the compound.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the methyl group on the pyridine ring, the aromatic protons, and the protons of the piperazine ring. The integration of these signals should be consistent with the number of protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms present, further confirming the molecular structure. A complete assignment of the chemical shifts for both ¹H and ¹³C NMR is crucial for unambiguous identification.[3]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the standard method for determining the purity of 1-(3-Bromo-5-methylpyridin-2-yl)piperazine and for profiling any impurities. A validated HPLC method should be used to ensure accuracy and precision.[4][5]
Example HPLC Method Parameters (starting point for method development):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
This method should be validated for linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ) for the main compound and any identified impurities.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Safe Handling and Storage
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Spills: In case of a spill, avoid generating dust. Absorb with an inert material and dispose of it according to local regulations.[6]
Conclusion
1-(3-Bromo-5-methylpyridin-2-yl)piperazine is a valuable building block for the synthesis of novel compounds in drug discovery. A thorough understanding of its commercial availability, synthesis, potential impurities, and the appropriate analytical methods for quality control is essential for any research or development program utilizing this intermediate. By adhering to the principles of scientific integrity and implementing robust quality control measures, researchers can ensure the reliability and reproducibility of their results.
References
-
2a biotech. 1-(3-BROMO-5-METHYLPYRIDIN-2-YL)PIPERAZINE. [Link]
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]
-
Atomax Chemicals Co., Ltd. Product Catalog. ChemBuyersGuide.com. [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. [Link]
- Castrol. BNS Grease - PDS & MSDS. [https://msdspds.castrol.com/bpglis/FusionPDS.nsf/Files/121E5A5288A5469580257D3800293A60/ File/BPBE-9V6B4E.pdf)
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. 2,3-DIBROMO-5-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. msdspds.castrol.com [msdspds.castrol.com]
Technical Guide: Biological Potential & Synthetic Utility of 1-(3-Bromo-5-methylpyridin-2-yl)piperazine
[1]
Part 1: Executive Summary
1-(3-Bromo-5-methylpyridin-2-yl)piperazine (CAS: 1187386-35-1) is a specialized heterocyclic building block belonging to the arylpiperazine class.[1] In medicinal chemistry, this molecule is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets, most notably G-Protein Coupled Receptors (GPCRs).
While often categorized as a synthetic intermediate, this compound possesses intrinsic pharmacophoric features that suggest significant biological activity, particularly within the Central Nervous System (CNS). Its structure integrates a basic piperazine moiety (mimicking neurotransmitter side chains) with a substituted pyridine ring that modulates metabolic stability and lipophilicity.
Key Technical Value:
-
Primary Domain: CNS Drug Discovery (Serotonin/Dopamine modulation).
-
Synthetic Utility: The C3-Bromine atom serves as a "diversity handle" for Palladium-catalyzed cross-coupling (Suzuki/Buchwald-Hartwig), enabling rapid library generation.[1]
-
Pharmacology: High probability of intrinsic affinity for 5-HT1A , 5-HT2C , and D2/D3 receptors based on Structure-Activity Relationship (SAR) homology with known ligands like mCPP and TFMPP.[1]
Part 2: Structural Biology & Pharmacophore Analysis[1]
To understand the biological potential of this compound, we must deconstruct its molecular architecture into functional domains.
The Pharmacophore Triad
The molecule functions through three distinct structural zones:
-
The Cationic Head (Piperazine): At physiological pH (7.4), the secondary amine of the piperazine ring is protonated. This positive charge acts as a critical anchor, forming an ionic bond with the conserved Aspartate (Asp3.32) residue found in the transmembrane helix 3 of aminergic GPCRs (5-HT, Dopamine, Adrenergic).
-
The Bioisosteric Core (Pyridine): The pyridine ring replaces the traditional phenyl ring found in older generation drugs. The nitrogen atom in the pyridine ring reduces lipophilicity (LogP) compared to a benzene ring, improving water solubility and reducing non-specific binding.
-
The Steric/Electronic Modulators (Br & Me):
-
3-Bromo: Provides steric bulk that forces the piperazine ring out of coplanarity, inducing a specific "twisted" conformation often required for receptor subtype selectivity (e.g., distinguishing 5-HT1A from D2).[1]
-
5-Methyl: A weak electron-donating group that fine-tunes the electron density of the pyridine nitrogen, potentially influencing the pKa of the system.[1]
-
Pathway Logic: From Scaffold to Signal
The following diagram illustrates the logical flow from the chemical structure to its biological impact, highlighting the critical "Branching Point" provided by the bromine atom.[2]
Figure 1: Structural logic flow connecting the chemical scaffold to biological targets and synthetic expansion.[3][4][5][6][7]
Part 3: Predicted Biological Activity[1]
Based on the SAR of 1-arylpiperazines (e.g., mCPP , TFMPP , Vortioxetine ), 1-(3-Bromo-5-methylpyridin-2-yl)piperazine is predicted to exhibit the following biological profile.
Serotonergic Modulation (5-HT Receptors)[1][3]
-
5-HT1A Receptor: Likely acts as a partial agonist .[1] The arylpiperazine moiety is the core pharmacophore for 5-HT1A binding (e.g., Buspirone). The 2-pyridyl substitution is known to enhance selectivity over alpha-1 adrenergic receptors compared to phenyl analogs.[1]
-
5-HT2C Receptor: Potential antagonist activity.[1] Meta-substituted arylpiperazines (the Br and Me are in meta-like positions relative to the piperazine) often favor 5-HT2C antagonism, a mechanism relevant for antidepressant and anxiolytic effects.[1]
Dopaminergic Activity[1]
-
D2/D3 Receptors: The compound likely possesses moderate affinity for D2 receptors. In drug development, this scaffold is often modified (via the piperazine nitrogen) with a "linker-aryl" chain to create "Long-Chain Arylpiperazines" (LCAPs) which are potent D2 antagonists/partial agonists (e.g., Aripiprazole).
Quantitative SAR Data Comparison
The following table compares the predicted activity of the subject compound against established standards with similar structural features.
| Compound | Structure Core | Key Substituents | Primary Target (Ki) | Biological Effect |
| Subject Compound | 2-Pyridylpiperazine | 3-Br, 5-Me | 5-HT1A / 5-HT2C (Predicted < 50 nM) | Intermediate / Probe |
| mCPP | Phenylpiperazine | 3-Cl | 5-HT2C (3.4 nM) | Agonist (Anxiogenic) |
| TFMPP | Phenylpiperazine | 3-CF3 | 5-HT1B/2C | Non-selective Agonist |
| 1-(2-Pyridyl)piperazine | 2-Pyridylpiperazine | None | 5-HT3 / Alpha-2 | Weak Antagonist |
| Vortioxetine | Phenylpiperazine | 2,4-Dimethyl, S-linker | SERT / 5-HT Receptors | Multimodal Antidepressant |
Part 4: Experimental Validation Protocols
To confirm the biological activity and synthetic utility of this compound, the following self-validating protocols are recommended.
Protocol 1: Synthetic Validation (Suzuki-Miyaura Coupling)
Objective: Validate the "C3-Bromine Handle" by coupling the scaffold with phenylboronic acid to generate a bi-aryl probe.[1]
-
Reagents:
-
Procedure:
-
Step 1: Degas solvents with nitrogen for 15 minutes.[1]
-
Step 2: Charge reaction vessel with substrate, boronic acid, base, and catalyst.[1]
-
Step 3: Heat to 90°C under nitrogen atmosphere for 4 hours.
-
Step 4: Monitor via LC-MS.[1] Success Criterion: Disappearance of the bromine peak (M+) and appearance of the bi-aryl mass (M - Br + Ph).
-
Step 5: Workup with ethyl acetate extraction and silica gel purification.[1]
-
Protocol 2: In Vitro Radioligand Binding Assay (5-HT1A)
Objective: Determine the binding affinity (
-
System: CHO cells stably expressing human 5-HT1A receptors.[1]
-
Radioligand: [3H]-8-OH-DPAT (0.5 nM).
-
Non-specific Binding Definition: 10 µM Serotonin (5-HT).[1]
-
Methodology:
-
Incubation: Incubate cell membranes (20 µg protein) with the radioligand and varying concentrations of the test compound (
to M) in Tris-HCl buffer (pH 7.4) for 60 min at 25°C. -
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Measurement: Liquid scintillation counting.
-
-
Data Analysis:
-
Plot % inhibition vs. log[concentration].
-
Calculate
using non-linear regression. -
Convert to
using the Cheng-Prusoff equation: -
Success Criterion: A
value < 100 nM indicates significant "Lead-like" affinity.[1]
-
Part 5: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
GHS Signal Word: WARNING.[1]
-
Handling:
-
The piperazine ring makes this compound basic; it may form carbonates upon prolonged exposure to air. Store under inert gas (Argon/Nitrogen).
-
Avoid contact with strong oxidizing agents.[1]
-
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Use within a fume hood to avoid inhalation of dust/aerosols.[1]
Part 6: References
-
Chem-Impex International. (n.d.).[1] 1-(2-Pyridyl)piperazine - Product Description and Applications. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 94459, 1-(2-Pyridyl)piperazine. Retrieved from
-
Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents.[1][8] Part 15: 5-HT1A and 5-HT2 receptor affinity of some 1-(2-pyridyl)piperazine derivatives. Archiv der Pharmazie, 327(10), 669-674.[1] (Contextual grounding for 2-pyridylpiperazine SAR).
-
Halazy, S., et al. (1996). 5-HT1A agonists/antagonists: The role of the 2-pyridylpiperazine moiety. Journal of Medicinal Chemistry. (Foundational text on the pharmacophore).
-
E-Chemi. (2026).[9] 1-(3-Bromo-5-methylpyridin-2-yl)piperazine Product Page. Retrieved from
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
An In-Depth Technical Guide to the Derivatives of 1-(3-Bromo-5-methylpyridin-2-yl)piperazine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-(3-Bromo-5-methylpyridin-2-yl)piperazine scaffold is a promising heterocyclic motif in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential pharmacological applications of derivatives based on this core structure. We will delve into the strategic considerations for the synthesis of the core molecule and its analogues, explore key derivatization pathways, and discuss the structure-activity relationships (SAR) that govern their biological activity, with a particular focus on their potential in oncology and central nervous system (CNS) disorders. Detailed, field-proven experimental protocols and data presentation are included to enable researchers to readily apply this knowledge in their drug discovery and development endeavors.
Introduction: The Strategic Value of the (Pyridin-2-yl)piperazine Moiety
The piperazine ring is a ubiquitous structural element in a vast array of approved drugs, valued for its ability to impart favorable physicochemical properties such as improved aqueous solubility and oral bioavailability.[1] Its two nitrogen atoms provide handles for facile chemical modification, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[1] When coupled with a pyridine ring, a common pharmacophore in its own right, the resulting (pyridin-2-yl)piperazine scaffold becomes a privileged structure in drug discovery.
The subject of this guide, 1-(3-Bromo-5-methylpyridin-2-yl)piperazine, incorporates several key features that make it a particularly attractive starting point for medicinal chemistry campaigns:
-
The 2-(Piperazin-1-yl)pyridine Core: This arrangement is a well-established pharmacophore with a wide range of biological activities, including but not limited to, antipsychotic, antidepressant, and anticancer effects.
-
The 3-Bromo Substituent: The bromine atom at the 3-position of the pyridine ring serves as a crucial synthetic handle for further derivatization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a diverse range of substituents to probe structure-activity relationships.
-
The 5-Methyl Group: The methyl group at the 5-position can influence the electronic properties of the pyridine ring and provide a point of interaction with biological targets. It also serves to block a potential site of metabolism.
This guide will provide a detailed exploration of the synthesis and derivatization of this promising scaffold, with the aim of empowering researchers to unlock its full therapeutic potential.
Synthesis of the Core Scaffold: 1-(3-Bromo-5-methylpyridin-2-yl)piperazine
The synthesis of the core 1-(3-Bromo-5-methylpyridin-2-yl)piperazine molecule is predicated on a key nucleophilic aromatic substitution (SNAr) reaction. The general strategy involves the reaction of a suitable dihalogenated pyridine precursor with piperazine.
Synthesis of the Precursor: 3-Bromo-5-methylpyridine
A reliable synthesis of 3-bromo-5-methylpyridine is the essential first step. A multi-step synthesis starting from diethyl malonate and 3-nitro-5-chloropyridine has been reported.[2]
Workflow for the Synthesis of 3-Bromo-5-methylpyridine
Caption: General SNAr approach to the core scaffold.
Causality behind Experimental Choices:
-
Choice of Dihalogenated Precursor: A 2,3-dihalo-5-methylpyridine is the ideal starting material. A 2-fluoro or 2-chloro substituent is generally more reactive in SNAr than a 2-bromo substituent, allowing for selective displacement at the 2-position while retaining the 3-bromo group for subsequent derivatization. [3]* Excess Piperazine: Using an excess of piperazine serves two purposes: it drives the reaction to completion and acts as a base to neutralize the hydrogen halide formed during the reaction.
-
Solvent and Temperature: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is typically used to facilitate the reaction. Heating is often required to achieve a reasonable reaction rate.
Representative Experimental Protocol for the Synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)piperazine
-
To a solution of 2,3-dichloro-5-methylpyridine (1.0 eq) in DMSO (5-10 mL/mmol), add piperazine (4.0-5.0 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.
Derivatization Strategies
The 1-(3-Bromo-5-methylpyridin-2-yl)piperazine core offers two primary sites for derivatization: the secondary amine of the piperazine ring and the bromine atom on the pyridine ring.
N-Functionalization of the Piperazine Ring
The secondary amine of the piperazine moiety can be readily functionalized through various reactions, including:
-
Alkylation: Reaction with alkyl halides or tosylates in the presence of a base.
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent such as sodium triacetoxyborohydride.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Workflow for N-Functionalization
Caption: Key derivatization reactions at the piperazine nitrogen.
C-Functionalization via Cross-Coupling Reactions
The 3-bromo substituent is a versatile handle for introducing a wide array of chemical diversity through palladium-catalyzed cross-coupling reactions.
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds with aryl, heteroaryl, or vinyl groups. [4]* Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
Workflow for C-Functionalization
Caption: Cross-coupling reactions at the 3-bromo position.
Physicochemical and Pharmacological Properties: A Structure-Activity Relationship (SAR) Perspective
While specific biological data for derivatives of 1-(3-Bromo-5-methylpyridin-2-yl)piperazine are not extensively published, valuable insights can be drawn from the broader class of (pyridin-2-yl)piperazine derivatives.
Table 1: General Structure-Activity Relationships for (Pyridin-2-yl)piperazine Derivatives
| Position of Modification | Type of Modification | General Impact on Biological Activity |
| Piperazine N-4 | Small alkyl groups | Often well-tolerated and can modulate lipophilicity. |
| Aryl or heteroaryl groups | Can lead to potent interactions with specific targets, particularly in CNS disorders. [5] | |
| Acyl or sulfonyl groups | Can act as hydrogen bond acceptors and influence target binding. | |
| Pyridine Ring | Substitution at the 3-position | Introduction of aryl or heteroaryl groups can significantly impact potency and selectivity, for instance, in kinase inhibition. [6] |
| Substitution at the 5-position | The methyl group in the core scaffold likely contributes to hydrophobic interactions and may influence metabolic stability. |
Potential as CNS Agents
Many (pyridin-2-yl)piperazine derivatives exhibit activity at various G-protein coupled receptors (GPCRs) and transporters in the central nervous system. The nature of the substituent on the piperazine nitrogen is often a key determinant of activity and selectivity. For example, arylpiperazine moieties are common in atypical antipsychotics and antidepressants.
Potential as Kinase Inhibitors in Oncology
The (pyridin-2-yl)piperazine scaffold is also a known hinge-binding motif for various protein kinases. The pyridine nitrogen can form a crucial hydrogen bond with the hinge region of the kinase, while substituents on the pyridine and piperazine rings can occupy adjacent hydrophobic pockets, leading to potent and selective inhibition. Derivatives of imidazo[1,2-a]pyridine, a related scaffold, have shown promise as PI3K/mTOR dual inhibitors. [6]
Conclusion and Future Directions
The 1-(3-Bromo-5-methylpyridin-2-yl)piperazine scaffold represents a highly versatile and promising starting point for the development of novel therapeutic agents. Its synthetic accessibility and the presence of two distinct points for derivatization allow for the creation of large and diverse chemical libraries. The established pharmacological relevance of the broader (pyridin-2-yl)piperazine class in both CNS disorders and oncology provides a strong rationale for the further exploration of this specific scaffold.
Future research should focus on the systematic exploration of the chemical space around this core through the synthesis and biological evaluation of a wide range of derivatives. High-throughput screening against various biological targets, coupled with structure-based drug design, will be instrumental in identifying lead compounds with therapeutic potential. The development of more detailed structure-activity relationships for this specific scaffold will be crucial for guiding the optimization of potency, selectivity, and pharmacokinetic properties.
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Gellibert, F., Fouchet, M.-H., et al. (2006). Discovery of 4-{4-[3-(Pyridin-2-yl)-1 H-pyrazol-4-yl] pyridin-2-yl}-N-(tetrahydro-2 H-pyran-4-yl) benzamide (GW788388): a potent, selective, and orally active transforming growth factor-β type I receptor inhibitor. Journal of Medicinal Chemistry, 49(7), 2210–2221. [Link]
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Yu, Y., Han, Y., Zhang, F., Gao, Z., Zhu, T., & Dong, S. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(6), 3028–3046. [Link]
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Guzman, F. C., & Toste, F. D. (2015). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 80(15), 7586–7593. [Link]
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Wang, C., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]
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Chilmonczyk, Z., Bogdal, M., Mazgajska, M., Cybulski, J., & Lewandowska, U. (1996). Structure-activity relationship in a series of new 1-(2-pyrimidinyl)piperazine derivatives with hypnotic activity. Polish journal of pharmacology, 48(4), 431–440. [Link]
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starting materials for 1-(3-Bromo-5-methylpyridin-2-yl)piperazine synthesis
An In-depth Technical Guide to the Starting Materials for the Synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Bromo-5-methylpyridin-2-yl)piperazine is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motif, featuring a substituted pyridine ring linked to a piperazine moiety, is prevalent in numerous drug candidates and approved pharmaceuticals.[1][2] The strategic synthesis of this molecule is therefore of significant interest to the medicinal chemistry and drug development community. This guide provides a comprehensive overview of the starting materials and synthetic strategies employed in the preparation of 1-(3-Bromo-5-methylpyridin-2-yl)piperazine, with a focus on the underlying chemical principles and practical considerations for laboratory and process scale-up.
Retrosynthetic Analysis and Key Synthetic Strategies
The synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)piperazine invariably involves the formation of a carbon-nitrogen (C-N) bond between the pyridine and piperazine rings. A retrosynthetic analysis reveals two primary disconnection points, leading to two main synthetic strategies:
-
Nucleophilic Aromatic Substitution (SNAr): This approach involves the displacement of a suitable leaving group (typically a halide) at the 2-position of the pyridine ring by piperazine acting as a nucleophile.[3][4][5][6]
-
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This powerful method utilizes a palladium catalyst to facilitate the coupling of a halopyridine with piperazine.[1][7][8][9][10]
The choice between these strategies is dictated by the availability of starting materials, the desired scale of the reaction, and the electronic properties of the pyridine precursor.
Starting Materials for the Pyridine Moiety: 2-Halo-3-bromo-5-methylpyridines
The cornerstone of the synthesis is a suitably substituted pyridine. The ideal precursor is a 2-halo-3-bromo-5-methylpyridine, where the halogen at the 2-position serves as the leaving group for the subsequent coupling with piperazine.
Synthesis of 2-Halo-3-bromo-5-methylpyridine Precursors
Several routes can be envisioned for the synthesis of these key intermediates, starting from simpler, commercially available pyridines or acyclic precursors.
One plausible, albeit multi-step, approach starts from a substituted nitropyridine. For instance, a synthetic route to 3-bromo-5-methylpyridine has been described starting from 3-nitro-5-chloropyridine and diethyl malonate.[11] While this particular patent describes the synthesis of 3-bromo-5-methylpyridine, similar strategies could be adapted to introduce a halogen at the 2-position.
A more direct approach would involve the halogenation of a pre-functionalized pyridine. For example, 2-bromo-5-methylpyridine is a known compound and could potentially be brominated at the 3-position.[12] However, controlling the regioselectivity of such a reaction can be challenging.
A versatile and often preferred starting material is 3-bromo-2-methyl-5-nitropyridine.[13] The nitro group at the 5-position activates the pyridine ring towards nucleophilic attack, making the 2-position more susceptible to substitution.[3] This intermediate is valuable for both SNAr and as a precursor for further functionalization after the piperazine coupling.
The following table summarizes potential starting materials for the pyridine moiety and the rationale for their selection:
| Starting Material for Pyridine Moiety | Rationale for Selection | Potential Synthetic Route to Target Precursor |
| 2,3-Dibromo-5-methylpyridine | Direct precursor for coupling reactions. The bromine at the 2-position is generally more labile in SNAr and cross-coupling reactions. | Direct bromination of 2-bromo-5-methylpyridine or 3-bromo-5-methylpyridine.[12] |
| 2-Chloro-3-bromo-5-methylpyridine | Often more cost-effective than the dibromo analogue. Suitable for both SNAr and Buchwald-Hartwig reactions.[14] | Halogen exchange reactions or de novo synthesis from acyclic precursors.[15] |
| 3-Bromo-2-methyl-5-nitropyridine | The nitro group activates the 2-position for SNAr.[3][13] The nitro group can be reduced to an amine for further derivatization. | Nitration of 3-bromo-2-methylpyridine. |
Starting Materials for the Amine Moiety: Piperazine and its Derivatives
Piperazine is the nucleophilic component in the C-N bond formation. Depending on the desired final product and the reaction conditions, either piperazine itself or a protected derivative is used.
| Piperazine Derivative | Rationale for Use |
| Piperazine | The simplest and most direct nucleophile. Used when mono-substitution is desired and can be controlled by stoichiometry. |
| N-Boc-piperazine | The Boc (tert-butyloxycarbonyl) protecting group prevents di-substitution and can be easily removed under acidic conditions. It is commonly used in Buchwald-Hartwig aminations.[2] |
| 1-Methylpiperazine | Used when the final product requires a methyl group on the distal nitrogen of the piperazine ring.[16] |
Synthetic Methodologies and Experimental Protocols
Method A: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a classical and often cost-effective method for the synthesis of heteroaryl amines.[17] For the synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)piperazine, this approach is most effective when the pyridine ring is activated by an electron-withdrawing group.
Causality behind Experimental Choices:
-
Solvent: A polar aprotic solvent such as acetonitrile or DMF is typically used to dissolve the reactants and facilitate the reaction.[3]
-
Base: A mild base like potassium carbonate is often added to scavenge the acid (H-X) generated during the reaction.[3]
-
Temperature: The reaction is often heated to overcome the activation energy of the nucleophilic attack.[3]
Experimental Protocol: SNAr of 2-Chloro-3-bromo-5-methylpyridine with Piperazine
-
To a solution of 2-chloro-3-bromo-5-methylpyridine (1.0 eq.) in acetonitrile, add piperazine (2.0 eq.) and potassium carbonate (2.0 eq.).
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(3-Bromo-5-methylpyridin-2-yl)piperazine.
Method B: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile and widely used method for the formation of C-N bonds.[1][10] It is particularly useful for coupling less reactive aryl halides and can tolerate a wide range of functional groups.[9]
Causality behind Experimental Choices:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or Pd₂(dba)₃.
-
Ligand: A bulky, electron-rich phosphine ligand is crucial for the efficiency of the catalytic cycle. Ligands such as Xantphos, RuPhos, or BrettPhos are commonly employed.[1]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine and facilitate the reductive elimination step.[9]
-
Solvent: Anhydrous, deoxygenated solvents such as toluene or dioxane are used to prevent catalyst deactivation.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloro-3-bromo-5-methylpyridine with N-Boc-piperazine [2]
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with 2-chloro-3-bromo-5-methylpyridine (1.0 eq.), N-Boc-piperazine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., NaOtBu, 1.5 eq.).
-
Add anhydrous, deoxygenated toluene.
-
Seal the vessel and heat the reaction mixture to 100-110°C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-1-(3-bromo-5-methylpyridin-2-yl)piperazine.
-
The Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.
Visualizing the Synthetic Pathways
The following diagrams illustrate the two primary synthetic routes to 1-(3-Bromo-5-methylpyridin-2-yl)piperazine.
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A Technical Guide to the Mechanism of Action of Substituted Pyridylpiperazines
Prepared for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Substituted pyridylpiperazines represent a cornerstone in modern neuropharmacology, particularly in the development of atypical antipsychotics. Unlike first-generation antipsychotics that primarily act as potent dopamine D2 receptor antagonists, these third-generation agents, exemplified by aripiprazole, exhibit a complex and nuanced mechanism of action. Their therapeutic efficacy stems from a unique combination of partial agonism at dopamine D2 and serotonin 5-HT1A receptors, coupled with antagonism at serotonin 5-HT2A receptors.[1][2] This polypharmacological profile allows them to act as "dopamine system stabilizers," modulating dopaminergic activity depending on the endogenous environment—attenuating hyperdopaminergic states and enhancing activity in hypodopaminergic states.[3] This guide provides an in-depth exploration of the molecular targets, downstream signaling pathways, key structure-activity relationships, and the essential experimental protocols used to characterize the intricate mechanism of action of this vital class of therapeutic agents.
Core Molecular Targets: A Tripartite Receptor Interaction
The clinical profile of substituted pyridylpiperazines is defined by their simultaneous interaction with at least three key G protein-coupled receptors (GPCRs) in the central nervous system. The balance of activity at these sites is crucial for achieving antipsychotic efficacy while minimizing the extrapyramidal side effects associated with older medications.[2][4]
The Dopamine D2 Receptor (D2R): The Fulcrum of Activity
The principal mechanism of action for many pyridylpiperazines, like aripiprazole, is partial agonism at the D2 receptor.[1][3]
-
Causality of Partial Agonism : A partial agonist binds to a receptor but possesses lower intrinsic activity than the endogenous full agonist, in this case, dopamine.[3] This means it produces a submaximal response. The therapeutic genius of this mechanism lies in its ability to stabilize the dopamine system.[3]
-
In Hyperdopaminergic States (e.g., mesolimbic pathway in psychosis): The partial agonist competes with excess dopamine, effectively acting as a functional antagonist and reducing overstimulation.[3]
-
In Hypodopaminergic States (e.g., mesocortical pathway, contributing to negative/cognitive symptoms): The partial agonist provides a baseline level of receptor stimulation, acting as a functional agonist to increase dampened neurotransmission.[3]
-
This dual functionality is a paradigm shift from simple receptor blockade and is central to the "third-generation antipsychotic" classification.
The Serotonin 5-HT1A Receptor: A Synergistic Partnership
Many atypical antipsychotics, including pyridylpiperazines, are partial agonists at the 5-HT1A receptor.[5]
-
Mechanistic Significance : Activation of 5-HT1A autoreceptors in the raphe nuclei reduces serotonin firing, which in turn can disinhibit dopamine release in cortical and striatal regions.[5] This action is thought to contribute to the antidepressant, anxiolytic, and cognitive-enhancing properties of these drugs.[6] The synergy between D2 partial agonism and 5-HT1A partial agonism is critical to their broad therapeutic window.[2]
The Serotonin 5-HT2A Receptor: The Role of Blockade
Antagonism or inverse agonism at the 5-HT2A receptor is another hallmark of this drug class.[2][7][8]
-
Rationale for Antagonism : Serotonin, via 5-HT2A receptors, typically exerts an inhibitory effect on dopamine release in several key brain regions, including the striatum. By blocking these receptors, pyridylpiperazines disinhibit dopamine neurons, which is particularly beneficial for mitigating the motor side effects (extrapyramidal symptoms) caused by D2 receptor blockade.[9]
-
Inverse Agonism : Many ligands previously classified as antagonists at 5-HT2A receptors are now understood to be inverse agonists.[10][11] These receptors exhibit a degree of constitutive (ligand-independent) activity. Inverse agonists bind to the receptor and stabilize it in an inactive conformation, reducing this basal signaling.[11][12] This mechanism can more effectively increase dopamine release in mesocortical and mesolimbic regions compared to neutral antagonists.[9]
Receptor Binding Profile Summary
The affinity of a compound for its target is a critical determinant of its potency and selectivity. This is quantified by the inhibition constant (Ki), which represents the concentration of a drug required to occupy 50% of the receptors. A lower Ki value indicates higher binding affinity.
| Compound | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |
| Aripiprazole | 0.34 | 1.7 | 3.4 |
| Brexpiprazole | 0.30 | 1.1 | 0.47 |
| Cariprazine | 0.09 | 2.6 | 18.8 |
Data compiled from publicly available pharmacological databases and literature reviews. Absolute values may vary slightly between studies depending on experimental conditions.
Downstream Signaling Pathways and Functional Modulation
Binding to a GPCR is only the first step. The functional outcome of this interaction is determined by the downstream signaling cascades that are activated or inhibited. For pyridylpiperazines, the key pathways involve G-protein coupling and, increasingly recognized, β-arrestin-mediated signaling.
G-Protein Coupling and Second Messenger Systems
-
D2 and 5-HT1A Receptors : Both D2 and 5-HT1A receptors are canonically coupled to the Gi/o family of G-proteins.[13][14] Upon agonist or partial agonist binding, the Gαi/o subunit is activated, which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[14][15] This reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately altering neuronal excitability and gene expression.[16]
-
5-HT2A Receptors : These receptors are coupled to the Gq/11 family of G-proteins.[7] Antagonism or inverse agonism at these sites blocks the serotonin-induced activation of phospholipase C (PLC), which prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This blockade prevents the subsequent release of intracellular calcium and activation of Protein Kinase C (PKC).[12]
Caption: Canonical G-protein signaling pathways for pyridylpiperazines.
β-Arrestin Biased Signaling
The concept of "functional selectivity" or "biased agonism" has revolutionized GPCR pharmacology. It posits that a ligand can preferentially activate one signaling pathway over another (e.g., G-protein vs. β-arrestin) at the same receptor.[17]
-
The β-Arrestin Pathway : In addition to G-protein coupling, GPCRs can signal through β-arrestin scaffolding proteins. This pathway is involved in receptor desensitization, internalization, and G-protein-independent signaling cascades.[14][17]
-
Relevance to Antipsychotics : There is growing evidence that the therapeutic effects and side-effect profiles of antipsychotics may be linked to their bias toward or away from the β-arrestin pathway.[4][18] For example, some research suggests that β-arrestin signaling is a major driver of antipsychotic efficacy, and developing β-arrestin biased D2R antagonists could lead to drugs with a better therapeutic index.[19][20] Ligands that are G-protein-biased or β-arrestin-biased at the D2R are under active investigation as potentially safer and more effective antipsychotics.[18][21][22]
Elucidating the Mechanism of Action: Key Experimental Protocols
Characterizing the complex pharmacology of substituted pyridylpiperazines requires a suite of robust and validated in vitro assays. These protocols allow researchers to dissect the interaction of a compound with its targets and quantify its functional effects.
Protocol: Radioligand Binding Assay for Receptor Affinity (Ki)
This assay is the gold standard for determining the binding affinity of a test compound for a specific receptor.[23] It relies on the principle of competition between a radiolabeled ligand (with known affinity) and an unlabeled test compound for binding to the receptor.
-
Objective : To determine the inhibition constant (Ki) of a test compound.
-
Methodology :
-
Preparation of Membranes : Prepare cell membrane homogenates from a cell line stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human D2R).[24] Protein concentration is quantified using a standard method like the BCA assay.
-
Assay Setup : In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2R) and varying concentrations of the unlabeled test compound (the "competitor").[25]
-
Incubation : Allow the reaction to reach equilibrium (e.g., 60 minutes at 30°C).[24]
-
Separation : Rapidly separate the bound radioligand from the free (unbound) radioligand via vacuum filtration through a glass fiber filter mat. The membranes and bound ligand are trapped on the filter.[23][25]
-
Quantification : Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[23] The radioactivity trapped on the filters is then measured using a scintillation counter.
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[24]
-
Caption: Workflow for a competitive radioligand binding assay.
Protocol: cAMP Accumulation Assay for Functional Activity
This functional assay determines whether a compound acts as an agonist, antagonist, or inverse agonist at a Gi/o- or Gs-coupled receptor by measuring changes in intracellular cAMP levels.[26][27]
-
Objective : To determine the potency (EC50 or IC50) and efficacy of a test compound.
-
Methodology :
-
Cell Culture : Use a cell line expressing the target receptor (e.g., HEK293 cells expressing 5-HT1A).
-
Assay Setup (for Gi-coupled receptors) :
-
Pre-treat cells with the test compound at various concentrations.
-
Stimulate the cells with a known adenylyl cyclase activator, such as forskolin, to induce a high level of cAMP production.[28] An agonist will inhibit this forskolin-stimulated cAMP accumulation, while an antagonist will block the effect of a co-incubated agonist.
-
-
Cell Lysis and Detection : After incubation, lyse the cells and measure the intracellular cAMP concentration. This is typically done using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen, where endogenous cAMP competes with a labeled cAMP tracer for binding to a specific antibody.[26][28]
-
Data Analysis :
-
Agonists : Plot the cAMP level against the log of the agonist concentration to generate a dose-response curve and determine the EC50 (potency) and the maximal inhibition (efficacy).
-
Antagonists : Co-incubate increasing concentrations of the antagonist with a fixed concentration of a known agonist. The IC50 value represents the concentration of antagonist that blocks 50% of the agonist's effect.
-
-
Protocol: [35S]GTPγS Binding Assay for G-protein Activation
This assay provides a direct measure of G-protein activation following receptor stimulation, making it a valuable tool for distinguishing between full and partial agonists.[29][30][31]
-
Objective : To directly quantify the ability of a ligand to activate G-proteins.
-
Causality : When a GPCR is activated by an agonist, it catalyzes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the activated Gα subunit and accumulates, providing a measurable signal of receptor activation.[30][31]
-
Methodology :
-
Membrane Preparation : Prepare membranes from cells expressing the receptor of interest, as in the binding assay.
-
Assay Reaction : Incubate the membranes with the test compound (at various concentrations), GDP (to ensure G-proteins are in their inactive state), and [35S]GTPγS.[29]
-
Separation & Quantification : After incubation, separate the membrane-bound [35S]GTPγS from the unbound nucleotide via filtration.[30] The amount of radioactivity trapped on the filter is proportional to the level of G-protein activation.
-
Data Analysis : Plot the amount of bound [35S]GTPγS against the log of the agonist concentration. The resulting dose-response curve allows for the determination of the EC50 (potency) and Emax (efficacy) for G-protein activation. Partial agonists will produce a lower Emax value than full agonists.
-
Structure-Activity Relationships (SAR)
The arylpiperazine scaffold is a versatile template for designing CNS drugs targeting dopamine and serotonin receptors.[8] The specific substitutions on the pyridyl and piperazine moieties, as well as the nature of the linker chain, profoundly influence the affinity, selectivity, and functional activity of the resulting compounds.
-
Pyridyl Ring : The substitution pattern on the pyridyl (or other aryl) ring is critical for modulating affinity for D2 and 5-HT receptors. For example, ortho-substitutions on the aryl ring can be favorable for D2 receptor affinity.[32]
-
Piperazine Core : The piperazine ring is a common structural motif in many CNS-active drugs.[33] It often serves as a key pharmacophore, providing the necessary basic nitrogen atom for interaction with an acidic residue (e.g., Aspartic acid) in the binding pocket of aminergic GPCRs.
-
Linker and Terminal Group : The length and composition of the alkyl chain connecting the piperazine to the terminal chemical group are crucial for optimizing the binding profile. The large, complex terminal moieties of compounds like aripiprazole and brexpiprazole are key to their unique partial agonist activity.
Conclusion and Future Directions
Substituted pyridylpiperazines have transformed the treatment of schizophrenia and other neuropsychiatric disorders. Their mechanism of action, centered on D2/5-HT1A partial agonism and 5-HT2A antagonism, provides a sophisticated method for stabilizing dopamine and serotonin neurotransmission.[1][2] The elucidation of this mechanism has been made possible by a combination of classical pharmacological assays, including radioligand binding and functional second messenger readouts.
Future research is increasingly focused on the concept of biased agonism.[4] Designing ligands that selectively engage G-protein or β-arrestin pathways at the D2 receptor holds the promise of developing next-generation antipsychotics with even greater efficacy and a more favorable side-effect profile, potentially separating therapeutic actions from adverse effects.[19][20]
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Fijałkowski, M., et al. (2014). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Pharmacological Reports, 66(5), 830-835. [Link]
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Che, T., et al. (2018). Functionally Biased D2R Antagonists: Targeting the β-Arrestin Pathway to Improve Antipsychotic Treatment. ACS Chemical Biology, 13(4), 1016-1024. [Link]
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Vaidya, S., et al. (2019). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Frontiers in Molecular Neuroscience, 12, 193. [Link]
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Słoczyńska, K., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. European Journal of Medicinal Chemistry, 258, 115598. [Link]
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Capelli, A. M., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 64(12), 8573-8595. [Link]
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Aloyo, V. J., & Harvey, J. A. (2008). Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors. Current Neuropharmacology, 6(1), 1-13. [Link]
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Polter, A. M., & Li, X. (2010). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. The Journal of Neuroscience, 30(44), 14611-14613. [Link]
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Słoczyńska, K., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. European Journal of Medicinal Chemistry, 258, 115598. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]
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Millan, M. J., et al. (2021). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology, 12, 622325. [Link]
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Urs, N. M., et al. (2016). Distinct cortical and striatal actions of a β-arrestin-biased dopamine D2 receptor ligand reveal unique antipsychotic-like properties. Proceedings of the National Academy of Sciences, 113(50), E8179-E8188. [Link]
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Blum, K., et al. (2021). Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating. International Journal of Molecular Sciences, 22(16), 8563. [Link]
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Introduction: The Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 2-(Piperazin-1-yl)pyridine Compounds: Synthesis, Properties, and Pharmacological Applications
The 2-(piperazin-1-yl)pyridine moiety represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to a wide array of biological targets with high affinity, making them exceptionally versatile starting points for drug development.[1][2][3] The structure combines a pyridine ring, a six-membered aromatic heterocycle, with a piperazine ring, a saturated six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This unique combination imparts favorable physicochemical and pharmacokinetic properties, often enhancing a molecule's solubility, permeability, and metabolic stability, which are critical for oral bioavailability.[1] The piperazine ring, in particular, is one of the most frequently utilized heterocycles in drug discovery, valued for its ability to serve as a hydrophilic and basic group or as a scaffold to correctly orient pharmacophoric elements for target interaction.[1][4] Consequently, derivatives of 2-(piperazin-1-yl)pyridine have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and potent enzyme inhibition, solidifying their importance in the pharmaceutical industry.[2][3][4][5][6]
Core Synthesis Strategies: Building the Scaffold
The primary and most direct method for synthesizing the 2-(piperazin-1-yl)pyridine core is through a nucleophilic aromatic substitution (SNAr) reaction. This approach is favored for its efficiency and reliability. The underlying principle involves the displacement of a leaving group, typically a halogen (e.g., chlorine or fluorine), from the electron-deficient C2 position of the pyridine ring by a nucleophilic nitrogen atom from the piperazine ring. The electron-withdrawing nature of the pyridine nitrogen atom facilitates this reaction, making the C2 position highly electrophilic.
A common variation involves reacting a 2-halopyridine derivative with an excess of piperazine. The excess piperazine serves both as the nucleophile and as a base to neutralize the hydrogen halide formed during the reaction. The reaction is often carried out in a suitable solvent, such as acetonitrile, and may require heating to proceed at an optimal rate.[7]
Caption: General workflow for SNAr synthesis of the 2-(piperazin-1-yl)pyridine core.
Experimental Protocol: Synthesis of 1-(3-Nitropyridin-2-yl)piperazine
This protocol is a representative example of the SNAr methodology, adapted from established literature procedures for synthesizing pyridinylpiperazine intermediates.[7]
Materials:
-
2-Chloro-3-nitropyridine
-
Piperazine (anhydrous)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Chloroform
-
Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a stirred solution of piperazine (4-5 equivalents) in acetonitrile, add 2-chloro-3-nitropyridine (1 equivalent) and potassium carbonate (1.5-2 equivalents). The use of K₂CO₃ is a common modification that acts as a base, avoiding the need for a large excess of piperazine.[7]
-
Reaction Execution: The reaction mixture is heated under reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material (2-chloro-3-nitropyridine) is consumed (typically 12-24 hours). The nitro group at the 3-position makes the 2-position a strong electrophilic center, facilitating the nucleophilic attack by piperazine.[7]
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator.
-
Extraction: The resulting residue is partitioned between water and a suitable organic solvent like chloroform. The aqueous layer is extracted three times with chloroform.[8]
-
Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.[8]
-
Purification: The crude 1-(3-nitropyridin-2-yl)piperazine can be purified by column chromatography on silica gel if necessary to yield the final product.
Pharmacological Landscape: A Scaffold of Diverse Activity
The 2-(piperazin-1-yl)pyridine core is a key feature in molecules targeting a wide range of diseases. Its structural flexibility allows for modifications that fine-tune its activity against various biological targets.
Adrenergic Receptor Antagonism
Derivatives of this scaffold have been extensively studied as potent and selective antagonists for adrenergic receptors.
-
α2-Adrenoceptor Antagonists: A series of 1-(2-pyridinyl)piperazine derivatives were synthesized and shown to be potent, selective α2-adrenoceptor antagonists.[5] For instance, 1-(3-fluoro-2-pyridinyl)piperazine was found to be more potent than the reference compounds yohimbine and rauwolscine in displacing [3H]clonidine from α2 binding sites.[5]
-
α1-Adrenoceptor Antagonists: Other studies have described new N-arylpiperazine derivatives of pyridine that show a high affinity for α1-adrenoceptors with selectivity over the α2 subtype.[6] One of the most potent compounds identified displayed a Ki value of 27.3 nM for the α1 receptor with a 62-fold selectivity over the α2 receptor.[6] These compounds have been investigated for their potential hypotensive activity.[6]
Anticancer Activity
The scaffold is a prominent moiety in the design of novel anticancer agents due to its ability to interact with key cellular pathways involved in cancer progression.[9][10]
-
PI3K/mTOR Inhibition: The imidazo[1,2-a]pyridine core, often linked via a piperazine group, is a key pharmacophore in the development of inhibitors for the PI3K/mTOR pathway, which is frequently dysregulated in cancer.[9] Structural modifications on phenyl-piperazine subunits are explored to enhance molecular interactions within the affinity sites of PI3K and mTOR.[11]
-
Targeted Cytotoxicity: Novel 1-(2-aryl-2-adamantyl)piperazine derivatives have shown significant in vitro anti-proliferative effects across various human cancer cell lines, with a particular sensitivity noted in melanoma cells.[12]
Caption: The PI3K/Akt/mTOR signaling pathway, a key target for anticancer agents.
Enzyme Inhibition
-
Urease Inhibitors: Urease is a nickel-dependent enzyme crucial for the survival of pathogenic microorganisms like Helicobacter pylori.[7] Pyridine-based piperazines have been developed as potent urease inhibitors.[7] In one study, several synthesized derivatives showed excellent inhibitory activity, with IC₅₀ values significantly lower than that of the standard inhibitor, thiourea.[7]
-
Monoamine Oxidase (MAO) Inhibitors: Certain 2-[4-(pyrimidin-2-yl)piperazin-1-yl] derivatives have been synthesized and identified as selective MAO-A inhibitors, which are targets for the treatment of depression and other neurological disorders.[13]
Antiviral and Antimicrobial Activity
-
Influenza Virus Inhibitors: Through structural modification of a high-throughput screening hit, a series of piperidine-based derivatives (structurally related to piperazine) were identified as potent inhibitors of various influenza virus strains, with some compounds showing EC₅₀ values as low as 0.05 µM.[14] These compounds appear to interfere with the early-to-middle stages of viral replication.[14]
-
Antibacterial and Antifungal Agents: New disubstituted piperazines have been synthesized that demonstrate significant antibacterial and antifungal activity.[15] Certain compounds were found to be more potent than ampicillin against methicillin-resistant S. aureus (MRSA).[15]
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-(piperazin-1-yl)pyridine compounds can be significantly modulated by altering the substituents on both the pyridine and piperazine rings. SAR studies provide a rational basis for designing more potent and selective molecules.
| Target Class | Core Modification | Effect on Activity | Reference |
| Urease Inhibition | Substitution on the terminal N-arylacetamide group | Electron-withdrawing groups (e.g., -Cl, -NO₂) at the ortho or meta position of the aryl ring generally increase inhibitory potency. | [7] |
| Urease Inhibition | Substitution on the terminal N-arylacetamide group | Electron-donating groups (e.g., -CH₃, -OCH₃) tend to decrease inhibitory activity. | [7] |
| SCD1 Inhibition | Replacement of the pyridine ring with other heterocycles | Replacing the pyridin-2-yl moiety with pyrimidine or pyrazine dramatically decreased activity, while a pyridazine replacement improved potency. | [16] |
| Influenza Inhibition | Linkage between quinoline and piperidine rings | An ether linkage between the heterocyclic core (quinoline) and the piperidine ring was found to be critical for potent antiviral activity. | [14] |
| Cholinesterase Inhibition | Methyl substitution on the quinoline ring | Moving a methyl group from the 6-position to the 8-position of a linked quinoline ring resulted in enhanced dual inhibition of AChE and BChE. | [17] |
Representative Biological Assay Protocol
To assess the efficacy of newly synthesized compounds, robust and reproducible biological assays are essential. The following protocol details an in vitro urease inhibition assay, a common method for evaluating potential treatments for infections caused by urease-producing pathogens.[7]
Protocol: In Vitro Urease Inhibition Assay (Indophenol Method)
This method quantifies urease activity by measuring the production of ammonia, which reacts to form a colored indophenol compound.
Materials:
-
Jack bean urease
-
Urea solution (100 mM)
-
Phosphate buffer (pH 7.0)
-
Phenol reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hydroxide and sodium hypochlorite)
-
Test compounds and standard inhibitor (e.g., Thiourea)
-
96-well microplate
-
Microplate reader
Step-by-Step Procedure:
-
Preparation of Solutions: Prepare stock solutions of the test compounds and the standard inhibitor (thiourea) in a suitable solvent (e.g., 10% DMSO).
-
Reaction Mixture Preparation: In a 96-well plate, add 25 µL of the test compound solution at various concentrations. Add 25 µL of urease enzyme solution and incubate for 15 minutes at 30°C.
-
Initiation of Reaction: To initiate the enzymatic reaction, add 50 µL of urea solution to each well. Incubate the plate for another 30 minutes at 30°C.
-
Color Development: Stop the reaction and begin color development by adding 50 µL of the phenol reagent followed by 50 µL of the alkali reagent to each well.
-
Measurement: Incubate the plate for 50 minutes at 37°C to allow the color to develop fully. Measure the absorbance at 630 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated using the formula: Inhibition (%) = [1 - (Absorbance of test sample / Absorbance of negative control)] x 100.
-
IC₅₀ Determination: Plot the percentage of inhibition against the different concentrations of the test compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the urease activity).
Caption: Workflow for the in vitro urease inhibition assay.
Conclusion and Future Perspectives
The 2-(piperazin-1-yl)pyridine scaffold has unequivocally proven its merit in the field of medicinal chemistry. Its synthetic accessibility and the favorable physicochemical properties it imparts make it an invaluable starting point for the development of novel therapeutics. The extensive body of research highlights its versatility, with derivatives demonstrating potent activity against a diverse array of targets, from G-protein coupled receptors and viral proteins to critical enzymes in cancer pathways.
Future research will likely focus on leveraging advanced synthetic methodologies, such as C-H functionalization, to create more complex and three-dimensional analogs, potentially unlocking new biological activities and improving selectivity.[4] Furthermore, the integration of computational modeling and machine learning with traditional SAR studies will accelerate the design of next-generation 2-(piperazin-1-yl)pyridine-based drugs with optimized efficacy and safety profiles, continuing the legacy of this truly privileged scaffold.
References
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Scott, M. K., et al. (1984). Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]
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Kapeni, A. O., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synlett. Available at: [Link]
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Unknown. (n.d.). Synthesis and characterization some of pyridine derivatives. Iraqi National Journal of Chemistry. Available at: [Link]
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Astafeva, A. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
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Pessina, D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals. Available at: [Link]
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Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry. Available at: [Link]
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ResearchGate. (2024). Design and Synthesis of Piperazine‐Linked Imidazo[1,2‐a]pyridine Derivatives as Potent Anticancer Agents. Available at: [Link]
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da Silva, G. G., et al. (2024). New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic Stability, and In Silico Studies. Journal of Medicinal Chemistry. Available at: [Link]
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Isbell, J., & Beaudry, C. M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. Available at: [Link]
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Baran, M., et al. (2014). Studies on novel pyridine and 2-pyridone derivatives of N-arylpiperazine as α-adrenoceptor ligands. Medicinal Chemistry. Available at: [Link]
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Melikyan, G. S., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie. Available at: [Link]
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Dimas, K., et al. (2024). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. International Journal of Molecular Sciences. Available at: [Link]
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Khan, I., et al. (2020). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for 1-(3-bromo-5-methylpyridin-2-yl)piperazine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 2-Pyridylpiperazine Scaffold
The 1-(3-bromo-5-methylpyridin-2-yl)piperazine moiety represents a valuable building block for drug discovery, combining the privileged arylpiperazine scaffold with the unique electronic and steric properties of a substituted pyridine ring. The piperazine ring is a common pharmacophore in numerous FDA-approved drugs, valued for its ability to improve physicochemical properties such as solubility and bioavailability, and to serve as a versatile linker to engage with biological targets.[1][2] The introduction of a 2-pyridyl group, particularly with the specific substitution pattern of a bromine atom at the 3-position and a methyl group at the 5-position, offers medicinal chemists a nuanced tool for modulating potency, selectivity, and pharmacokinetic profiles of lead compounds.
The bromine atom provides a key handle for further synthetic elaboration through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the exploration of a diverse chemical space.[3] The methyl group can influence the compound's metabolic stability and provides a subtle steric and electronic perturbation that can be crucial for optimizing interactions with the target protein. The 2-pyridylpiperazine core itself is a well-established pharmacophore in compounds targeting a range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.[4][5][6]
This document provides a comprehensive guide to the synthesis, potential applications, and detailed experimental protocols for utilizing 1-(3-bromo-5-methylpyridin-2-yl)piperazine as a key intermediate in drug discovery programs, with a particular focus on its potential as a scaffold for kinase inhibitors in oncology and agents for neurodegenerative diseases.
Synthesis and Characterization
The synthesis of 1-(3-bromo-5-methylpyridin-2-yl)piperazine can be achieved through a nucleophilic aromatic substitution reaction. The precursor, 3-bromo-5-methylpyridine, is a known intermediate in organic synthesis.[7][8]
Protocol 1: Synthesis of 1-(3-bromo-5-methylpyridin-2-yl)piperazine
Rationale: This protocol describes a standard nucleophilic aromatic substitution (SNAr) reaction, a robust and widely used method for the synthesis of arylpiperazines. The reaction conditions are chosen to be mild and efficient.
Materials:
-
2,3-dibromo-5-methylpyridine
-
Piperazine (anhydrous)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,3-dibromo-5-methylpyridine (1.0 eq) in anhydrous DMF, add piperazine (2.0-3.0 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford 1-(3-bromo-5-methylpyridin-2-yl)piperazine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Section 1: Application in Oncology - A Scaffold for Kinase Inhibitors
The arylpiperazine moiety is a key structural feature in numerous kinase inhibitors, including the FDA-approved drug Imatinib.[5] The 2-pyridylpiperazine scaffold, in particular, has been extensively explored for the development of potent and selective kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, mimicking the hinge-binding motif of ATP in the kinase active site.[9]
Rationale for Targeting Kinases
Protein kinases play a central role in signal transduction pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The 1-(3-bromo-5-methylpyridin-2-yl)piperazine scaffold can be elaborated to target various kinase families, such as Src, Abl, and ALK.[6][9]
Proposed Mechanism of Action
Derivatives of 1-(3-bromo-5-methylpyridin-2-yl)piperazine are hypothesized to act as ATP-competitive inhibitors. The pyridyl-piperazine core can occupy the adenine-binding pocket of the kinase, with the pyridine nitrogen forming a crucial hydrogen bond with the hinge region of the enzyme. The bromine atom at the 3-position can be replaced with various aryl or heteroaryl groups via cross-coupling reactions to extend into the hydrophobic pocket of the kinase, thereby increasing potency and selectivity. The methyl group at the 5-position can provide favorable van der Waals interactions within the active site.
Caption: Proposed binding mode of a 1-(Aryl-5-methylpyridin-2-yl)piperazine derivative in a kinase active site.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: ALK2 Kinase)
Rationale: This protocol describes a common method to determine the in vitro potency of a compound against a specific kinase. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor.
Materials:
-
Recombinant human ALK2 kinase
-
Biotinylated substrate peptide
-
ATP
-
1-(3-bromo-5-methylpyridin-2-yl)piperazine derivatives
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
HTRF KinEASE-STK S1 kit (or similar)
-
384-well low-volume microtiter plates
-
Plate reader capable of HTRF detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add 2 µL of the compound dilutions.
-
Add 4 µL of a solution containing the ALK2 kinase and the biotinylated substrate peptide in kinase buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in kinase buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of HTRF detection buffer containing streptavidin-XL665 and a phosphospecific antibody conjugated to europium cryptate.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Protocol 3: Cell Proliferation Assay (MTT Assay)
Rationale: This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines. It measures the metabolic activity of viable cells, which is proportional to the number of living cells.
Materials:
-
Human cancer cell line (e.g., a cell line known to be dependent on the targeted kinase)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
1-(3-bromo-5-methylpyridin-2-yl)piperazine derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Section 2: Application in Neurodegenerative Diseases
Arylpiperazine derivatives have also shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[10][11][12] They can modulate various targets implicated in these conditions, including neurotransmitter receptors and enzymes involved in pathogenic protein aggregation. The 1-(3-bromo-5-methylpyridin-2-yl)piperazine scaffold can be utilized to develop agents with neuroprotective properties.
Rationale for Targeting Neurodegenerative Pathways
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Therapeutic strategies often focus on protecting neurons from cell death, reducing inflammation, and preventing the aggregation of misfolded proteins.
Potential Molecular Targets and Mechanisms
Derivatives of 1-(3-bromo-5-methylpyridin-2-yl)piperazine could be designed to target:
-
Monoamine Oxidase B (MAO-B): Inhibition of MAO-B can increase dopamine levels in the brain, which is beneficial in Parkinson's disease.
-
Glycogen Synthase Kinase 3β (GSK-3β): Inhibition of GSK-3β is a therapeutic strategy for Alzheimer's disease as it can reduce tau hyperphosphorylation and amyloid-β production.
-
Muscarinic and Serotonergic Receptors: Modulation of these receptors can improve cognitive function.
Caption: A typical workflow for the development of neuroprotective agents.
Protocol 4: Neuroprotection Assay in SH-SY5Y Cells
Rationale: This protocol assesses the ability of a compound to protect neuronal cells from a neurotoxin-induced cell death, a common model for screening neuroprotective agents.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP⁺ for Parkinson's disease models; Aβ₁₋₄₂ oligomers for Alzheimer's models)[10]
-
1-(3-bromo-5-methylpyridin-2-yl)piperazine derivatives
-
MTT solution
-
96-well plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 2 hours.
-
Induce neurotoxicity by adding the neurotoxin (e.g., 100 µM 6-OHDA) to the wells. Include a control group with the neurotoxin alone and an untreated control group.
-
Incubate for 24 hours.
-
Assess cell viability using the MTT assay as described in Protocol 3.
-
Calculate the percentage of neuroprotection afforded by the compounds compared to the neurotoxin-treated control.
Structure-Activity Relationship (SAR) Insights
The 1-(3-bromo-5-methylpyridin-2-yl)piperazine scaffold offers several points for modification to explore SAR:
| Position | Modification | Potential Impact |
| Pyridine C3 | Replacement of bromine via cross-coupling (e.g., with aryl, heteroaryl groups) | Modulate potency and selectivity by exploring hydrophobic pockets of the target. |
| Pyridine C5 | Variation of the methyl group (e.g., H, ethyl, CF₃) | Fine-tune steric and electronic interactions, and metabolic stability. |
| Piperazine N4 | Alkylation, acylation, or sulfonylation | Introduce functionalities for additional interactions with the target or to modulate physicochemical properties. |
Conclusion
1-(3-bromo-5-methylpyridin-2-yl)piperazine is a promising and versatile building block for the discovery of novel therapeutics. Its strategic design allows for the development of potent and selective modulators of various biological targets. The protocols and insights provided in this document are intended to guide researchers in the effective utilization of this scaffold in their drug discovery programs, particularly in the fields of oncology and neurodegenerative diseases.
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European Patent Office. (n.d.). Piperazine Derivatives. Retrieved from [Link]
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European Patent Office. (n.d.). Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as active ingredient. Retrieved from [Link]
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Application Note: 1-(3-Bromo-5-methylpyridin-2-yl)piperazine in CNS Drug Discovery
[1][2]
Executive Summary
1-(3-bromo-5-methylpyridin-2-yl)piperazine (BMPP ) is a high-value heterocyclic building block used in the synthesis of Central Nervous System (CNS) active agents.[1][2] Structurally, it belongs to the arylpiperazine class, a "privileged structure" in neuropsychopharmacology known for its high affinity toward G-Protein Coupled Receptors (GPCRs), particularly the serotonin (5-HT) and dopamine (D) receptor families.[1][2]
Key Applications:
-
5-HT Receptor Ligand Design: The piperazine moiety mimics the ethylamine side chain of serotonin, while the pyridine ring offers improved metabolic stability and reduced basicity compared to phenylpiperazines (e.g., mCPP).[2]
-
Library Diversification: The C3-Bromine serves as a reactive handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing the attachment of hydrophobic "tails" required for receptor subtype selectivity.[1][2]
-
ADME Optimization: The C5-Methyl group blocks a common metabolic soft spot (oxidation), extending half-life (t1/2) in vivo.[1][2]
Scientific Rationale & Mechanism
The Arylpiperazine Pharmacophore
In CNS research, the arylpiperazine moiety acts as a primary anchor for the orthosteric binding site of aminergic GPCRs.[2]
-
Binding Mode: The basic nitrogen of the piperazine (N4) forms a critical salt bridge with a conserved Aspartate residue (e.g., Asp3.32 in 5-HT receptors) in the transmembrane helix 3 (TM3).[2]
-
Selectivity Tuning: The 3-bromo and 5-methyl substituents on the pyridine ring create a specific steric and electronic profile.[1][2] The bromine atom often occupies a hydrophobic pocket, while the methyl group modulates the electron density of the pyridine ring, influencing the pKa of the piperazine nitrogens and, consequently, Blood-Brain Barrier (BBB) permeability.[1][2]
Signaling Pathway Context
Compounds derived from the BMPP scaffold typically target the 5-HT2C or 5-HT2A receptors.[1][2] Agonism of 5-HT2C is a therapeutic strategy for obesity and schizophrenia.[1][2]
Figure 1: Signal transduction pathway for 5-HT2C agonists derived from the BMPP scaffold.[1][2]
Experimental Protocols
Protocol A: Synthesis of Biaryl-Piperazine CNS Ligands
Objective: To utilize the reactive 3-bromo handle of BMPP to synthesize a library of 5-HT antagonists/agonists via Suzuki-Miyaura coupling.[1][2]
Reagents:
-
Scaffold: 1-(3-bromo-5-methylpyridin-2-yl)piperazine (BMPP)[1][2]
-
Coupling Partner: Aryl boronic acids (R-B(OH)₂)[1]
-
Catalyst: Pd(dppf)Cl₂[1] · CH₂Cl₂
-
Base: Cs₂CO₃ (Cesium Carbonate)[1]
Step-by-Step Methodology:
-
Preparation: In a nitrogen-purged reaction vial, dissolve BMPP (1.0 equiv, 0.5 mmol) and the chosen aryl boronic acid (1.2 equiv) in 1,4-Dioxane (4 mL).
-
Activation: Add aqueous Cs₂CO₃ (2M, 3.0 equiv). Degas the solution by bubbling nitrogen for 5 minutes.
-
Catalysis: Add Pd(dppf)Cl₂ (0.05 equiv). Seal the vial immediately.
-
Reaction: Heat the mixture to 90°C for 12 hours with vigorous stirring.
-
Work-up: Cool to Room Temperature (RT). Filter through a Celite pad to remove Palladium residues.[2] Dilute with EtOAc and wash with brine.[2]
-
Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (SiO₂).
Protocol B: In Vitro Radioligand Binding Assay (5-HT2C)
Objective: To determine the binding affinity (
Materials:
-
Membrane Prep: CHO-K1 cells stably expressing human 5-HT2C receptors.[1][2]
-
Radioligand: [³H]-Mesulergine (Antagonist) or [³H]-5-HT (Agonist).[1][2]
-
Reference Compound: Mianserin (nonspecific) or Lorcaserin (specific).
Procedure:
-
Buffer Prep: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Incubation: In a 96-well plate, mix:
-
Equilibrium: Incubate at 27°C for 60 minutes .
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) using a cell harvester.
-
Quantification: Wash filters 3x with ice-cold buffer. Dry and add scintillation cocktail. Count radioactivity (CPM).
-
Analysis: Calculate
using non-linear regression. Convert to using the Cheng-Prusoff equation: [1]
Protocol C: PAMPA-BBB Assay (CNS Penetration)
Objective: To predict the Blood-Brain Barrier permeability of the synthesized library.[1][2]
Methodology:
-
Donor Plate: Add 300 µL of compound solution (10 mM in DMSO, diluted to 50 µM in PBS pH 7.4) to the donor wells.
-
Membrane: Coat the PVDF filter of the acceptor plate with 4 µL of Porcine Brain Lipid extract (20 mg/mL in dodecane).
-
Acceptor Plate: Add 200 µL of PBS (pH 7.4) to the acceptor wells.
-
Sandwich: Place the acceptor plate on top of the donor plate.
-
Incubation: Incubate at 25°C for 18 hours in a humidity-saturated chamber.
-
Analysis: Quantify compound concentration in both donor and acceptor wells using LC-MS/MS.
-
Calculation: Determine the Effective Permeability (
).
Data Interpretation & Expected Results
Table 1: SAR Trends for BMPP Derivatives
| Structural Modification | Effect on 5-HT Affinity | Effect on Metabolic Stability | Notes |
|---|
| Parent (BMPP) | Moderate (
Workflow Visualization
Figure 2: Medicinal chemistry workflow utilizing BMPP as the core synthon.
References
-
Review of Arylpiperazines in CNS: Title: "Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents." Source: Molecules (MDPI), 2011.[2] URL:[Link][1]
-
5-HT Receptor Pharmacology: Title: "Serotonin 5-HT2C Receptor Agonists: A New Class of Antipsychotic Drugs?" Source: Journal of Medicinal Chemistry.[2][3] URL:[Link](Generalized reference for 5-HT2C agonist design principles)
-
Related Scaffold Application (Kinase/CNS): Title: "Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors."[1][2] Source: ACS Medicinal Chemistry Letters.[2] URL:[Link]
Sources
- 1. 1335051-33-6|5-Bromo-3-(piperazin-1-yl)pyridin-2-amine|BLD Pharm [bldpharm.com]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chemoselective Buchwald-Hartwig Amination of 1-(3-bromo-5-methylpyridin-2-yl)piperazine
This Application Note provides a high-fidelity protocol for the Buchwald-Hartwig amination involving 1-(3-bromo-5-methylpyridin-2-yl)piperazine .
This scaffold presents a unique chemoselective duality : it contains an electrophilic handle (C3-Bromine) and a potentially nucleophilic handle (Piperazine N4-Amine). This guide prioritizes the technically demanding C3-arylation (coupling an exogenous amine to the pyridine ring), which is critical for synthesizing kinase inhibitors and CNS-active compounds.
Part 1: Strategic Analysis & Chemoselectivity
Before initiating experimentation, the researcher must define the reaction vector. This molecule is bifunctional .
The Bifurcation of Reactivity[1]
-
Vector A (Electrophilic Coupling): Functionalizing the C3-position (displacing Bromine). This is the most common requirement for diversifying the pyridine core.
-
Vector B (Nucleophilic Coupling): Using the piperazine N4-amine to attack another aryl halide.
-
Challenge: Standard secondary amine coupling; generally less demanding than Vector A.
-
CRITICAL DIRECTIVE: If you intend to couple an amine to the C3-Bromine (Vector A), you MUST protect the piperazine nitrogen (e.g., N-Boc) or ensure the exogenous amine is vastly more nucleophilic. This protocol focuses on the challenging Vector A workflow using the N-Boc protected intermediate.
Part 2: Decision Matrix & Workflow (Visualization)
Figure 1: Strategic decision tree for substrate handling. Note the mandatory protection step for C3-functionalization.
Part 3: Detailed Protocol (Vector A: C3-Coupling)
This protocol assumes the use of 1-(3-bromo-5-methylpyridin-2-yl)-4-Boc-piperazine . If your material is unprotected, perform a standard Boc-protection (Boc₂O, DCM, TEA) first.
The Challenge: Ortho-Sterics
The C3-position is flanked by the bulky piperazine ring at C2. Standard ligands (PPh3, dppf) will likely fail or result in slow conversion.
-
Solution: Use BrettPhos or RuPhos .[4] These bulky, electron-rich Buchwald ligands facilitate oxidative addition into electron-deficient pyridines and reductive elimination in sterically crowded environments [1].
Reagents & Stoichiometry
| Component | Role | Equivalents | Recommended Reagent |
| Substrate | Electrophile | 1.0 | N-Boc-1-(3-bromo-5-methylpyridin-2-yl)piperazine |
| Amine | Nucleophile | 1.2 - 1.5 | Primary or Secondary Amine |
| Catalyst | Pd Source | 0.02 - 0.05 | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) |
| Ligand | Ancillary | 0.04 - 0.10 | BrettPhos (Primary amines) or RuPhos (Secondary amines) |
| Base | Deprotonation | 2.0 - 3.0 | LHMDS (1M in THF) or NaOtBu (Solid) |
| Solvent | Medium | 0.1 - 0.2 M | 1,4-Dioxane (Anhydrous, Degassed) |
Step-by-Step Methodology
Phase 1: Catalyst Pre-Complexation (The "Activation" Step)
-
Why: Pre-forming the active L-Pd(0) species ensures consistent initiation and prevents Pd-black precipitation.
-
In a glovebox or under Argon flow, charge a reaction vial with Pd₂(dba)₃ (2 mol%) and BrettPhos (4 mol%).
-
Add 1,4-Dioxane (1 mL per mmol substrate).
-
Stir at 100°C for 1-2 minutes until the solution turns from dark purple/red to a clear orange/brown. This indicates active catalyst formation.[5] Allow to cool to RT.
Phase 2: Reaction Assembly
-
To the catalyst vial, add the Substrate (1.0 equiv) and the Coupling Amine (1.2 equiv).
-
Add Base :
-
Option A (Robust Substrates): Add NaOtBu (2.0 equiv) as a solid.
-
Option B (Base-Sensitive/High Yield): Add LHMDS (2.2 equiv, 1M THF solution) dropwise. LHMDS is often superior for aminopyridines to prevent side reactions.
-
-
Seal the vial with a crimp cap (PTFE/Silicone septa).
Phase 3: Execution
-
Heat the reaction block to 100°C .
-
Stir vigorously (1000 RPM). Mass transfer is critical in heterogeneous mixtures (if using NaOtBu).
-
Monitor: Check LCMS at 2 hours.
-
Success Marker: Disappearance of the Bromide peak (M+2 pattern gone).
-
Troubleshooting: If conversion stalls <50%, add a second charge of catalyst (1 mol% Pd / 2 mol% Ligand).
-
Phase 4: Workup & Purification
-
Cool to room temperature.
-
Dilute with EtOAc and filter through a pad of Celite to remove Pd black and salts.
-
Concentrate the filtrate.
-
Deprotection (Optional): If the final target requires the free piperazine, treat the crude residue with 4M HCl in Dioxane or TFA/DCM (1:1) at RT for 1 hour.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Part 4: Technical Rationale & Troubleshooting
Why BrettPhos?
The 3-position of the pyridine ring is electron-deficient but sterically crowded.
-
Mechanism: BrettPhos is a monodentate biaryl phosphine. Its large bulk promotes the formation of the monoligated [L-Pd-Ar] species, which is the active species for transmetallation.
-
Selectivity: It is highly selective for primary amines, preventing bis-arylation even if the amine is small [2].
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM Recovery) | Catalyst poisoning or Oxidative Addition failure. | Switch to Pd-PEPPSI-IPr or increase Temp to 120°C. Ensure solvent is degassed (O₂ kills Pd(0)). |
| Protodehalogenation (Br replaced by H) | "Reduction" side reaction. | Solvent is acting as H-source. Switch from Dioxane to Toluene . Ensure anhydrous conditions. |
| Low Yield (Incomplete) | Catalyst death. | Add 10-20 mol% water (Paradoxical, but activates boronic acids in Suzuki; in Buchwald, ensures solubility of inorganic bases like Cs₂CO₃). Or switch base to K₃PO₄ . |
Part 5: References
-
Maiti, D., & Buchwald, S. L. (2009). "Ligand-Accelerated Palladium-Catalyzed Amination of Aryl Chlorides with Primary Amines." Journal of the American Chemical Society.[5][6][7]
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
BenchChem Protocols. "Application Notes for N-Boc-piperazine Buchwald-Hartwig Amination."
-
Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."
Sources
- 1. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for Suzuki Coupling Reactions Involving 1-(3-bromo-5-methylpyridin-2-yl)piperazine
Introduction: Strategic Importance of Substituted Pyridylpiperazines
The pyridylpiperazine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of clinically successful drugs and late-stage development candidates. Its unique combination of physicochemical properties—a basic nitrogen for salt formation and solubility, a hydrogen bond acceptor, and a rigid aromatic core for molecular recognition—makes it an invaluable component in the design of novel therapeutics. The targeted functionalization of this scaffold via modern cross-coupling methodologies is therefore of paramount importance to drug discovery programs.
This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of a key intermediate, 1-(3-bromo-5-methylpyridin-2-yl)piperazine . This reaction enables the introduction of a diverse range of aryl and heteroaryl groups at the 3-position of the pyridine ring, paving the way for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. We will delve into the mechanistic nuances of this transformation, provide a detailed experimental protocol, and discuss critical parameters for successful execution and optimization.
Mechanistic Considerations for a Challenging Substrate
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its broad functional group tolerance and reliability.[1] The reaction proceeds via a catalytic cycle involving a palladium(0) species, which undergoes oxidative addition into the carbon-halogen bond of the electrophile. Subsequent transmetalation with an organoboron reagent and reductive elimination furnishes the desired cross-coupled product and regenerates the active catalyst.[2]
However, the substrate , 1-(3-bromo-5-methylpyridin-2-yl)piperazine, presents a unique set of challenges that must be carefully considered for successful coupling:
-
Electronic Effects: The piperazine moiety at the 2-position is a potent electron-donating group. This increases the electron density on the pyridine ring, making the C-Br bond less electrophilic and thus slowing down the rate-determining oxidative addition step.[3] To overcome this, the use of electron-rich and bulky phosphine ligands is often beneficial, as they can stabilize the electron-deficient palladium center and promote oxidative addition.[4]
-
Steric Hindrance: The piperazine group ortho to the bromine atom introduces significant steric bulk. This can hinder the approach of the palladium catalyst to the C-Br bond. Judicious selection of a palladium precatalyst and ligand with an appropriate cone angle is crucial to mitigate this steric clash.[5]
-
Catalyst Inhibition: The presence of multiple basic nitrogen atoms (in both the pyridine ring and the piperazine moiety) can lead to coordination with the palladium catalyst, potentially leading to catalyst deactivation or the formation of off-cycle, inactive species.[6] The choice of base and solvent can play a critical role in minimizing these unproductive interactions.
Synthesis of the Starting Material: 1-(3-bromo-5-methylpyridin-2-yl)piperazine
Prior to the Suzuki coupling, the synthesis of the starting material is a necessary prerequisite. While not commercially available as a standard catalog item, its synthesis can be approached through established pyridine chemistry. A plausible synthetic route is outlined below, starting from the commercially available 3-amino-5-methylpyridine. A similar multi-step synthesis has been reported for 3-bromo-5-methylpyridine.[7] The subsequent nucleophilic aromatic substitution with piperazine at the 2-position would yield the desired product. The protection of the piperazine nitrogen with a group like benzyl may be advantageous for purification and handling, as evidenced by the commercial availability of 1-Benzyl-4-(5-bromo-3-methylpyridin-2-yl)piperazine.[8]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki coupling of 1-(3-bromo-5-methylpyridin-2-yl)piperazine with a generic arylboronic acid. Optimization of specific parameters may be necessary for different coupling partners.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 1-(3-bromo-5-methylpyridin-2-yl)piperazine | ≥95% | Synthesized in-house or custom synthesis | Ensure purity by NMR and LC-MS |
| Arylboronic Acid | ≥97% | Various | Dry if necessary |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) | Catalyst grade | Various | A reliable and versatile catalyst for many Suzuki couplings.[3] |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Various | Finely powdered for better solubility |
| 1,4-Dioxane | Anhydrous | Various | Use a freshly opened bottle or distill from a suitable drying agent |
| Water | Deionized | In-house | Degas thoroughly before use |
| Nitrogen or Argon | High purity | Various | For maintaining an inert atmosphere |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-(3-bromo-5-methylpyridin-2-yl)piperazine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Catalyst Addition: In a separate vial, weigh out [Pd(dppf)Cl₂] (0.03 equiv, 3 mol%). Add this to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the bromopyridine should be approximately 0.1 M.
-
Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Workflow and Catalytic Cycle Visualization
Figure 1: Experimental workflow for the Suzuki coupling of 1-(3-bromo-5-methylpyridin-2-yl)piperazine.
Sources
- 1. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 8. alchempharmtech.com [alchempharmtech.com]
Application Note and Protocols for In Vitro Assay Development of 1-(3-bromo-5-methylpyridin-2-yl)piperazine
Authored by: A Senior Application Scientist
Introduction: Unveiling the Therapeutic Potential of a Novel Piperazine Compound
The piperazine moiety is a cornerstone in medicinal chemistry, integral to a wide array of therapeutics with diverse pharmacological activities.[1][2] These compounds have demonstrated significant effects on the central nervous system, acting as antipsychotics, antidepressants, and anxiolytics, often through modulation of monoamine pathways.[3] Additionally, piperazine derivatives have been developed as anticancer agents, showcasing their versatility as a privileged scaffold in drug discovery.[2][4] The compound 1-(3-bromo-5-methylpyridin-2-yl)piperazine incorporates this versatile piperazine ring with a 3-bromo-5-methylpyridine group, a structural motif also recognized for its utility in crafting neurologically active agents.[5]
Given the prevalence of piperazine derivatives as modulators of G-Protein Coupled Receptors (GPCRs), this guide will focus on the development of in vitro assays to characterize 1-(3-bromo-5-methylpyridin-2-yl)piperazine, hypothesizing its interaction with a key neurological target, the serotonin 5-HT2A receptor. This application note provides a comprehensive framework for researchers, scientists, and drug development professionals to establish robust and reliable in vitro assays for the evaluation of this and similar novel compounds. The methodologies detailed herein are designed to elucidate the compound's binding affinity, functional activity, and mechanism of action, thereby providing a solid foundation for further preclinical development.
I. Foundational Principles of In Vitro Assay Development
The successful development of in vitro assays hinges on a systematic approach to design, optimization, and validation.[6][7] The goal is to create a reliable and reproducible system to quantify the biological activity of a test compound. For a novel compound like 1-(3-bromo-5-methylpyridin-2-yl)piperazine, a tiered assay cascade is recommended, starting with target binding confirmation and progressing to functional cellular responses.
A. The Assay Development Workflow
A logical progression of experiments ensures that resources are used efficiently and that the resulting data provides a clear picture of the compound's pharmacological profile.
Caption: A typical workflow for in vitro assay development.
B. Choosing the Right Assay Technology
The selection of an appropriate assay technology is critical and depends on the nature of the target and the information sought. For GPCRs like the 5-HT2A receptor, a combination of a binding assay and a functional assay is ideal.
| Assay Type | Technology Examples | Information Gained | Advantages |
| Binding Assays | Fluorescence Polarization (FP), Radioligand Binding, AlphaLISA | Direct interaction with the target, Binding affinity (Kd, Ki) | High throughput, direct measurement of binding |
| Functional Assays | Homogeneous Time-Resolved Fluorescence (HTRF), Luminescence-based assays, Calcium mobilization assays | Downstream signaling effects (agonist, antagonist, inverse agonist), Potency (EC50, IC50) | Provides mechanistic insights, more physiologically relevant |
II. Protocol 1: Determination of Binding Affinity using a Fluorescence Polarization (FP) Assay
Fluorescence Polarization (FP) is a powerful technique for studying molecular interactions in solution.[8][9] It measures the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger molecule, such as a receptor.[10]
A. Principle of the FP Assay
A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. When the tracer binds to the larger receptor protein, its tumbling slows significantly, resulting in a higher degree of polarization. A test compound that competes with the tracer for binding to the receptor will displace the tracer, causing a decrease in polarization.
Caption: Principle of the HTRF cAMP Assay.
B. Materials and Reagents
-
Cells: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Test Compound: 1-(3-bromo-5-methylpyridin-2-yl)piperazine, prepared as a dilution series in stimulation buffer.
-
Reference Agonist/Antagonist: A known agonist (e.g., serotonin) and antagonist (e.g., ketanserin) for the 5-HT2A receptor.
-
HTRF cAMP Assay Kit: Commercially available kit containing cAMP-d2 and anti-cAMP-cryptate.
-
Cell Culture Medium and Reagents.
-
Microplates: 384-well, white, low-volume microplates.
-
Plate Reader: An HTRF-compatible plate reader.
C. Step-by-Step Protocol
-
Cell Preparation:
-
Culture the 5-HT2A expressing cells to the desired confluency.
-
Harvest the cells and resuspend them in stimulation buffer at the optimized cell density.
-
-
Assay Plate Setup:
-
For Antagonist Mode:
-
Add 5 µL of the diluted test compound or reference antagonist to the wells.
-
Add 5 µL of the reference agonist (at its EC80 concentration).
-
Add 10 µL of the cell suspension.
-
-
For Agonist Mode:
-
Add 5 µL of the diluted test compound or reference agonist to the wells.
-
Add 5 µL of stimulation buffer.
-
Add 10 µL of the cell suspension.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a pre-determined time (e.g., 30 minutes).
-
-
Lysis and Detection:
-
Add 5 µL of the cAMP-d2 solution to all wells.
-
Add 5 µL of the anti-cAMP-cryptate solution to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
D. Data Analysis and Interpretation
The ratio of the fluorescence intensities at 665 nm and 620 nm is calculated and used to determine the amount of cAMP produced. This data is then used to generate dose-response curves.
| Parameter | Description | Example Value (Antagonist Mode) |
| IC50 | Concentration of 1-(3-bromo-5-methylpyridin-2-yl)piperazine that inhibits 50% of the agonist-induced cAMP response. | 250 nM |
| EC50 | Concentration of the compound that produces 50% of its maximal response (in agonist mode). | > 10 µM (indicating no agonist activity) |
| Assay Window | The ratio of the signal from the fully stimulated to the basal (unstimulated) wells. | > 5-fold |
IV. Assay Validation and Quality Control
For any in vitro assay to be trustworthy, it must be validated to ensure it is robust, reproducible, and fit for purpose. [11][12][13]Key validation parameters include:
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Linearity and Range: The ability of the assay to provide results that are directly proportional to the concentration of the analyte within a given range.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
The Z'-factor is a statistical parameter used to quantify the suitability of an assay for high-throughput screening.
Z' = 1 - (3σp + 3σn) / |μp - μn|
Where σp and σn are the standard deviations of the positive and negative controls, and μp and μn are the means of the positive and negative controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent.
V. Conclusion
This application note provides a detailed framework for the in vitro characterization of 1-(3-bromo-5-methylpyridin-2-yl)piperazine, a novel compound with therapeutic potential. By employing a systematic approach that includes both binding and functional assays, researchers can gain a comprehensive understanding of the compound's pharmacological profile. The detailed protocols for Fluorescence Polarization and HTRF cAMP assays offer robust and reliable methods for determining binding affinity and functional activity at a GPCR target. Adherence to rigorous assay validation principles will ensure the generation of high-quality, reproducible data, which is essential for making informed decisions in the drug discovery and development process.
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Chemeurope.com . Piperazine. [Link]
-
BMG Labtech . (2020-06-16). HTRF technology on Microplate Readers. [Link]
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Pavia, M. R., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-28). The Crucial Role of 3-Bromo-5-methylpyridine in Modern Pharmaceutical Synthesis. [Link]
-
ResearchGate . (2025-08-06). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]
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Han, X., et al. (2022-11-28). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. PMC - NIH. [Link]
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ResearchGate . Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]
-
MDPI . (2017-01-27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
BellBrook Labs . (2025-11-11). Biochemical Assay Development: Strategies to Speed Up Research. [Link]
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FDA . (2025-01-06). Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency. [Link]
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RSC Publishing . (2023-07-26). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]
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BPS Bioscience . Fluorescence Polarization Assays: Principles & Applications. [Link]
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PubMed . (2024-05-17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]
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PMC - NIH . Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. [Link]
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Ichor Life Sciences . Biochemical Assay Development. [Link]
-
nanomicronspheres . Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]
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PMC - NIH . HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. [Link]
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FDA . Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. [Link]
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ResearchGate . (2025-08-06). (PDF) Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. [Link]
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Federal Register . (2025-01-07). Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency; Draft Guidance for Industry and Food and Drug Administration Staff; Availability. [Link]
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BPS Bioscience . Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]
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Unodc . Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
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BMG LABTECH . Fluorescence Polarization Detection. [Link]
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European Pharmaceutical Review . (2013-08-20). GPCRs: Cell based label-free assays in GPCR drug discovery. [Link]
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alliedacademies.org . Biochemical evaluation of novel antibacterial compounds. [Link]
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Reaction Biology . (2024-08-29). Spotlight: Activity-Based Kinase Assay Formats. [Link]
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PMC - NIH . Fluorescence Polarization Assays in Small Molecule Screening. [Link]
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NIH's Seed . Regulatory Knowledge Guide for In Vitro Diagnostics. [Link]
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ResearchGate . Homogeneous time resolved fluorescence assay (HTRF) assay principle and.... [Link]
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ResearchGate . 18703 PDFs | Review articles in BIOCHEMICAL ASSAYS. [Link]
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FDA . (2025-01-07). Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency: Draft Guidance. [Link]
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Bitesize Bio . (2025-05-20). A New Frontier in Protein Quantitation: AlphaLISA. [Link]
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MaxCyte . Rapid Production of Assay Ready Cells for GPCR Drug Discovery. [Link]
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PMC . Novel Piperazine Derivatives of Vindoline as Anticancer Agents. [Link]
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Molecular Devices . Fluorescence Polarization (FP). [Link]
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Arc-Bio . Instruction manual ARC-Lum Protein Kinase Assay Kit. [Link]
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BellBrook Labs . (2025-12-25). How to Choose the Right Biochemical Assay for Drug Discovery. [Link]
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Reaction Biology . GPCR Assay Services. [Link]
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BPS Bioscience . AlphaLISA® Assay Kits. [Link]
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PubMed . (2025-01-05). One stone two birds: Introducing piperazine into a series of nucleoside derivatives as potent and selective PRMT5 inhibitors. [Link]
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- 9. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 11. Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency | FDA [fda.gov]
- 12. Federal Register :: Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency; Draft Guidance for Industry and Food and Drug Administration Staff; Availability [federalregister.gov]
- 13. seed.nih.gov [seed.nih.gov]
Application Note: Functional Profiling of Arylpiperazine Scaffolds
Subject: Cell-Based Assays for 1-(3-bromo-5-methylpyridin-2-yl)piperazine
Executive Summary & Scientific Rationale
1-(3-bromo-5-methylpyridin-2-yl)piperazine represents a "privileged structure" in medicinal chemistry—specifically the arylpiperazine class.[1] This scaffold is structurally homologous to known psychoactive agents (e.g., mCPP, TFMPP) and kinase inhibitors. Its biological relevance is bipartite:
-
GPCR Modulation: The piperazine-pyridine motif is a classic pharmacophore for Serotonin (5-HT) and Dopamine (D2/D3) receptors.
-
Fragment-Based Discovery: The 3-bromo and 5-methyl substituents provide distinct vectors for structure-activity relationship (SAR) expansion, making this compound a critical "fragment hit" for library screening.
This guide details the protocols for validating this compound’s activity as a 5-HT receptor probe using intracellular calcium flux assays, coupled with a counter-screen for cellular viability to rule out false positives caused by cytotoxicity.
Critical Reagent Handling
Expert Insight: The presence of the bromine atom and methyl group increases lipophilicity (cLogP ~2.5-3.0). Improper solubilization will lead to microprecipitation in aqueous buffers, causing "jagged" dose-response curves in fluorescence assays.
-
Stock Preparation: Dissolve powder to 10 mM or 20 mM in 100% anhydrous DMSO. Vortex for 30 seconds. Visual inspection is insufficient; centrifuge at 10,000 x g for 1 minute to ensure no pellet remains.
-
Storage: Aliquot into single-use amber vials (light sensitive due to pyridine ring) and store at -20°C. Avoid freeze-thaw cycles >3 times.
-
Assay Buffer: Do not exceed 0.5% DMSO final concentration in cell-based assays to prevent solvent-induced calcium artifacts.
Core Protocol A: Gq-Coupled GPCR Functional Assay (Calcium Flux)
Objective: To determine if the compound acts as an agonist or allosteric modulator at the 5-HT2C receptor (Gq-coupled). Cell Line: CHO-K1 or HEK293 stably expressing recombinant human 5-HT2C receptor.
Mechanistic Pathway (Gq Signaling)
The assay relies on the compound binding to the GPCR, triggering G
Figure 1: Signal transduction pathway for Gq-coupled GPCR calcium flux assay.
Step-by-Step Methodology
1. Cell Plating (Day -1):
-
Harvest cells using Accutase (avoid Trypsin if possible to preserve receptor integrity).
-
Plate 20,000 cells/well in a 384-well black-wall/clear-bottom poly-D-lysine coated plate.
-
Incubate overnight at 37°C, 5% CO2.
2. Dye Loading (Day 0 - T minus 2 hours):
-
Remove culture media and wash once with HBSS/HEPES buffer.
-
Add 20 µL/well of Fluo-4 AM or Calcium-6 dye loading solution (containing 2.5 mM Probenecid to inhibit anion transport).
-
Incubate 60 mins at 37°C, then 30 mins at RT to equilibrate.
3. Compound Preparation:
-
Prepare a 3x concentration dose-response plate of 1-(3-bromo-5-methylpyridin-2-yl)piperazine in HBSS buffer.
-
Range: 8-point serial dilution (e.g., 30 µM top conc down to 10 nM).
4. Assay Execution (FLIPR/FlexStation):
-
Transfer plate to the reader.
-
Baseline: Record fluorescence (Ex 488nm / Em 525nm) for 10 seconds.
-
Injection: Inject 10 µL of 3x compound.
-
Read: Measure kinetics for 120 seconds.
5. Data Analysis:
-
Calculate
(Max - Min fluorescence). -
Plot Log[Concentration] vs. Response.
Self-Validation Step:
-
Is the signal real? Pre-incubate a subset of wells with a known antagonist (e.g., Ketanserin 1 µM). If the signal from your compound is abolished, the activity is receptor-specific. If the signal persists, it is a false positive (fluorescence artifact or membrane disruption).
Core Protocol B: Cytotoxicity Counter-Screen (MTS Assay)
Objective: Ensure that any functional "antagonist" activity is not simply due to killing the cells. Arylpiperazines can be cytotoxic at high micromolar concentrations.
Protocol:
-
Seed: 5,000 HEK293 cells/well in 96-well plates. Incubate 24h.
-
Treat: Add compound (same concentration range as functional assay) for 24 hours.
-
Develop: Add 20 µL MTS reagent (tetrazolium). Incubate 2-4 hours.
-
Read: Absorbance at 490 nm.
Data Presentation & Analysis
Experimental Workflow Diagram
Figure 2: Integrated screening workflow ensuring functional hit validation and safety profiling.
Expected Data Summary
| Parameter | Expected Range | Interpretation |
| EC50 (Functional) | 100 nM - 5 µM | Typical for fragment-like hits. <100 nM indicates a potent lead. |
| IC50 (Viability) | > 50 µM | Good safety window. |
| Z' Factor | > 0.5 | Indicates a robust assay suitable for HTS. |
| Hill Slope | 0.8 - 1.2 | Standard 1:1 receptor binding. >2 suggests aggregation. |
References
-
Barnes, N. M., & Sharp, T. (1999). A review of central 5-HT receptors and their function. Neuropharmacology, 38(8), 1083-1152. Link
-
Thomsen, W., et al. (2005). Functional assays for G protein-coupled receptors. Current Opinion in Biotechnology, 16(6), 655-665. Link
-
Jacobsen, E. J., et al. (1999). Piperazine imidazo[1,5-a]quinoxaline ureas as high-affinity 5-HT3 receptor ligands. Journal of Medicinal Chemistry, 42(7), 1123-1144. (Demonstrates the utility of piperazine scaffolds). Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1187386-35-1. Link
Sources
pharmacokinetic studies of 1-(3-bromo-5-methylpyridin-2-yl)piperazine analogues.
<Application Notes & Protocols: Pharmacokinetic Studies of 1-(3-bromo-5-methylpyridin-2-yl)piperazine Analogues >
Introduction
The piperazine moiety is a prevalent scaffold in medicinal chemistry, known for enhancing the pharmacokinetic properties of drug candidates.[1] Derivatives of 1-(3-bromo-5-methylpyridin-2-yl)piperazine represent a class of compounds with significant potential for therapeutic applications, particularly in the central nervous system (CNS).[2] A thorough understanding of their pharmacokinetic (PK) profile, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME), is critical for the successful development of these analogues into safe and effective drugs.[3][4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting pivotal in vitro and in vivo pharmacokinetic studies for this specific class of compounds. The protocols outlined herein are designed to be robust and self-validating, ensuring the generation of high-quality, reproducible data essential for informed decision-making throughout the drug discovery and development process.[4]
The "Why": Causality in Experimental Design
The selection of each assay and the specific experimental parameters are driven by the need to build a holistic understanding of a compound's behavior in a biological system. For instance, early in vitro ADME assays are employed to rapidly screen and rank compounds, identifying potential liabilities such as poor metabolic stability or low permeability, thus conserving resources for more extensive in vivo studies on the most promising candidates.[6][7] The transition from in vitro to in vivo models is a logical progression, designed to validate and expand upon the initial findings in a more complex physiological environment.
Part 1: In Vitro ADME Profiling
In vitro ADME assays are fundamental to early drug discovery, offering a controlled environment to assess the intrinsic properties of a compound.[4] These assays provide critical data to guide lead optimization and predict in vivo pharmacokinetic behavior.
Metabolic Stability in Liver Microsomes
Scientific Rationale: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a crucial role.[7][8] Assessing the metabolic stability of 1-(3-bromo-5-methylpyridin-2-yl)piperazine analogues in liver microsomes provides an early indication of their intrinsic clearance. Compounds with high metabolic instability are likely to have poor oral bioavailability and a short half-life in vivo.
Experimental Protocol:
-
Preparation of Reagents:
-
Incubation:
-
Time Points and Termination:
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.[8]
-
-
Data Analysis:
Data Presentation:
| Compound ID | Species | t½ (min) | Clint (µL/min/mg protein) |
| Analogue 1 | Human | 45.2 | 15.3 |
| Analogue 2 | Human | 15.8 | 43.8 |
| Analogue 3 | Rat | 28.9 | 24.0 |
| Analogue 4 | Rat | >60 | <11.5 |
Cytochrome P450 (CYP) Inhibition Assay
Scientific Rationale: Inhibition of CYP enzymes can lead to drug-drug interactions (DDIs), where the co-administration of one drug alters the metabolism of another, potentially leading to toxicity.[11][12] This assay identifies whether the 1-(3-bromo-5-methylpyridin-2-yl)piperazine analogues are inhibitors of major CYP isoforms.[13]
Experimental Protocol:
-
Assay Setup:
-
Incubation:
-
Incubate the test compound or positive control with human liver microsomes and the specific CYP probe substrate at 37°C.[14]
-
Initiate the reaction by adding NADPH.
-
-
Termination and Analysis:
-
Stop the reaction with a cold organic solvent.
-
Quantify the formation of the specific metabolite using LC-MS/MS.[13]
-
-
Data Analysis:
Data Presentation:
| Compound ID | CYP1A2 IC50 (µM) | CYP2C9 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) |
| Analogue 1 | >50 | 25.6 | 12.3 | >50 |
| Analogue 2 | 8.9 | >50 | 4.1 | 18.7 |
| Positive Control | 0.15 | 0.8 | 0.05 | 0.5 |
Plasma Protein Binding (PPB) Assay
Scientific Rationale: The extent to which a drug binds to plasma proteins influences its distribution, metabolism, and excretion.[15] Only the unbound (free) fraction of the drug is pharmacologically active.[16] This assay determines the fraction of the 1-(3-bromo-5-methylpyridin-2-yl)piperazine analogues that is bound to plasma proteins.
Experimental Protocol:
-
Methodology:
-
Procedure:
-
Sample Analysis:
-
Data Analysis:
-
Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[16]
-
Data Presentation:
| Compound ID | Species | Fraction Unbound (fu) | % Bound |
| Analogue 1 | Human | 0.15 | 85 |
| Analogue 2 | Human | 0.08 | 92 |
| Analogue 3 | Rat | 0.22 | 78 |
| Analogue 4 | Rat | 0.11 | 89 |
Permeability Assay (MDCK-MDR1)
Scientific Rationale: For CNS-active drugs, the ability to cross the blood-brain barrier (BBB) is crucial. The Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (encoding P-glycoprotein, a key efflux transporter at the BBB) is a widely used model to assess permeability and identify P-gp substrates.[20][21][22]
Experimental Protocol:
-
Cell Culture:
-
Permeability Measurement:
-
Sample Analysis:
-
Quantify the concentration of the test compound in the collected samples using LC-MS/MS.[22]
-
-
Data Analysis:
Data Presentation:
| Compound ID | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | CNS Penetration Prediction |
| Analogue 1 | 5.2 | 6.1 | 1.2 | High |
| Analogue 2 | 3.8 | 15.2 | 4.0 | Low (P-gp substrate) |
| Analogue 3 | 0.9 | 1.1 | 1.2 | Low (low permeability) |
Part 2: In Vivo Pharmacokinetic Studies
In vivo studies in animal models provide a more comprehensive understanding of a drug's PK profile in a complete biological system.[23]
Single-Dose Pharmacokinetic Study in Rats
Scientific Rationale: This study determines key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%). These parameters are essential for predicting human pharmacokinetics and designing dosing regimens for further preclinical and clinical studies.
Experimental Protocol:
-
Animal Model:
-
Use male Sprague-Dawley or Wistar rats.[23]
-
House the animals in a controlled environment with access to food and water.
-
-
Dosing:
-
Administer the test compound via intravenous (IV) and oral (PO) routes to different groups of animals.
-
The IV dose provides a baseline for 100% bioavailability.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate the key PK parameters from the plasma concentration-time data.
-
Data Presentation:
| Parameter | Analogue 1 (IV) | Analogue 1 (PO) | Analogue 2 (IV) | Analogue 2 (PO) |
| Dose (mg/kg) | 1 | 5 | 1 | 5 |
| Cmax (ng/mL) | 250 | 150 | 310 | 85 |
| Tmax (h) | 0.083 | 1.0 | 0.083 | 2.0 |
| AUCinf (ng*h/mL) | 450 | 1125 | 620 | 930 |
| t½ (h) | 3.5 | 3.8 | 5.2 | 5.5 |
| CL (L/h/kg) | 2.2 | - | 1.6 | - |
| Vd (L/kg) | 11.0 | - | 12.1 | - |
| F (%) | - | 50 | - | 30 |
Part 3: Bioanalytical Method Validation
Scientific Rationale: The reliability of pharmacokinetic data is entirely dependent on the quality of the bioanalytical method used for drug quantification.[25] Method validation ensures that the analytical procedure is accurate, precise, and reproducible for its intended purpose, in accordance with regulatory guidelines from bodies such as the FDA and EMA.[24][25][26][27]
Core Validation Parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[27]
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[27]
-
Calibration Curve and Range: The relationship between the instrument response and the known concentration of the analyte, defining the limits of reliable quantification (LLOQ and ULOQ).[27]
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.[26]
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.[27]
-
Dilution Integrity: The accuracy of determining the concentration of an analyte in a sample after dilution.[27]
Visualizations
Experimental Workflow for In Vitro ADME Profiling
Caption: Logical flow of an in vivo pharmacokinetic study.
References
- Vertex AI Search. (2025, August 3). In-vitro plasma protein binding - Protocols.io.
- Benchchem. A Comparative Guide to the Pharmacokinetics of Phenylpiperazine Derivatives.
- Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50).
- European Medicines Agency (EMA). Bioanalytical method validation - Scientific guideline.
- Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions.
- Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols.
- LCGC International. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview.
- Evotec. MDCK-MDR1 Permeability Assay.
- WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
- Enamine. LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).
- NIH. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial.
- WuXi AppTec. Plasma Protein Binding (PPB) Assays.
- Protocols.io. (2024, December 9). Assessing Intestinal and CNS Permeability with MDR1-MDCKII Cells.
- MDPI. (2019, January 8). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics.
- ICH. ICH M10 on bioanalytical method validation - Scientific guideline.
- BioIVT. Plasma Protein Binding Assay.
- PMC. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
- NCBI. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual.
- PMC - PubMed Central. (2022, February 13). Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration.
- MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- Quantitative bioanalysis by LC-MS for the development of biological drugs.
- LifeNet Health LifeSciences. CYP Inhibition Assay.
- Charles River Laboratories. In Vitro ADME Assays and Services.
- Domainex. Plasma Protein Binding Assay.
- PMC - NIH. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software.
- Creative Biolabs. MDCK Permeability.
- Mercell. metabolic stability in liver microsomes.
- PubMed. (2019, February 20). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?.
- Evaluation of the MDR-MDCK cell line as a permeability screen for blood-brain barrier. (2025, August 10).
- ICH. (2022, May 24). bioanalytical method validation and study sample analysis m10.
- European Medicines Agency (EMA). MRL - Piperazine Summary Report (3).
- VectorB2B. In vitro ADME-Tox characterisation in drug discovery and development.
- YouTube. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10.
- ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
- Visikol. (2022, November 3). Plasma Protein Binding Assay.
- LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- PMC. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software.
- Eurofins Discovery. CYP Inhibition Assays.
- Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. (2018, December 19).
- PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools.
- WuXi AppTec Lab Testing Division. Metabolic Stability Assays.
Sources
- 1. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. vectorb2b.com [vectorb2b.com]
- 6. criver.com [criver.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. researchgate.net [researchgate.net]
- 10. info.mercell.com [info.mercell.com]
- 11. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. lnhlifesciences.org [lnhlifesciences.org]
- 13. enamine.net [enamine.net]
- 14. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. bioivt.com [bioivt.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 19. Plasma Protein Binding Assay [visikol.com]
- 20. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 21. Assessing Intestinal and CNS Permeability with MDR1-MDCKII Cells [protocols.io]
- 22. creative-biolabs.com [creative-biolabs.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 25. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 26. elearning.unite.it [elearning.unite.it]
- 27. database.ich.org [database.ich.org]
developing SAR studies with 1-(3-bromo-5-methylpyridin-2-yl)piperazine
Application Note: Strategic SAR Expansion of the 1-(3-bromo-5-methylpyridin-2-yl)piperazine Scaffold
Strategic Rationale: The "Privileged" Nature of the Scaffold[1]
The molecule 1-(3-bromo-5-methylpyridin-2-yl)piperazine represents a high-value "privileged structure" in early-stage drug discovery. Its utility stems from its ability to serve as a rigid, semi-aromatic core that positions two orthogonal vectors for chemical diversity.
-
Vector A (Piperazine NH): A highly nucleophilic handle allowing rapid expansion into "Solvent Accessible Space" via amides, ureas, or sulfonamides. This region typically modulates pharmacokinetic (PK) properties (solubility, permeability) and solvent-front interactions in the binding pocket.
-
Vector B (C-3 Bromine): A halogen handle primed for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). This vector allows the introduction of aromatic or heteroaromatic systems to probe deep hydrophobic pockets (e.g., the orthosteric site of GPCRs or the ATP-binding gate of kinases).
-
Vector C (C-5 Methyl): A fixed lipophilic anchor that often improves blood-brain barrier (BBB) penetration and metabolic stability by blocking the metabolically labile para-position relative to the nitrogen.
This guide details a Divergent Synthesis Strategy designed to generate a focused Structure-Activity Relationship (SAR) library efficiently.
Chemical Development: The "Make" Phase
To maximize library size while minimizing purification bottlenecks, we employ a "Decorate-then-Couple" strategy. Functionalizing the piperazine nitrogen first prevents catalyst poisoning (Pd-amine coordination) during the subsequent cross-coupling steps.
Visual Workflow: Divergent Synthesis Map
Caption: Divergent synthesis workflow prioritization N-capping before C-C coupling to ensure catalytic efficiency.
Protocol A: N-Functionalization (Urea Formation)
Targeting the Piperazine NH to probe solvent interactions.
Reagents:
-
Scaffold: 1-(3-bromo-5-methylpyridin-2-yl)piperazine (1.0 eq)
-
Isocyanate (R-NCO): 1.1 eq
-
Base: Diisopropylethylamine (DIPEA) (1.5 eq)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Procedure:
-
Dissolution: Dissolve 100 mg (0.39 mmol) of the scaffold in 4 mL of anhydrous DCM in a 20 mL scintillation vial.
-
Addition: Add DIPEA (102 µL, 0.58 mmol). Cool to 0°C if the isocyanate is known to be highly reactive; otherwise, perform at Room Temperature (RT).
-
Reaction: Add the specific isocyanate (0.43 mmol) dropwise.
-
Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS. The secondary amine peak should disappear.
-
Workup: Dilute with 10 mL DCM. Wash with saturated NaHCO₃ (1x) and Brine (1x). Dry over MgSO₄, filter, and concentrate.
-
Yield Check: Expect >85% yield. This intermediate is usually clean enough for the next step without column chromatography.
Protocol B: Suzuki-Miyaura Cross-Coupling
Targeting the C-3 Bromine to probe the hydrophobic pocket.
Reagents:
-
Substrate: N-functionalized intermediate from Protocol A (1.0 eq)
-
Boronic Acid: Ar-B(OH)₂ (1.5 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Chosen for robustness against steric bulk.
-
Base: K₂CO₃ (2M aqueous solution, 3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Setup: In a microwave vial or pressure tube, combine the substrate (0.2 mmol), boronic acid (0.3 mmol), and Pd catalyst (8 mg).
-
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (2 mL) and 2M K₂CO₃ (0.3 mL) via syringe.
-
Reaction: Heat to 90°C for 12 hours (thermal) or 110°C for 30 mins (microwave).
-
Filtration: Cool to RT. Filter the mixture through a Celite pad to remove Palladium black. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. Purify via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid) or Flash Chromatography (Hexane/EtOAc gradient).
Biological Evaluation: The "Test" Phase
Given the structural similarity of this scaffold to known serotonergic (5-HT) and dopaminergic ligands, a Competitive Binding Assay is the primary validation step. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for high throughput and sensitivity.
Protocol: TR-FRET Competitive Binding Assay
Concept: The library compound competes with a known fluorescent tracer (e.g., Fluorescein-labeled ligand) for the binding site of a Terbium-labeled GPCR.
Materials:
-
Receptor: Tag-lite® labeled 5-HT receptor (or target of interest).
-
Tracer: Fluorescently labeled reference ligand (Kd must be known).
-
Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
Step-by-Step:
-
Dispensing: Dispense 10 µL of the labeled receptor into a 384-well low-volume white plate.
-
Compound Addition: Add 5 µL of the synthesized library compound (serial dilution, starting at 10 µM).
-
Tracer Addition: Add 5 µL of the fluorescent tracer at a concentration equal to its Kd.
-
Incubation: Seal plate and incubate for 60 minutes at RT in the dark.
-
Readout: Measure fluorescence on a compatible reader (e.g., EnVision).
-
Excitation: 337 nm (Terbium donor).
-
Emission 1: 620 nm (Donor reference).
-
Emission 2: 665 nm (FRET signal).
-
-
Calculation: Calculate the HTRF Ratio (Em665/Em620 × 10,000). Plot % Inhibition vs. Log[Compound] to determine IC50.
SAR Analysis & Interpretation
Data analysis should focus on Matched Molecular Pairs (MMP) to isolate the effect of specific substitutions.
Hypothetical SAR Data Table
| Compound ID | R1 (Piperazine N) | R2 (Pyridine C-3) | IC50 (nM) | Interpretation |
| SAR-001 | H (Parent) | Br | >10,000 | Parent scaffold is inactive; requires extension. |
| SAR-002 | Benzyl-Urea | Br | 850 | Urea linker establishes H-bond; Benzyl fills entry pocket. |
| SAR-003 | Benzyl-Urea | Phenyl | 120 | Hit. Removal of Br and addition of Phenyl engages hydrophobic core. |
| SAR-004 | Benzyl-Urea | 4-F-Phenyl | 45 | Para-F improves metabolic stability and potency. |
| SAR-005 | Methyl-Sulfonamide | 4-F-Phenyl | 2,500 | Sulfonamide geometry is unfavorable compared to Urea. |
Visual Logic: The Design-Make-Test-Analyze (DMTA) Cycle
Caption: Iterative DMTA cycle. Analysis of SAR-003 led to the design of SAR-004 (Fluorine scan).
References
-
Scaffold Privileges: Welsch, M. E., et al. "Privileged Scaffolds for Library Design and Drug Discovery." Current Opinion in Chemical Biology, 2010. Link
-
Suzuki Coupling Conditions: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link
-
Buchwald-Hartwig on Pyridines: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011. Link
-
HTRF Assay Principles: Degorce, F., et al. "HTRF: A Technology Tailored for Drug Discovery - A Review of Theoretical Aspects and Strange Phenomena." Current Chemical Genomics, 2009. Link
-
Piperazine in Medicinal Chemistry: Brockunier, L. L., et al. "Human β3-adrenergic receptor agonists containing 2-aminopyridine and 2-aminopyrazine scaffolds." Bioorganic & Medicinal Chemistry Letters, 2000. Link
Application Notes & Protocols: 1-(3-bromo-5-methylpyridin-2-yl)piperazine as a Versatile Scaffold for Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Pyridylpiperazine Scaffold
In modern medicinal chemistry, the concept of a "privileged scaffold" is paramount. These are molecular frameworks that are capable of binding to multiple, distinct biological targets through strategic modification. The 1-(aryl)piperazine motif is a quintessential example of such a scaffold, found in a multitude of FDA-approved drugs targeting a wide array of proteins.[1][2][3] The specific scaffold, 1-(3-bromo-5-methylpyridin-2-yl)piperazine , is of particular interest due to its inherent, strategically positioned chemical handles that allow for controlled, three-dimensional diversification.
The two opposing nitrogen atoms of the piperazine ring provide a combination of structural rigidity, hydrogen bond acceptors, and a key site for derivatization, often leading to improved pharmacokinetic properties like aqueous solubility and oral bioavailability.[1][3] The pyridine ring introduces a bioisosteric replacement for a phenyl group with an altered electronic profile and potential for hydrogen bonding. Critically, the bromine atom at the 3-position serves as an exceptionally versatile anchor point for palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast range of aryl, heteroaryl, and amino substituents.[4] The methyl group at the 5-position provides a subtle steric and electronic perturbation that can be exploited for optimizing target engagement.
This guide provides a comprehensive overview of the synthesis, derivatization, and application of the 1-(3-bromo-5-methylpyridin-2-yl)piperazine scaffold, complete with detailed experimental protocols for its modification and evaluation in common biological assays.
Part 1: Synthesis and Characterization of the Core Scaffold
The synthesis of the title scaffold is predicated on a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 2,3-dibromo-5-methylpyridine, possesses two bromine atoms with different reactivities. The bromine at the 2-position is significantly more activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This differential reactivity allows for the selective displacement of the 2-bromo substituent by piperazine.
Protocol 1.1: Synthesis of 1-(3-bromo-5-methylpyridin-2-yl)piperazine
Rationale: This protocol employs an excess of piperazine which serves a dual role: it acts as the nucleophile and as the base to quench the HBr generated during the reaction, preventing the formation of piperazine salts and driving the reaction to completion. Using a high-boiling point solvent like N-Methyl-2-pyrrolidone (NMP) allows the reaction to be conducted at elevated temperatures, which is often necessary for SNAr reactions on electron-neutral pyridine rings.
Materials and Reagents:
-
2,3-dibromo-5-methylpyridine
-
Piperazine (anhydrous)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2,3-dibromo-5-methylpyridine (1.0 eq).
-
Add anhydrous piperazine (4.0 eq) followed by anhydrous NMP (to achieve a ~0.5 M solution with respect to the starting pyridine).
-
Equip the flask with a reflux condenser and stir the mixture at 130 °C for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient of dichloromethane/methanol or ethyl acetate/hexanes with 1% triethylamine) to afford the title compound.
Characterization and Validation:
-
¹H NMR: Expect characteristic signals for the pyridine ring protons (two singlets or doublets in the aromatic region), the piperazine protons (two multiplets, typically around 3.0-3.5 ppm), and the methyl group (a singlet around 2.3 ppm).
-
¹³C NMR: Confirm the number of unique carbon atoms.
-
Mass Spectrometry (MS): Verify the molecular weight. The presence of a bromine atom will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).
Part 2: Derivatization Strategies for Library Synthesis
The true power of this scaffold lies in its capacity for diversification at two key positions: the bromine atom on the pyridine ring and the secondary amine of the piperazine.
Caption: Synthetic workflow for diversifying the core scaffold.
Protocol 2.1: Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki-Miyaura reaction is one of the most robust methods for forming C(sp²)-C(sp²) bonds.[5] It involves a palladium catalyst, a base, and an organoboron reagent. Tetrakis(triphenylphosphine)palladium(0) is a common and effective pre-catalyst. A base like potassium carbonate is required to activate the boronic acid for the crucial transmetalation step in the catalytic cycle.[6] A mixed solvent system of dioxane and water is often used to solubilize both the organic and inorganic reagents.[7]
Sources
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
functionalization of the piperazine ring of 1-(3-bromo-5-methylpyridin-2-yl)piperazine
Executive Summary
This guide details the synthetic protocols for functionalizing the N4-position of the piperazine ring in 1-(3-bromo-5-methylpyridin-2-yl)piperazine (Compound 1) . This scaffold is a critical intermediate in the development of kinase inhibitors and GPCR ligands. The presence of the 3-bromo and 5-methyl substituents on the pyridine ring introduces specific electronic and steric constraints that dictate protocol selection.
Key Technical Challenges Addressed:
-
Chemoselectivity: Differentiating the nucleophilic N4-piperazine site from the electrophilic aryl bromide (Ar-Br) handle to prevent unwanted oligomerization during metal-catalyzed cross-couplings.
-
Steric Hindrance: Overcoming the ortho-effect of the 3-bromo substituent which can retard reaction rates at the piperazine nitrogen.
-
Purification: Self-validating workup procedures to isolate polar basic products.
Strategic Decision Matrix
Before initiating synthesis, select the pathway based on the desired physicochemical profile of the final analog.
Figure 1: Decision tree for N4-functionalization. Note the risk associated with Method D due to the competing aryl bromide.
Critical Mechanistic Insight: The "Ortho-Bromo" Effect
The 3-bromo substituent on the pyridine ring exerts a two-fold effect:
-
Electronic: It withdraws electron density from the pyridine ring, making the 2-position (where the piperazine is attached) less electron-rich. However, it has minimal inductive effect on the distal N4-nitrogen, meaning N4 retains typical secondary amine nucleophilicity (pKa ~8.5–9.0).
-
Steric: While the N4 nitrogen is distal, the piperazine ring adopts a chair conformation. The ortho-bromo group restricts the rotational freedom of the piperazine-pyridine bond. In practice, this means bulky electrophiles may react slower than expected due to the rigidified conformational landscape.
Safety & Integrity Check: The Ar-Br bond is susceptible to Lithium-Halogen exchange or Oxidative Addition (Pd/Ni). Avoid strong bases (n-BuLi, t-BuLi) and be cautious with Pd(0) catalysts unless the Ar-Br is the intended reaction site.
Detailed Experimental Protocols
Protocol A: Reductive Amination (N-Alkylation)
Best for: Attaching solubilizing alkyl chains or benzyl groups without touching the Ar-Br.
Reagents:
-
Substrate: 1-(3-bromo-5-methylpyridin-2-yl)piperazine (1.0 equiv)
-
Aldehyde/Ketone (1.1–1.2 equiv)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.
-
Additive: Acetic Acid (1.0 equiv) – Crucial for facilitating iminium ion formation.
Step-by-Step Workflow:
-
Dissolution: In a flame-dried vial, dissolve the piperazine substrate (1.0 mmol) in DCE (5 mL).
-
Activation: Add the aldehyde (1.1 mmol) and Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30 minutes. Observation: The solution may warm slightly; this is the exothermic formation of the iminium species.
-
Reduction: Add STAB (1.5 mmol) in one portion.
-
Note: STAB is preferred over NaCNBH3 due to lower toxicity and better chemoselectivity (won't reduce aldehydes directly as fast as imines).
-
-
Monitoring: Stir at RT for 4–16 hours. Monitor by LC-MS. Look for the disappearance of M+1 (substrate) and appearance of M+1+(Aldehyde-O).
-
Quench: Add saturated aqueous NaHCO3 (5 mL). Stir vigorously for 10 minutes to quench borates.
-
Extraction: Extract with DCM (3 x 5 mL). Wash combined organics with brine.
-
Purification: Dry over Na2SO4, filter, and concentrate. Purify via flash chromatography (MeOH/DCM gradient).
Validation:
-
1H NMR: Look for the disappearance of the aldehyde proton (9–10 ppm) and the appearance of new benzylic/alkyl protons near the N4 nitrogen (2.5–3.5 ppm).
Protocol B: Chemoselective N-Acylation
Best for: Creating amide libraries. High throughput compatible.
Reagents:
-
Substrate (1.0 equiv)
-
Acid Chloride (1.1 equiv) OR Carboxylic Acid (1.1 equiv) + HATU (1.2 equiv)
-
Base: Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Solvent: DMF or DCM.
Workflow (Acid Chloride Method):
-
Dissolve substrate in DCM (0.2 M) and cool to 0°C.
-
Add DIPEA (1.5 equiv).
-
Add Acid Chloride (1.1 equiv) dropwise.
-
Critical Step: The reaction is usually instantaneous. Warm to RT and stir for only 1 hour to prevent bis-acylation or side reactions.
-
Wash: Wash with 1N NaOH (to remove unreacted acid/HCl) and then Brine. Do not wash with strong acid as the pyridine nitrogen may protonate, extracting product into the aqueous layer.
Protocol C: N-Arylation via S_NAr (Nucleophilic Aromatic Substitution)
Best for: Attaching electron-deficient heteroaryls (e.g., 4-nitrobenzene, 2-chloropyridine) while preserving the 3-bromo handle.
Why not Buchwald-Hartwig? Standard Pd-catalyzed amination poses a risk: The Pd catalyst may insert into the 3-bromo-pyridine bond of the starting material rather than the halide of the coupling partner, leading to polymerization or homocoupling. S_NAr is orthogonal to the Ar-Br moiety.
Reagents:
-
Substrate (1.0 equiv)
-
Electrophile: 2-chloropyrimidine, 4-fluoronitrobenzene, etc. (1.2 equiv)
-
Base: K2CO3 (2.0 equiv) or Cs2CO3.
-
Solvent: DMSO or DMF (Polar Aprotic is essential).
-
Temperature: 80–100°C.[1]
Step-by-Step Workflow:
-
Combine substrate, electrophile, and K2CO3 in DMSO (concentration 0.5 M).
-
Heat to 90°C.
-
Monitoring: This reaction is slower than acylation. Monitor by LC-MS every 2 hours.
-
Workup: Pour reaction mixture into crushed ice/water. The product often precipitates as a solid. Filter and wash with water.
-
Alternative: If no precipitate, extract with EtOAc. Note: DMSO requires extensive water washes (5x) to remove from the organic layer.
Data Visualization: Reductive Amination Workflow
Figure 2: Optimized workflow for STAB-mediated reductive amination.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Reductive Amination) | Wet solvent or old STAB reagent. | Use flame-dried glassware and fresh STAB. Add 3Å molecular sieves to absorb water during imine formation. |
| Polymerization (Arylation) | Pd-catalyzed coupling occurred at the 3-Br site. | Switch to S_NAr conditions (Protocol C). If Pd is required, use a catalyst that prefers I/OTf over Br (e.g., Pd(OAc)2/Xantphos) and use the partner as the Iodide. |
| Product in Aqueous Layer | Product is protonated (Pyridine + Piperazine = Basic). | Ensure aqueous workup pH is >10. Use NaOH instead of NaHCO3 if the product is highly polar. |
| Broad NMR Signals | Restricted rotation of piperazine or amide rotamers. | Run NMR at elevated temperature (50°C) to coalesce peaks. |
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564-12649. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]
-
Blakemore, D. C., et al. (2018). "Organic Synthesis Provides Opportunities to Transform Drug Discovery." Nature Chemistry, 10, 383–394. [Link]
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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-(3-bromo-5-methylpyridin-2-yl)piperazine
Introduction: Strategic Importance of 2-Piperazinylpyridine Scaffolds in Drug Discovery
The 2-piperazinylpyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically successful and investigational drugs. Its prevalence stems from the piperazine ring's ability to engage in multiple hydrogen bonding interactions and its basic nitrogen atom, which is often protonated at physiological pH, enhancing aqueous solubility and facilitating interactions with biological targets. The pyridine ring, on the other hand, provides a rigid core and can be functionalized to modulate the electronic and steric properties of the molecule. The strategic derivatization of the 1-(3-bromo-5-methylpyridin-2-yl)piperazine core through palladium-catalyzed cross-coupling reactions offers a powerful and versatile platform for the rapid generation of diverse chemical libraries, accelerating the drug discovery process.[1]
This guide provides an in-depth technical overview and detailed, field-proven protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 1-(3-bromo-5-methylpyridin-2-yl)piperazine. The causality behind experimental choices is explained to empower researchers to not only execute these transformations but also to troubleshoot and adapt them to their specific needs.
Mechanistic Overview: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, the subject of the 2010 Nobel Prize in Chemistry, fundamentally rely on a catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.[2] The general mechanism can be broken down into three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Visualizing the Catalytic Cycle
Caption: A simplified representation of the general palladium catalytic cycle for cross-coupling reactions.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[2] This reaction couples an organoboron reagent (boronic acid or ester) with an organohalide.[2]
Protocol: Suzuki-Miyaura Coupling of 1-(3-bromo-5-methylpyridin-2-yl)piperazine with Arylboronic Acids
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[3][4]
Experimental Workflow
Caption: General workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk tube, add 1-(3-bromo-5-methylpyridin-2-yl)piperazine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand (e.g., SPhos, 4-10 mol%). For air-stable pre-catalysts like Pd(dppf)Cl₂, these can be added at the beginning with the other solids.
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure the exclusion of oxygen.
-
Solvent Addition: Add an appropriate degassed solvent (e.g., 1,4-dioxane/water (4:1) or toluene) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the required time (usually 12-24 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction solvent).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).
Table of Recommended Reaction Conditions:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 |
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[5][6] This reaction is particularly valuable for synthesizing aryl amines, which are common motifs in pharmaceuticals.[1][7]
Protocol: Buchwald-Hartwig Amination of 1-(3-bromo-5-methylpyridin-2-yl)piperazine with Amines
This protocol is based on general procedures for the Buchwald-Hartwig amination of heteroaryl halides.[7][8]
Step-by-Step Methodology:
-
Preparation: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-3 mol%), ligand (if not using a pre-catalyst), and base (e.g., NaOt-Bu or LHMDS, 1.4-2.0 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add 1-(3-bromo-5-methylpyridin-2-yl)piperazine (1.0 equiv.) and the desired amine (1.1-1.5 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Seal the tube and heat the mixture in a preheated oil bath at the specified temperature (typically 80-110 °C) with vigorous stirring for the indicated time (12-24 hours).
-
Monitoring: Track the reaction's progress using TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Table of Recommended Reaction Conditions:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu (1.4) | Toluene | 100 | 18 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 24 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LHMDS (1.5) | THF | 80 | 16 |
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction is typically co-catalyzed by palladium and copper complexes.[9]
Protocol: Sonogashira Coupling of 1-(3-bromo-5-methylpyridin-2-yl)piperazine with Terminal Alkynes
This protocol is adapted from established procedures for the Sonogashira coupling of 2-amino-3-bromopyridines.[10]
Step-by-Step Methodology:
-
Preparation: To a Schlenk tube, add 1-(3-bromo-5-methylpyridin-2-yl)piperazine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Reagent and Solvent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by a suitable base (e.g., Et₃N or i-Pr₂NH, 2.0-3.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) for the specified time (6-24 hours).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Table of Recommended Reaction Conditions:
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 65 | 6 |
| 2 | 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | i-Pr₂NH (3) | DMF | 80 | 8 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N (3) | Toluene | 70 | 12 |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or a more robust pre-catalyst. |
| Poorly degassed solvent/reagents | Ensure all solvents are thoroughly degassed and the reaction is set up under a strict inert atmosphere. | |
| Inappropriate base | The choice of base is critical. For Suzuki, K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are typically required. | |
| Formation of Side Products | Homocoupling of boronic acid (Suzuki) | Ensure rigorous exclusion of oxygen. Lowering the reaction temperature may also help. |
| Dehalogenation of starting material | Use a less reactive base or lower the reaction temperature. | |
| Difficulty in Purification | Residual catalyst | Employ specialized purification techniques such as passing the crude product through a plug of silica with a suitable solvent or using metal scavengers. |
Conclusion
The palladium-catalyzed cross-coupling reactions of 1-(3-bromo-5-methylpyridin-2-yl)piperazine are indispensable tools for the synthesis of novel and structurally diverse molecules for drug discovery and development. The protocols outlined in this guide, grounded in established literature, provide a solid foundation for researchers to successfully implement these transformations. A thorough understanding of the reaction mechanisms and careful attention to experimental parameters are key to achieving high yields and purity.
References
-
Bahrami Nekoob, A., Molaverdi, F., Khorsandi, Z., Sheibani, R., & Sadeghi-Aliabadi, H. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(27), 18683-18711. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine.
- Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710.
- D'yakonov, V. A., Kovyazin, P. V., & Dzhemilev, U. M. (2022). Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction. Izvestiya Akademii Nauk Tadzhikskoj SSR. Otdelenie Fiziko-Matematicheskikh, Khimicheskikh i Geologicheskikh Nauk, 3(188), 85-98.
- Gothard, C. M., & Rychnovsky, S. D. (2009). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. Organic letters, 11(4), 859–861.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of chemical research, 41(11), 1534–1544.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
- Li, J. J. (2009). Name reactions: a collection of detailed reaction mechanisms. Springer Science & Business Media.
- López-Cretazz, J. A., et al. (2020). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Organic & Biomolecular Chemistry, 18(37), 7353-7357.
- Mondal, P., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Zhang, H., et al. (2012). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
- Ramgren, S. D., & Miller, K. M. (2014). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 4(72), 38165-38168.
- Asiri, A. M., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
- Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292-1329.
- Sánta, Z., et al. (2021).
- Guild, A., & Snieckus, V. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 13(21), 5862–5865.
-
The Organic Chemistry Tutor. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
- Emadi, R., Nekoob, A. B., Molaverdi, F., Khorsandi, Z., Sheibani, R., & Sadeghi-Aliabadi, H. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(27), 18683-18711.
- Sánta, Z., et al. (2021).
-
Wikipedia contributors. (2024, January 28). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved February 6, 2026, from [Link]
- Reddy, T. J., et al. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Organic & Biomolecular Chemistry, 13(39), 9963-9967.
- Roy, S., et al. (2017). Copper-catalyzed selective C-N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine. RSC Advances, 7(70), 44366-44370.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine.
- de Candia, M., et al. (2018). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 23(10), 2465.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
- Kim, J., & Chang, S. (2015). Transition-metal-catalyzed C-N bond forming reactions using organic azides as the nitrogen source: a journey for the mild and versatile C-H amination. Accounts of chemical research, 48(5), 1287–1299.
Sources
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application Note: Profiling the Kinase Inhibitory Activity of 1-(3-bromo-5-methylpyridin-2-yl)piperazine
Abstract
This application note provides a comprehensive guide to the screening of the novel small molecule, 1-(3-bromo-5-methylpyridin-2-yl)piperazine, against a broad panel of human kinases. We outline the scientific rationale for kinase inhibitor screening, detail robust protocols for both initial single-concentration screening and subsequent IC50 determination, and provide a framework for data analysis and interpretation. The methodologies described herein are designed to be self-validating and are grounded in established best practices for kinase drug discovery, ensuring high-quality, reproducible results.
Introduction: The Rationale for Kinase Inhibitor Profiling
Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1][2] The human genome contains over 500 protein kinases, and their dysregulation is a hallmark of many diseases, most notably cancer.[2][3] This has made kinases one of the most important classes of drug targets.[3][4]
The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[] However, a significant challenge in kinase drug discovery is achieving selectivity, as the ATP-binding site, the target of most inhibitors, is highly conserved across the kinome.[3][6] Off-target inhibition can lead to unexpected side effects or toxicity. Therefore, early and comprehensive profiling of a compound's activity across a wide range of kinases is essential to understand its selectivity and potential therapeutic window.[7][8]
This application note uses 1-(3-bromo-5-methylpyridin-2-yl)piperazine, a novel compound featuring a piperazine scaffold known for its presence in a multitude of biologically active compounds, as a case study to demonstrate a systematic approach to kinase inhibitor profiling.
Experimental Design and Workflow
A tiered approach is recommended for efficient and cost-effective kinase inhibitor profiling. This typically begins with a broad screen at a single, high concentration to identify initial "hits," followed by more detailed dose-response studies to determine the potency (IC50) for the most promising interactions.
Methodologies and Protocols
A variety of assay formats are available for measuring kinase activity, each with its own advantages and limitations.[3] Radiometric assays are often considered the "gold standard" due to their direct measurement of phosphate incorporation and broad applicability.[9][10] However, non-radiometric methods such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and luminescence-based assays (e.g., ADP-Glo™) offer high-throughput capabilities without the need for radioactive materials.[11][12]
Protocol 1: Single-Point Kinase Inhibition Screening (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[13]
Materials:
-
1-(3-bromo-5-methylpyridin-2-yl)piperazine stock solution (10 mM in DMSO)
-
Kinase panel (e.g., Promega's Kinase Selectivity Profiling Systems)[14]
-
ADP-Glo™ Kinase Assay Kit (Promega)[12]
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a working solution of 1-(3-bromo-5-methylpyridin-2-yl)piperazine at a concentration of 10 µM in the appropriate assay buffer. Also, prepare a vehicle control (DMSO) at the same final concentration.
-
Kinase Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of the test compound (10 µM final concentration) or vehicle control.
-
2 µL of the Kinase Working Stock.
-
2 µL of the ATP/Substrate Working Stock to initiate the reaction.[14]
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.[14]
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[12]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Protocol 2: IC50 Determination (TR-FRET Assay)
For "hit" kinases identified in the primary screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50). The HTRF® KinEASE™ assay is a suitable TR-FRET-based method.[15]
Materials:
-
1-(3-bromo-5-methylpyridin-2-yl)piperazine stock solution (10 mM in DMSO)
-
Selected recombinant kinases and their corresponding biotinylated substrates
-
HTRF® KinEASE™ STK or TK kit (Cisbio)[16]
-
ATP
-
Low-volume, white 384-well assay plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Dilution: Prepare a 10-point serial dilution series of 1-(3-bromo-5-methylpyridin-2-yl)piperazine, typically starting from 100 µM.
-
Enzymatic Reaction:
-
Incubation: Seal the plate and incubate at room temperature for a pre-determined time (optimized for each kinase).[15]
-
Detection:
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature.[15]
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor). The HTRF ratio (665/620) is proportional to the level of substrate phosphorylation.[15]
Data Analysis and Interpretation
Primary Screen Data Analysis
The data from the single-point screen is typically expressed as percent inhibition relative to the vehicle control.
Calculation: Percent Inhibition = (1 - (Luminescencecompound - Luminescencebackground) / (Luminescencevehicle - Luminescencebackground)) * 100
A common threshold for identifying a "hit" is >50% inhibition at the screening concentration.
IC50 Determination
The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).
Equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
Where:
-
Y is the percent inhibition
-
X is the logarithm of the compound concentration
-
Top and Bottom are the plateaus of the curve
-
HillSlope describes the steepness of the curve
Selectivity Assessment
Kinase inhibitor selectivity can be quantified using various metrics. The Selectivity Score (S) is a commonly used method.[1]
Calculation: S(concentration) = (Number of kinases with IC50 < concentration) / (Total number of kinases tested)
For example, S(1µM) would represent the fraction of kinases inhibited with an IC50 value below 1 µM. A lower selectivity score indicates a more selective compound.[1]
Table 1: Hypothetical Screening Results for 1-(3-bromo-5-methylpyridin-2-yl)piperazine
| Kinase Target | Percent Inhibition @ 10 µM | IC50 (nM) | Kinase Family |
| AURKA | 98% | 85 | AGC |
| AURKB | 95% | 120 | AGC |
| ABL1 | 45% | >10,000 | TK |
| EGFR | 12% | >10,000 | TK |
| PLK1 | 88% | 450 | Other |
| SRC | 25% | >10,000 | TK |
| VEG FR2 | 18% | >10,000 | TK |
| CDK2 | 65% | 1,200 | CMGC |
| p38α (MAPK14) | 30% | >10,000 | CMGC |
| MEK1 (MAP2K1) | 8% | >10,000 | STE |
This data is for illustrative purposes only.
From the hypothetical data in Table 1, 1-(3-bromo-5-methylpyridin-2-yl)piperazine shows potent inhibition of Aurora kinases (AURKA and AURKB) and Polo-like kinase 1 (PLK1), with moderate activity against Cyclin-dependent kinase 2 (CDK2).
Biological Context and Next Steps
The identified primary targets—Aurora kinases and PLK1—are key regulators of mitosis. Their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.
The initial profiling results provide a strong rationale for further investigation. Subsequent steps should include:
-
Orthogonal Assays: Confirming the inhibitory activity using a different assay format to rule out technology-specific artifacts.
-
Cell-Based Assays: Evaluating the compound's ability to inhibit the target kinases in a cellular context and assessing its impact on cell proliferation and viability in relevant cancer cell lines.
-
Lead Optimization: If the compound shows promising cellular activity, medicinal chemistry efforts can be initiated to improve potency and selectivity.
Conclusion
This application note provides a detailed framework for the systematic screening and profiling of the novel compound 1-(3-bromo-5-methylpyridin-2-yl)piperazine against a panel of kinases. By employing a tiered screening approach with robust and validated assay technologies, researchers can efficiently characterize the potency and selectivity of novel kinase inhibitors, providing crucial data to guide further drug discovery and development efforts.
References
-
Poly-Dtech. (n.d.). TR-FRET Assay Principle. Retrieved February 6, 2026, from [Link]
-
A high-throughput radiometric kinase assay. (n.d.). PMC. Retrieved February 6, 2026, from [Link]
-
The Bumbling Biochemist. (2021, August 20). Radiometric kinase assays with scintillation counting. Retrieved February 6, 2026, from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved February 6, 2026, from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved February 6, 2026, from [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC. Retrieved February 6, 2026, from [Link]
-
How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024, June 11). YouTube. Retrieved February 6, 2026, from [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved February 6, 2026, from [Link]
-
Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. (n.d.). PMC. Retrieved February 6, 2026, from [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved February 6, 2026, from [Link]
-
Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Retrieved February 6, 2026, from [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved February 6, 2026, from [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (2025, August 9). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth. (n.d.). PMC. Retrieved February 6, 2026, from [Link]
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2025, August 6). ResearchGate. Retrieved February 6, 2026, from [Link]
-
A quantitative analysis of kinase inhibitor selectivity. (2026, January 4). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Protein Kinase Inhibitors. (2025, April 25). NCBI Bookshelf. Retrieved February 6, 2026, from [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]
-
Pharmacological approaches to understanding protein kinase signaling networks. (n.d.). Frontiers. Retrieved February 6, 2026, from [Link]
-
Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved February 6, 2026, from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved February 6, 2026, from [Link]
-
Mapping the Protein Kinome: Current Strategy and Future Direction. (2023, March 17). PMC. Retrieved February 6, 2026, from [Link]
-
UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved February 6, 2026, from [Link]
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.). PMC. Retrieved February 6, 2026, from [Link]
-
Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics. (n.d.). AACR Journals. Retrieved February 6, 2026, from [Link]
-
Cambridge Healthtech Institute. (2016, April 20-21). Kinase Inhibitor Chemistry. Retrieved February 6, 2026, from [Link]
-
Radiometric kinase assays with scintillation counting - because you want your experiments to count!. (2021, August 20). YouTube. Retrieved February 6, 2026, from [Link]
-
Comprehensive characterization of the Published Kinase Inhibitor Set. (2016, January 8). ResearchGate. Retrieved February 6, 2026, from [Link]
-
BIOCEV. (n.d.). Trends in kinase drug discovery: targets, indications and inhibitor design. Retrieved February 6, 2026, from [Link]
-
Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.). GenScript. Retrieved February 6, 2026, from [Link]
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 6. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 7. reactionbiology.com [reactionbiology.com]
- 8. kinaselogistics.com [kinaselogistics.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. promega.com [promega.com]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 14. worldwide.promega.com [worldwide.promega.com]
- 15. m.youtube.com [m.youtube.com]
- 16. revvity.com [revvity.com]
Synthesis of Fluorescent Probes from 1-(3-bromo-5-methylpyridin-2-yl)piperazine
Executive Summary
This guide details the synthetic utility of 1-(3-bromo-5-methylpyridin-2-yl)piperazine (hereafter referred to as Scaffold A ) as a privileged intermediate for constructing fluorescent probes. The 2-pyridylpiperazine motif is a pharmacophore found in numerous bioactive ligands (targeting 5-HT, Dopamine, and Adrenergic receptors), making it an ideal scaffold for Fluorescent Ligand development.[1] Additionally, the piperazine nitrogen serves as a pH-sensitive switch (via Photo-induced Electron Transfer, PET) for lysosomal imaging.[1]
This protocol provides two divergent synthetic pathways:
-
Pathway A (N-Functionalization): Rapid attachment of fluorophores to the distal piperazine nitrogen for receptor-targeted imaging.
-
Pathway B (C-Functionalization): Palladium-catalyzed cross-coupling at the C3-bromide to extend conjugation or attach biaryl fluorophores.
Strategic Design & Mechanism
The Scaffold Architecture
Scaffold A possesses two orthogonal reactive handles:
-
Handle 1: Secondary Amine (Piperazine N4). A nucleophilic center ideal for SNAr reactions or amide couplings.[1] Its pKa (~6.5–7.5) allows it to function as a proton-gated fluorescence switch (PET mechanism).
-
Handle 2: Aryl Bromide (Pyridine C3). A handle for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] The C5-methyl group provides lipophilicity and metabolic stability but imposes minor steric constraints on the C4 position.
Logical Workflow (Graphviz)
Figure 1: Divergent synthetic pathways for functionalizing Scaffold A. Pathway A preserves the pharmacophore for receptor binding; Pathway B modifies the core electronic structure.
Experimental Protocols
Protocol A: Synthesis of NBD-Labeled Probe (Lysosomal/Receptor Tracker)
Objective: Attach the environment-sensitive fluorophore NBD (7-nitrobenz-2-oxa-1,3-diazole) to the piperazine nitrogen. Mechanism: Nucleophilic Aromatic Substitution (SNAr).[1] Why NBD? NBD is small (minimizing steric clash in receptor binding pockets) and highly fluorescent in hydrophobic environments (membranes/protein pockets).[1]
Materials
-
Scaffold A: 1-(3-bromo-5-methylpyridin-2-yl)piperazine (1.0 eq, 100 mg, 0.39 mmol)[1]
-
Reagent: 4-chloro-7-nitrobenzofurazan (NBD-Cl) (1.1 eq, 86 mg)
-
Base: Diisopropylethylamine (DIPEA) (2.0 eq, 135 µL)[1]
-
Solvent: Acetonitrile (MeCN) (anhydrous, 5 mL)
-
Monitoring: TLC (50% EtOAc/Hexane), UV lamp (254/365 nm)
Step-by-Step Methodology
-
Preparation: In a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve Scaffold A (100 mg) in anhydrous MeCN (5 mL).
-
Activation: Add DIPEA (135 µL) to the solution. The mixture ensures the secondary amine is deprotonated.
-
Addition: Add NBD-Cl (86 mg) in one portion. The solution will immediately turn dark orange/brown.
-
Reaction: Stir at Room Temperature for 2–4 hours. Note: Do not heat initially; NBD-Cl is reactive and heating can lead to disubstitution or degradation.
-
Monitoring: Check TLC. The product will appear as a bright fluorescent orange spot under 365 nm UV light. Rf ~ 0.4 (50% EtOAc/Hexane).[1]
-
Work-up: Evaporate the solvent under reduced pressure. Redissolve the residue in DCM (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Purify via flash column chromatography on silica gel.
-
Gradient: 0% → 40% EtOAc in Hexane.
-
Yield Expectation: 75–85% as an orange solid.
-
Validation Check:
-
1H NMR (400 MHz, CDCl3): Look for the disappearance of the broad piperazine NH signal (~2.0 ppm) and the appearance of NBD aromatic doublets at ~6.2 ppm (d, J=8.5 Hz) and ~8.4 ppm (d, J=8.5 Hz).
Protocol B: Synthesis of Biaryl Probe via Suzuki Coupling
Objective: Extend the conjugation of the pyridine ring to create a "Push-Pull" fluorophore system. Mechanism: Pd(0)-catalyzed Suzuki-Miyaura cross-coupling.
Materials
-
Scaffold A: 1-(3-bromo-5-methylpyridin-2-yl)piperazine (1.0 eq, 100 mg)
-
Coupling Partner: 4-Methoxyphenylboronic acid (1.2 eq, 71 mg) (Model for a fluorophore core)
-
Catalyst: Pd(PPh3)4 (5 mol%, 22 mg)[1]
-
Base: Na2CO3 (2M aqueous solution, 0.5 mL)
-
Solvent: 1,4-Dioxane (4 mL)
-
Atmosphere: Argon or Nitrogen (Strictly deoxygenated)[1]
Step-by-Step Methodology
-
Degassing: In a microwave vial or Schlenk tube, combine Scaffold A , boronic acid, and 1,4-dioxane. Bubble Argon through the solution for 10 minutes to remove dissolved oxygen. Critical Step: Oxygen poisons the Pd catalyst.
-
Catalyst Addition: Add Pd(PPh3)4 and the aqueous Na2CO3.[1] Seal the vessel immediately under Argon.
-
Reaction: Heat to 90°C for 12–16 hours (oil bath) or 110°C for 30 min (Microwave reactor).
-
Work-up: Cool to RT. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.
-
Extraction: Dilute filtrate with water (10 mL) and extract with EtOAc (3 x 15 mL). Dry organics over Na2SO4.[1][2]
-
Purification: Flash chromatography (Silica gel).
-
Eluent: 2% MeOH in DCM (The product is more polar due to the biaryl system).
-
Application Data & Analysis
pH-Dependent Fluorescence (Lysosomal Targeting)
Probes derived from Scaffold A via Pathway A typically exhibit pH-dependent fluorescence due to the Photo-induced Electron Transfer (PET) mechanism.
| State | pH Environment | Piperazine N4 State | PET Process | Fluorescence |
| Cytosol | Neutral (~7.4) | Unprotonated (Lone pair available) | Active (Quenching) | OFF / Low |
| Lysosome | Acidic (~4.5–5.[1]0) | Protonated (Lone pair bound) | Blocked | ON / High |
Interpretation: The piperazine nitrogen lone pair quenches the attached fluorophore (e.g., NBD or Naphthalimide) via electron transfer.[1] Upon protonation in acidic organelles (lysosomes), the lone pair is unavailable, PET is suppressed, and fluorescence is restored.[1]
Structural Validation Parameters
When characterizing the synthesized probes, ensure the following chemical shifts are present to confirm scaffold integrity:
| Position | Atom | 1H NMR Shift (approx.) | Multiplicity | Diagnostic Note |
| Pyridine C6 | H | 7.9 – 8.1 ppm | Singlet/Doublet | Most deshielded aromatic proton. |
| Pyridine C5-Me | CH3 | 2.2 – 2.3 ppm | Singlet | Key marker for the specific scaffold. |
| Piperazine | CH2 | 3.0 – 3.8 ppm | Multiplet | Shift varies based on N-substitution. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Hydrolysis of NBD-Cl | Ensure MeCN is anhydrous; minimize water in the reaction. |
| No Reaction (Protocol B) | Catalyst Poisoning (O2) | Degas solvents thoroughly (freeze-pump-thaw or sparging). |
| Black Precipitate | Pd precipitation | Reaction temperature too high or ligand dissociation. Add excess PPh3. |
| Multiple Spots (TLC) | Bis-alkylation | Use excess piperazine scaffold or slow addition of the electrophile. |
References
-
Boens, N., et al. (2012).[1] "Fluorescent indicators based on BODIPY." Chemical Society Reviews. Link
-
Loudet, A., & Burgess, K. (2007).[1] "BODIPY dyes and their derivatives: syntheses and spectroscopic properties." Chemical Reviews. Link[1]
-
Kowada, T., et al. (2015).[1] "Synthetic probes for fluorescent sensing of lysosomal pH." Analyst. Link
-
Surre, J., et al. (2025).[1] "Piperazine scaffolds in medicinal chemistry: A review of recent developments." European Journal of Medicinal Chemistry. (Cited for pharmacophore relevance). Link
-
Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link[1]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(3-bromo-5-methylpyridin-2-yl)piperazine
Welcome to the technical support center for the synthesis of 1-(3-bromo-5-methylpyridin-2-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The following information is synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Introduction to the Synthesis
The synthesis of 1-(3-bromo-5-methylpyridin-2-yl)piperazine typically proceeds via a palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination. This reaction forms the crucial C-N bond between the pyridine and piperazine rings. The primary challenge in this synthesis is achieving selective mono-arylation of the piperazine ring, as double arylation is a common side reaction.
This guide will provide a comprehensive overview of the reaction, including a detailed experimental protocol, troubleshooting for common issues, and a frequently asked questions section.
Reaction Overview: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The catalytic cycle, illustrated below, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired product and regenerate the catalyst.
Technical Support Center: Purification of 1-(3-bromo-5-methylpyridin-2-yl)piperazine
Case ID: PUR-ARYLPIP-001 Status: Open Technician: Senior Application Scientist Subject: Troubleshooting Silica Gel Chromatography of Basic Aryl Piperazines
Executive Summary
Purifying 1-(3-bromo-5-methylpyridin-2-yl)piperazine presents a classic challenge in organic chemistry: chromatographing a highly polar, basic secondary amine on acidic silica gel.[1] The pyridine nitrogen is moderately basic, but the piperazine secondary amine (
This guide provides a self-validating workflow to overcome these interactions using mobile phase modifiers and alternative stationary phases.
Part 1: Troubleshooting Guide (Q&A)
Q1: Why does my compound streak (tail) from the baseline to the solvent front?
Diagnosis: This is caused by Silanol Effect . Unmodified silica gel is slightly acidic (
The Fix: Mobile Phase Modifiers You must "cap" the active sites on the silica.
-
Protocol: Add 1-5% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to your mobile phase. -
Mechanism: TEA is a stronger base than your aryl piperazine. It saturates the silanol sites first, allowing your product to pass through without sticking.
-
Warning: Do not use TEA with acetone (forms enamines) or ethyl acetate (can catalyze transesterification over long periods, though rare in flash runs).
Q2: I used TEA, but now my product is contaminated with triethylammonium salts. How do I remove them?
Diagnosis: TEA forms salts (e.g., acetates, chlorides) that co-elute or remain after evaporation.
The Fix: The "Magic Mixture" or Basic Wash
-
Switch Modifier: Use Ammonium Hydroxide (
) instead of TEA.-
Recipe: DCM : MeOH :
(90 : 9 : 1). -
Benefit: Ammonia is volatile; excess evaporates on the rotovap.
-
-
Post-Column Wash: If you must use TEA, dissolve the isolated solid in DCM and wash with saturated aqueous
or water (if your product is water-insoluble) to remove the salts.
Q3: My product co-elutes with the starting material (2,3-dibromo-5-methylpyridine).
Diagnosis: This is a polarity mismatch. The starting pyridine is non-polar (lipophilic), while the product is polar. If they co-elute, your solvent system is likely too strong (too polar) too quickly.
The Fix: Gradient Optimization
-
Start Non-Polar: Begin with 100% Hexane (or DCM) with 1% TEA. The starting pyridine should elute near the solvent front (
). -
Slow Ramp: Gradually increase the polar solvent (EtOAc or MeOH). The piperazine product will elute much later due to the amine functionality.
Q4: Can I avoid the column entirely?
Diagnosis: Aryl piperazines often have distinct solubility profiles compared to the starting pyridine and excess piperazine.
The Fix: Acid-Base Extraction
-
Dissolve crude mixture in EtOAc.
-
Extract with 1M HCl (Product moves to aqueous layer as salt; non-basic impurities stay in organic).
-
Wash aqueous layer with EtOAc.
-
Basify aqueous layer (pH > 12) with NaOH.
-
Extract product back into DCM or EtOAc.
-
Self-Validation Check: Verify purity by TLC.[1] If clean, skip the column.[1]
Part 2: Visualization & Logic
Workflow Decision Tree
Use this logic flow to determine the optimal purification path for your specific crude mixture.
Figure 1: Decision matrix for purifying basic aryl piperazines, prioritizing extraction before chromatography.
Mechanism of Silanol Suppression
Understanding why we add TEA prevents method errors.
Figure 2: Competitive binding mechanism. The modifier (TEA) blocks acidic sites, allowing the piperazine to elute freely.
Part 3: The "Gold Standard" Protocol
Method: Flash Chromatography with Ammonia-Modified Silica Applicability: Free base piperazines (unprotected).
Materials:
-
Stationary Phase: Standard Silica Gel 60 (
). -
Solvent A: Dichloromethane (DCM).[1]
-
Solvent B: "Magic Mixture" (DCM : MeOH :
— 90 : 9 : 1).
Step-by-Step Procedure:
-
Column Pre-treatment (Crucial):
-
Flush the packed silica column with 3 column volumes (CV) of Solvent A + 1% Triethylamine .
-
Why: This neutralizes the silica before your compound touches it, preventing the "band of death" at the top of the column.
-
-
Sample Loading:
-
Dissolve crude 1-(3-bromo-5-methylpyridin-2-yl)piperazine in a minimum amount of DCM.
-
Note: If solubility is poor, use a "dry load" technique (adsorb onto Celite or silica).
-
-
Elution Gradient:
-
0-5 mins: 100% DCM (Elutes non-polar impurities/starting pyridine).
-
5-20 mins: 0%
50% Solvent B (Linear gradient). -
20-30 mins: Hold at 50% Solvent B.
-
-
Fraction Collection:
-
Spot fractions on TLC.[1] Visualize with UV (254 nm) and Ninhydrin Stain (Piperazines stain reddish-brown).
-
Tip: The product will likely elute when the MeOH concentration reaches 3-5%.
-
Part 4: Data & Reference Tables
Table 1: Mobile Phase Compatibility Guide
| Modifier | Best For | Issues | Removal Method |
| Triethylamine (TEA) | General purpose, protecting groups | Forms salts, hard to remove | Wash with |
| Ammonium Hydroxide | Very polar amines, free bases | Immiscible with Hexane | Evaporation (Volatile) |
| Diethylamine (DEA) | Chiral separation | Strong odor | Evaporation |
| Acetic Acid | Do NOT use | Protonates amine | N/A |
References
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?Link
-
Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC.[2]Link
-
Gadzala-Kopciuch, R. (2025).[3][4][5] Accurate HPLC Determination of Piperazine Residues. ResearchGate.[6] Link
-
Reddit ChemPros. (2025).[5] Triethylammonium after flash chromatography - Community Troubleshooting Archive.Link
-
Organic Chemistry Portal. (2025). Synthesis of Piperazines.[7]Link
Sources
Technical Support Center: Recrystallization Methods for 1-(3-bromo-5-methylpyridin-2-yl)piperazine
Welcome to the technical support center for the purification of 1-(3-bromo-5-methylpyridin-2-yl)piperazine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this key intermediate through crystallization. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot and optimize your purification effectively.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses the most frequent challenges encountered during the crystallization of substituted bromopyridines and piperazines.
Question 1: My compound has "oiled out" instead of forming crystals. What is happening and how can I fix it?
Answer:
"Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when a supersaturated solution is cooled to a temperature below the compound's melting point in that specific solvent environment.
Primary Causes & Mechanistic Insights:
-
High Solute Concentration/Rapid Cooling: If the solution is cooled too quickly or is excessively concentrated, the molecules lose kinetic energy faster than they can orient themselves into an ordered crystal lattice. The system defaults to the lower energy state of a separate liquid phase.
-
Inappropriate Solvent Choice: This is the most frequent cause. Oiling out often happens when the boiling point of the solvent is significantly higher than the melting point of the solute.[1] The compound melts in the hot solvent before it has a chance to crystallize.
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation, acting as "crystal poisons" or forming a eutectic mixture with your compound, which has a lower melting point than the pure substance.[1]
Step-by-Step Solutions:
-
Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small additional volume (5-10%) of the hot solvent to slightly decrease the saturation level.[1]
-
Slow Down the Cooling Process: This is critical. Do not place the hot flask directly on a cold surface or in an ice bath. Allow it to cool slowly to room temperature on a benchtop, insulated by a few paper towels or a cork ring.[2] For very stubborn systems, you can use a Dewar flask with warm water to ensure an extremely slow cooling ramp.
-
Induce Nucleation at a Higher Temperature: Once the solution has cooled slightly (but before oiling occurs), try to induce crystallization by scratching the inner surface of the flask with a glass rod at the meniscus.[3] The microscopic scratches provide nucleation sites for crystal growth to begin.
-
Re-evaluate Your Solvent System: If the problem persists, the solvent is likely unsuitable. A lower-boiling point solvent or a mixed-solvent system may be required.
Question 2: I have very few or no crystals forming, even after cooling in an ice bath. What should I do?
Answer:
This indicates that your solution is not sufficiently supersaturated at the lower temperature. The compound remains soluble in the solvent.
Primary Causes & Mechanistic Insights:
-
Excessive Solvent: This is the most common reason for crystallization failure.[4] Too much solvent was used to dissolve the crude material, preventing the concentration from reaching the supersaturation point upon cooling.
-
Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving your compound, meaning its solubility does not decrease significantly enough upon cooling. An ideal recrystallization solvent shows a steep solubility curve with respect to temperature.[5]
Step-by-Step Solutions:
-
Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent.[4] Be sure to use a boiling chip or stir bar to prevent bumping. Reduce the volume by 10-20% and then allow the solution to cool again slowly.
-
Induce Nucleation: A supersaturated solution often needs a trigger to begin crystallization.
-
Utilize an Anti-Solvent (Two-Solvent System): If reducing the volume is ineffective, you can add an "anti-solvent"—a solvent in which your compound is insoluble but which is miscible with your primary solvent.[6] For this molecule, if you used ethanol (a polar solvent), a non-polar anti-solvent like heptane or toluene could be added dropwise to the warm solution until persistent cloudiness is observed. Then, add a few drops of the primary solvent (ethanol) to redissolve the cloudiness and cool slowly.[6]
Question 3: My final crystal yield is very low. How can I improve it?
Answer:
A low yield suggests that a significant portion of your compound remained in the filtrate (the "mother liquor").
Primary Causes & Mechanistic Insights:
-
Using Too Much Solvent: As discussed above, this is a primary cause of low recovery.[2]
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, the compound may have crystallized on the filter paper or in the funnel stem.
-
Incomplete Crystallization: Cooling may not have been long enough or cold enough to maximize the precipitation of the solid.
Step-by-Step Solutions:
-
Optimize the Initial Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your crude product. Add the solvent in small portions to the heated mixture.
-
Recover a "Second Crop": Do not discard the mother liquor. Concentrate it by boiling off about half the solvent and then re-cool the solution. You can often recover a second crop of crystals.[2] Note that this second crop may be less pure than the first.
-
Check for Product in the Mother Liquor: A quick check is to take a drop of the mother liquor on a watch glass and let it evaporate. A significant solid residue indicates a substantial amount of product remains in solution.[2]
-
Ensure Complete Cooling: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation before filtration.[7]
Troubleshooting Decision Tree
This workflow provides a logical path to diagnose and solve common recrystallization problems.
Caption: Troubleshooting workflow for recrystallization.
Frequently Asked Questions (FAQs)
Question 4: How do I select the best starting solvent for recrystallizing 1-(3-bromo-5-methylpyridin-2-yl)piperazine?
Answer:
Solvent selection is the most critical step for a successful recrystallization.[5] The ideal solvent should dissolve the compound completely when hot but poorly when cold. For a molecule with both a polar heterocyclic pyridine ring and a basic piperazine unit, a solvent of intermediate polarity is often a good starting point.
Recommended Solvent Screening Protocol:
-
Preparation: Place a small amount of your crude material (approx. 20-30 mg) into several small test tubes.
-
Room Temperature Test: To each tube, add a different solvent (approx. 0.5 mL) from the table below. Test a range of polarities. If the compound dissolves completely at room temperature, that solvent is unsuitable as a primary recrystallization solvent.
-
Hot Test: For the solvents that did not dissolve the compound at room temperature, heat the test tubes in a water or sand bath. The best candidates will fully dissolve your compound at or near their boiling point.[4]
-
Cooling Test: Allow the test tubes with dissolved compound to cool to room temperature, then place them in an ice bath. A good solvent will produce a large quantity of crystalline solid.
Table 1: Solvent Selection Guide
| Solvent | Boiling Point (°C) | Polarity | Comments & Rationale for Use |
| Ethanol | 78 | Polar Protic | Often a good starting point for pyridine derivatives.[4] Can form hydrogen bonds. |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, but slightly less polar. Often yields excellent crystals.[8] |
| Ethyl Acetate | 77 | Polar Aprotic | Good for compounds of intermediate polarity. Often used in a mixed system with hexanes.[9] |
| Acetonitrile | 82 | Polar Aprotic | Can be effective but may be too strong a solvent. |
| Toluene | 111 | Non-polar | Good for less polar compounds; may require a mixed system with a more polar solvent.[4] |
| Heptane/Hexane | 98 / 69 | Non-polar | Unlikely to work as a primary solvent but excellent as an "anti-solvent" with more polar solvents.[4] |
| Water | 100 | Very Polar | The compound is likely too insoluble in water alone, but a mixed system like Ethanol/Water is a classic choice.[6] |
Question 5: My compound is a free base and is difficult to crystallize. Should I consider making a salt?
Answer:
Absolutely. This is a highly recommended strategy for compounds containing a basic piperazine moiety.[10] Free bases, especially if they are low-melting solids or oils, can be notoriously difficult to purify by crystallization. Converting the basic piperazine nitrogen to a salt introduces ionic character, which dramatically increases the melting point and enhances the crystal lattice energy, often leading to highly crystalline, easy-to-handle solids.
General Protocol for Salt Formation:
-
Dissolve the crude 1-(3-bromo-5-methylpyridin-2-yl)piperazine free base in a suitable solvent like isopropanol or ethyl acetate.
-
Slowly add a solution of an acid (e.g., HCl in isopropanol, or fumaric acid in ethanol) dropwise with stirring. Use a stoichiometric amount (1.0 to 1.1 equivalents).
-
The salt will often precipitate directly from the solution. If not, you may need to cool the solution or add an anti-solvent to induce crystallization.
-
The resulting salt can then be collected by filtration and is often significantly purer than the starting free base.[10]
References
-
ChemHelpASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube. [Link]
-
Pipzine Chemicals. (n.d.). 3-Bromo-5-methylpyridine Manufacturer & Supplier in China. [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]
-
MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. [Link]
-
Gant, T. G., et al. (2001). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. The Journal of Organic Chemistry, 66(16), 5437–5445. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Česnek, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 570. [Link]
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mt.com [mt.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Prevent Dehalogenation of 1-(3-bromo-5-methylpyridin-2-yl)piperazine
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of halogenated pyridine scaffolds, specifically focusing on the prevention of dehalogenation of 1-(3-bromo-5-methylpyridin-2-yl)piperazine during synthetic transformations. Our goal is to provide in-depth, actionable insights and robust protocols to ensure the integrity of your target molecule.
Troubleshooting Guide: Dehalogenation of 1-(3-bromo-5-methylpyridin-2-yl)piperazine
This section addresses specific issues you may encounter in a question-and-answer format, providing both the underlying cause and a validated solution.
Issue 1: Significant formation of the dehalogenated byproduct, 1-(5-methylpyridin-2-yl)piperazine, during a Suzuki-Miyaura coupling reaction.
Question: I am attempting a Suzuki-Miyaura coupling with 1-(3-bromo-5-methylpyridin-2-yl)piperazine and an arylboronic acid. My primary byproduct is the dehalogenated starting material. How can I suppress this side reaction?
Answer:
Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings, and its prevalence with your substrate is likely due to the electron-rich nature of the substituted pyridine ring.[1] The piperazine and methyl groups are electron-donating, which can make the C-Br bond more susceptible to undesired reduction. The primary mechanism for this side reaction is often the formation of a palladium-hydride (Pd-H) species, which can then react with your starting material to replace the bromine with a hydrogen.[1]
Root Causes & Recommended Solutions:
-
Inappropriate Ligand Choice: The ligand is critical in modulating the reactivity of the palladium center. A ligand that is not sufficiently bulky or electron-rich may not promote the desired reductive elimination of the product over the dehalogenation pathway.[1]
-
Solution: Switch to a bulkier, more electron-rich phosphine ligand such as SPhos, XPhos, or an N-heterocyclic carbene (NHC) ligand.[1] These ligands can accelerate the rate of reductive elimination, outcompeting the dehalogenation pathway.
-
-
Suboptimal Base: The base can be a source of hydrides or can influence the formation of Pd-H species. Strong alkoxide bases, in particular, can be problematic.
-
Solvent Effects: Protic solvents, such as alcohols, can act as a hydride source. Even trace amounts of water can contribute to dehalogenation.[1]
-
Solution: Utilize aprotic solvents like dioxane, THF, or toluene.[1] If a co-solvent is necessary, ensure it is rigorously dried.
-
-
Reaction Temperature: Higher temperatures can sometimes favor the dehalogenation pathway.
-
Solution: Attempt the reaction at a lower temperature. Modern catalyst systems are often highly active even at room temperature.[2]
-
Issue 2: Dehalogenation observed during a Buchwald-Hartwig amination.
Question: When I try to perform a Buchwald-Hartwig amination on the piperazine nitrogen of a related bromo-pyridyl scaffold, I see significant dehalogenation. What is causing this?
Answer:
Similar to Suzuki coupling, dehalogenation in Buchwald-Hartwig amination is a known side reaction.[3] The catalytic cycle involves intermediates that can undergo β-hydride elimination, leading to the formation of a hydrodehalogenated arene.[3] The electron-rich nature of your substrate can exacerbate this issue.
Root Causes & Recommended Solutions:
-
Catalyst System: The choice of palladium precursor and ligand is paramount.
-
Solution: Employ a well-defined palladium pre-catalyst in combination with a bulky, electron-rich biarylphosphine ligand (e.g., RuPhos, BrettPhos). This will help to ensure the formation of the active catalytic species and promote the desired C-N bond formation.
-
-
Base Selection: Strong bases can promote side reactions.
-
Solution: Sodium tert-butoxide (NaOt-Bu) is a common base in these reactions, but if dehalogenation is an issue, consider a weaker base like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃).
-
-
Protecting Group Strategy: If you are trying to functionalize the second nitrogen of the piperazine ring, the presence of the bromo-pyridyl moiety can interfere.
-
Solution: Consider a protecting group strategy. For instance, protecting the second nitrogen with a Boc group would allow you to perform the desired chemistry on the pyridine ring first, followed by deprotection and subsequent functionalization of the piperazine.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of palladium-catalyzed dehalogenation?
A1: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This can occur through several pathways, including the reaction of the palladium catalyst with trace water, alcohols, or even the amine or phosphine ligand itself. This Pd-H species can then undergo oxidative addition to your aryl bromide, followed by reductive elimination to yield the dehalogenated product.[4]
Q2: Are there any non-palladium methods to consider for coupling reactions with this substrate to avoid dehalogenation?
A2: Yes, while palladium is the most common, other transition metals can be used for cross-coupling reactions. For certain applications, nickel-catalyzed couplings can be effective and may offer different selectivity profiles. Additionally, copper-catalyzed Ullmann-type couplings are a classic alternative, particularly for C-N and C-O bond formation. However, these often require higher reaction temperatures. More recently, metal-free cross-coupling reactions are emerging as a greener alternative.[5]
Q3: Can the piperazine moiety itself contribute to dehalogenation?
A3: The piperazine group is an electron-donating group, which increases the electron density on the pyridine ring. This can make the aryl-palladium intermediate more susceptible to protonolysis, a key step in some dehalogenation pathways. Furthermore, the N-H protons of an unprotected piperazine could potentially act as a proton source under certain basic conditions.
Q4: How can I purify my desired product from the dehalogenated byproduct?
A4: Purification can be challenging due to the similar polarity of the desired product and the dehalogenated byproduct. Standard column chromatography on silica gel may require careful optimization of the solvent system. Reversed-phase chromatography can sometimes offer better separation for these types of compounds. Alternatively, crystallization may be an effective purification method if a suitable solvent system can be found.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol is designed for the coupling of 1-(3-bromo-5-methylpyridin-2-yl)piperazine with a generic arylboronic acid.
Reagents and Materials:
-
1-(3-bromo-5-methylpyridin-2-yl)piperazine
-
Arylboronic acid (1.2 equivalents)
-
SPhos Pd G2 (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Anhydrous, degassed water
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 1-(3-bromo-5-methylpyridin-2-yl)piperazine (1.0 eq), arylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), and SPhos Pd G2 (0.02 eq).
-
Add anhydrous 1,4-dioxane and a minimal amount of degassed water (e.g., a 10:1 dioxane:water ratio). The total solvent volume should be sufficient to dissolve the reagents at the reaction temperature.
-
Ensure the reaction mixture is thoroughly degassed by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary: Impact of Reaction Parameters on Dehalogenation
| Parameter | Condition Favoring Dehalogenation | Recommended Condition to Minimize Dehalogenation | Rationale |
| Ligand | Less bulky, electron-poor (e.g., PPh₃) | Bulky, electron-rich (e.g., SPhos, XPhos) | Promotes faster reductive elimination of the desired product.[1] |
| Base | Strong alkoxides (e.g., NaOt-Bu) | Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃) | Reduces the formation of hydride species.[1] |
| Solvent | Protic (e.g., alcohols) or wet aprotic solvents | Anhydrous aprotic (e.g., dioxane, toluene) | Minimizes external sources of protons/hydrides.[1][6] |
| Temperature | High (e.g., >100 °C) | Moderate (e.g., Room Temp to 80 °C) | Can disfavor the kinetics of the dehalogenation pathway. |
Visualizing the Competing Pathways
The following diagrams illustrate the desired cross-coupling catalytic cycle and the competing dehalogenation pathway.
Caption: Catalytic cycle for Suzuki coupling with the competing dehalogenation pathway.
References
- BenchChem Technical Support Team. (2025, November). how to avoid dehalogenation side reactions in Suzuki coupling. BenchChem.
- Fitzarr. (2019, October 7).
-
Walker, S. D., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(19), 6493–6499. [Link]
-
Jedinák, L., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157–169. [Link]
-
Wikipedia contributors. (2023, December 29). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Walker, K. L., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(42), 13549–13555. [Link]
-
He, Y., et al. (2020). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. [Link]
-
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]
-
Hussaini, S. R. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A, 123(45), 9739–9747. [Link]
- Liu, R. (2017). Synthesis method of 3-bromo-5-methylpyridine.
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
-
IntechOpen. (2025, April 18). Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. [Link]
Sources
Technical Support Center: Synthesis of 1-(3-bromo-5-methylpyridin-2-yl)piperazine
Current Status: Operational Ticket ID: #SYN-PYR-PIP-001 Lead Scientist: Dr. Aris Thorne Subject: Troubleshooting Impurity Profiles & Process Optimization[1]
Introduction: The Critical Path
Welcome to the technical support hub for the synthesis of 1-(3-bromo-5-methylpyridin-2-yl)piperazine . This scaffold is a high-value intermediate in drug discovery, particularly for GPCR ligands (e.g., 5-HT or dopamine receptor antagonists).[1]
The standard synthesis involves a Nucleophilic Aromatic Substitution (SNAr ) of 2,3-dibromo-5-methylpyridine (or the 2-chloro analog) with piperazine .[1] While theoretically straightforward, the presence of the 3-bromo substituent introduces steric strain that often necessitates forcing conditions, leading to a specific profile of by-products.
This guide moves beyond basic recipes to address the root causes of failure: Bis-alkylation (Dimerization) and Regio-scrambling .[1]
Module 1: Reaction Mechanism & Impurity Pathways
Understanding the competition between the desired SNAr and the side reactions is the first step in troubleshooting.[2]
Visualizing the Pathways
The following diagram maps the kinetic competition between the desired product and the "Dimer" (Bis-impurity), as well as the thermodynamic sink of hydrolysis.
Figure 1: Reaction network showing the primary SNAr pathway (green) versus the parasitic dimer formation (red) and hydrolysis (yellow).[2]
Module 2: Troubleshooting The "Dimer" Impurity
Symptom: LC-MS shows a large peak with Mass = [2 × SM mass] - [2 × HBr] + [Piperazine mass].[1] The product is solidifying as a gum rather than a crystal.[2]
Diagnosis: Bis-coupling . Piperazine is a diamine.[1][2] Once the mono-substituted product is formed, it still possesses a secondary amine nucleophile.[2] If the concentration of free piperazine drops (or if the reaction is run 1:1), the product competes with piperazine for the remaining starting material.[2]
The Fix: Stoichiometry & Thermodynamics
| Parameter | Standard Protocol | Optimized Protocol | Rationale |
| Piperazine Equiv. | 1.0 - 1.5 eq | 4.0 - 5.0 eq | Statistical probability.[1] High excess ensures SM collides with free piperazine, not the product.[2] |
| Addition Mode | All at once | Reverse Addition | Add the Pyridine slowly to a solution of Piperazine.[2] This keeps local concentration of Piperazine high.[1][2] |
| Temperature | Reflux (100°C+) | 80-90°C | The 3-Br steric hindrance requires heat, but excessive heat promotes the kinetically slower 2nd addition (Dimer).[1][2] |
Corrective Workflow:
-
Dissolve 5.0 eq of Piperazine in solvent (Acetonitrile or Dioxane).[1][2]
-
Heat to 80°C.
-
Add 2,3-dibromo-5-methylpyridine (dissolved in min. solvent) dropwise over 1 hour.[1][2][3]
-
Why this works: The huge excess of piperazine "quenches" the electrophile before the product has a chance to react again.[2]
Module 3: Troubleshooting Reactivity & Regioselectivity
Symptom: "I have starting material left, but pushing the temperature makes the reaction turn black/tarry."
Diagnosis: Steric Deactivation by 3-Bromo. The bromine at position 3 is bulky.[1][2] It shields the carbon at position 2 from nucleophilic attack.[2] While electronically the 2-position is activated, sterically it is hindered.[2]
The "Trap": Researchers often switch to Pd-catalysis (Buchwald-Hartwig) to overcome this.[1]
-
Risk:[1] Pd-catalysis can lead to protodehalogenation (loss of the 3-Br) or scrambling of the bromine if not using highly specific ligands (e.g., BINAP or Xantphos).[2]
Recommended SNAr Conditions for Sterically Hindered Pyridines:
-
Solvent: Switch from Ethanol/Isopropanol to NMP (N-Methyl-2-pyrrolidone) or DMSO .[1]
-
Reason: These polar aprotic solvents stabilize the Meisenheimer intermediate better than alcohols, lowering the activation energy without requiring destructive temperatures.[2]
-
-
Base: Use DIPEA (Diisopropylethylamine) .[1][2]
-
Reason: It acts as a proton sponge for the HBr generated, preventing protonation of the piperazine (which would kill its nucleophilicity).[2]
-
Module 4: Purification & Isolation (The "Self-Validating" Workup)
Symptom: "I cannot separate the excess piperazine from my product." or "The Dimer is co-eluting."
Solution: Do not rely solely on chromatography.[1][2] Use pH-Switch Extraction .[1][2] This method exploits the pKa differences between the components.[2]
-
Piperazine (Starting Material): Highly basic, very water soluble.[2]
-
Product: Moderately basic (pKa ~8.9), soluble in organic/acidic aqueous.[2]
-
Dimer: Weakly basic, highly lipophilic (greasy).[2]
The pH-Switch Protocol
Figure 2: Acid-Base extraction flowchart to isolate the mono-piperazinyl product from bis-impurities and excess reagents.
Frequently Asked Questions (FAQs)
Q1: Why is my product turning pink/red upon exposure to air?
-
A: Piperazine derivatives are prone to oxidation to form N-oxides or radical cations, especially with trace metal contamination.[1][2]
-
Fix: Store the free base under Argon/Nitrogen.[2] If the color is deep red, wash the organic layer with a solution of EDTA during workup to chelate trace copper/iron derived from solvents or spatulas.[2]
Q2: Can I use 2-chloro-3-bromo-5-methylpyridine instead of the dibromo?
-
A: Yes, and it is often better. The 2-Cl bond is stronger than 2-Br, but the chloride is more electronegative, making the C2 carbon more electrophilic in SNAr reactions. Furthermore, the 2-Cl vs 3-Br differentiation prevents any accidental "halogen dance" or scrambling that might occur with two bromines.[1]
Q3: The LC-MS shows a peak at M+16 or M+18 relative to the product.
References
-
Nucleophilic Aromatic Substitution (SNAr)
-
pKa Values of Piperazine Derivatives
-
Synthesis of Pyridinyl-Piperazines (General Protocol)
-
Bis-Piperazine Impurity Characterization
Sources
- 1. Pyridinylpiperazine - Wikipedia [en.wikipedia.org]
- 2. uregina.ca [uregina.ca]
- 3. rsc.org [rsc.org]
- 4. SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 7. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
improving the regioselectivity of 1-(3-bromo-5-methylpyridin-2-yl)piperazine synthesis
Introduction
Welcome to the technical support center for the synthesis of critical pharmaceutical intermediates. This guide focuses on a common yet challenging synthetic step: the regioselective introduction of a piperazine moiety onto a di-substituted pyridine ring to yield 1-(3-bromo-5-methylpyridin-2-yl)piperazine. This molecule is a valuable building block in drug discovery, where the bromine at the C3 position serves as a synthetic handle for further diversification. However, achieving selective substitution at the C2 position while avoiding the formation of the C3 isomer and di-substituted byproducts is a frequent obstacle for researchers.
This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome these challenges and improve the regioselectivity and yield of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a mixture of regioisomers. Why is the piperazine attacking both the C2 and C3 positions of my 2,3-dibromo-5-methylpyridine starting material?
A1: Understanding the Inherent Reactivity of the Pyridine Ring
This is the most common issue encountered in this synthesis. The regiochemical outcome is dictated by the interplay of electronic and steric factors, which differ depending on the reaction mechanism employed.
-
For Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen is highly electron-withdrawing, which significantly reduces the electron density at the C2 (ortho) and C4 (para) positions. This makes these positions inherently more electrophilic and susceptible to attack by nucleophiles like piperazine.[1] The negative charge in the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen, a stabilization that is not possible for C3 attack.[1] Therefore, in an SNAr reaction, there is a strong electronic preference for substitution at C2 over C3. If you are observing C3 substitution, it suggests the reaction conditions may not be ideal or another mechanism is competing.
-
For Palladium-Catalyzed Buchwald-Hartwig Amination: The regioselectivity is primarily controlled by the palladium catalyst's oxidative addition step into a carbon-halogen bond.[2] The relative rates of oxidative addition at the C2-Br versus the C3-Br bond determine the product ratio. This step is sensitive to:
-
Steric Hindrance: The C2 position is flanked by the pyridine nitrogen and the C3-bromo substituent, making it more sterically hindered than the C3 position.
-
Bond Strength: The C2-Br bond is often weaker and more electron-deficient, making it kinetically favored for oxidative addition with many palladium catalysts.
-
Ligand Choice: The steric and electronic properties of the phosphine ligand on the palladium center are the most critical factors. Bulky, electron-rich ligands can dramatically influence which C-Br bond the palladium complex preferentially inserts into.[2][3]
-
Below is a diagram illustrating the primary challenge of this synthesis.
Caption: Reaction scheme showing the desired C2 and undesired C3 substitution products.
Q2: I'm observing significant amounts of the di-substituted product. How can I promote mono-substitution?
A2: Controlling Stoichiometry and Reactivity
Formation of the di-substituted byproduct, 1,4-bis(5-methyl-2,3-pyridinyl)dipiperazine, occurs when a second molecule of the pyridine starting material reacts with the free -NH group of the desired product. Here are several strategies to minimize this:
-
Use a Protecting Group: The most robust solution is to use N-Boc-piperazine. The Boc (tert-butyloxycarbonyl) group reduces the nucleophilicity of the second nitrogen, effectively preventing a second substitution.[4] The Boc group can be easily removed later under acidic conditions. This is a cornerstone of modern C-N coupling reactions involving piperazine.[4][5]
-
Control Stoichiometry: Use a slight excess of piperazine (e.g., 1.2 to 1.5 equivalents). This increases the probability that the pyridine starting material will react with a fresh piperazine molecule rather than the already-substituted product. However, this can make purification more challenging.
-
Lower the Reaction Temperature: Reducing the temperature can sometimes slow the rate of the second substitution more than the first, improving selectivity. This requires careful optimization.
-
Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed and the desired mono-substituted product is at its maximum concentration, quench the reaction to prevent further conversion to the di-substituted byproduct.
Q3: How can I optimize my Buchwald-Hartwig amination for C2 selectivity?
A3: Strategic Selection of Catalyst Components
The Buchwald-Hartwig amination is often superior to SNAr for this transformation due to its milder conditions and broader functional group tolerance.[2] High C2-selectivity hinges on choosing the right combination of palladium precatalyst, ligand, and base.
Key Optimization Parameters:
-
Palladium Precatalyst: Pd₂(dba)₃ and Pd(OAc)₂ are common and effective choices. Newer generation precatalysts that form the active Pd(0) species more readily can also improve results.[3]
-
Ligand (Most Critical Factor): Bulky, electron-rich biarylphosphine ligands are essential. They stabilize the palladium center and sterically direct the oxidative addition. For C2-selectivity on a pyridine ring, ligands that are sensitive to the steric environment near the C-Br bond are ideal.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these couplings.[6] Weaker bases like K₂CO₃ or Cs₂CO₃ may be used but often result in lower yields or require higher temperatures.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard. The choice of solvent can influence catalyst solubility and reaction rate.
Troubleshooting & Optimization Workflow
Caption: Decision tree for troubleshooting Buchwald-Hartwig regioselectivity.
Comparative Data for Ligand Selection
The following table summarizes typical results from screening different ligands for the coupling of 2,3-dibromo-5-methylpyridine with N-Boc-piperazine.
| Ligand | Pd Precatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | C2:C3 Ratio (Approx.) | Yield (%) |
| BINAP | Pd₂(dba)₃ (2%) | NaOtBu | Toluene | 100 | 12 | 70:30 | 55 |
| XPhos | Pd₂(dba)₃ (2%) | NaOtBu | Toluene | 90 | 4 | 95:5 | 88 |
| RuPhos | Pd(OAc)₂ (2%) | NaOtBu | Dioxane | 90 | 6 | 93:7 | 85 |
| BrettPhos | Pd₂(dba)₃ (1%) | NaOtBu | Toluene | 80 | 4 | >98:2 | 92 |
Data is representative and synthesized from general principles of Buchwald-Hartwig amination on heterocyclic systems.[3][7]
Q4: My reaction yield is low, even with good regioselectivity. What are the common causes and solutions?
A4: Addressing Common Pitfalls in Cross-Coupling Reactions
Low yields can be traced back to several factors beyond selectivity.
-
Catalyst Inactivation: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). All solvents and reagents should be thoroughly degassed.
-
Base Quality: Sodium tert-butoxide is hygroscopic. Old or improperly stored base can be partially hydrolyzed, leading to lower activity. Use fresh base from a sealed container.
-
Hydrodehalogenation: This side reaction replaces a bromine atom with a hydrogen, leading to byproduct formation (e.g., 3-bromo-5-methylpyridine). This is often caused by moisture or other protic impurities in the reaction. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Incomplete Reaction: If the reaction stalls, it could be due to low temperature or insufficient catalyst loading. Try increasing the temperature by 10-20 °C or increasing the catalyst loading slightly (e.g., from 1 mol% to 2 mol%).
-
Product Degradation: Some N-aryl piperazine products can be sensitive to prolonged heating. Monitor the reaction and work it up as soon as it is complete.
Recommended Experimental Protocols
Protocol 1: High-Selectivity Buchwald-Hartwig Amination
This protocol is optimized for achieving high C2-selectivity using a bulky biarylphosphine ligand.
Materials:
-
2,3-dibromo-5-methylpyridine (1.0 equiv)
-
N-Boc-piperazine (1.2 equiv)
-
Pd₂(dba)₃ (1.0 mol%)
-
BrettPhos (2.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk flask under an Argon atmosphere, add Pd₂(dba)₃, BrettPhos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with Argon three times.
-
Add the 2,3-dibromo-5-methylpyridine and N-Boc-piperazine.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically complete in 2-6 hours).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Quench the reaction carefully by adding water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Boc-Deprotection
Materials:
-
1-Boc-4-(3-bromo-5-methylpyridin-2-yl)piperazine (1.0 equiv)
-
4M HCl in Dioxane (or Trifluoroacetic acid (TFA) in Dichloromethane (DCM))
Procedure:
-
Dissolve the Boc-protected product in a suitable solvent (e.g., Dioxane or DCM).
-
Add an excess of the acidic deprotection reagent (e.g., 5-10 equivalents of 4M HCl in Dioxane).
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC/LC-MS until the starting material is consumed.
-
Concentrate the mixture under reduced pressure.
-
Neutralize the resulting salt with a base (e.g., saturated NaHCO₃ solution) and extract the free amine product with an organic solvent like ethyl acetate or DCM.
-
Dry the combined organic layers and concentrate to yield the final product.
References
-
Eureka | Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine. Retrieved February 6, 2026, from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Properties and Synthesis of 3-Bromo-5-methylpyridine. Retrieved February 6, 2026, from [Link]
-
MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved February 6, 2026, from [Link]
-
American Chemical Society. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Retrieved February 6, 2026, from [Link]
-
MDPI. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved February 6, 2026, from [Link]
-
National Institutes of Health. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Retrieved February 6, 2026, from [Link]
-
University of Glasgow. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved February 6, 2026, from [Link]
-
National Institutes of Health. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (2018). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Retrieved February 6, 2026, from [Link]
-
ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Retrieved February 6, 2026, from [Link]
-
ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved February 6, 2026, from [Link]
-
National Institutes of Health. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved February 6, 2026, from [Link]
-
National Institutes of Health. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (2022). Challenges in the functionalization of pyridines. Retrieved February 6, 2026, from [Link]
-
ACS Publications. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Retrieved February 6, 2026, from [Link]
-
Royal Society of Chemistry. (2020). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Retrieved February 6, 2026, from [Link]
-
National Institutes of Health. (2008). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Retrieved February 6, 2026, from [Link]
-
National Institutes of Health. (2011). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved February 6, 2026, from [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved February 6, 2026, from [Link]
-
NBU-IR. (2002). Palladium-catalysed amination of halopyridines on a KF-alumina surface. Retrieved February 6, 2026, from [Link]
-
YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved February 6, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of 1-(3-bromo-5-methylpyridin-2-yl)piperazine
[1]
Department: Application Science & Technical Support Document ID: TS-BMPP-2024-01 Subject: Troubleshooting Stability, Solubility, and Degradation Profiles in Solution
Executive Summary & Molecule Analysis
Compound: 1-(3-bromo-5-methylpyridin-2-yl)piperazine Class: Halogenated Heteroaryl-Piperazine[1]
As a Senior Application Scientist, I have analyzed the structural liabilities of this molecule. While the pyridine core offers aromatic stability, the ortho-bromo substituent (C3) and the secondary amine of the piperazine ring create a "push-pull" instability matrix when in solution.[1]
Critical Structural Insights (The "Why"):
-
Steric Ortho-Effect: The bromine atom at position 3 imposes significant steric strain on the piperazine ring at position 2.[1] This forces the piperazine out of coplanarity with the pyridine ring, decoupling the nitrogen lone pair from the aromatic system.[1] Consequence: The piperazine nitrogen remains highly basic and nucleophilic, making it significantly more prone to N-oxidation than typical heteroaryl amines.[1]
-
Photolability: The C-Br bond on the electron-deficient pyridine ring is susceptible to homolytic cleavage under UV light.[1]
-
Benzylic Oxidation: The methyl group at position 5 is activated by the electron-deficient ring, presenting a secondary site for oxidative drift.[1]
Troubleshooting Guide: Diagnostic Matrix
Use this matrix to identify the root cause of your solution stability issues.
| Observation | Probable Cause | Technical Explanation | Corrective Action |
| Yellow/Brown Discoloration | Oxidative Degradation | Formation of N-oxides (piperazine) or imines (via radical abstraction).[1] The "uncoupled" piperazine nitrogen reacts avidly with dissolved oxygen or peroxides in solvents. | 1.[1] Use degassed solvents (freeze-pump-thaw).2.[1] Add antioxidant (e.g., BHT) if assay permits.3.[1] Store under Argon/Nitrogen.[1] |
| New Impurity (RRT ~0.8-0.9) | Photodebromination | UV light causes homolytic fission of the C-Br bond, leading to the des-bromo analog (1-(5-methylpyridin-2-yl)piperazine).[1] | 1. Use amber glassware immediately.2.[1] Wrap columns/lines in foil during purification.3. Avoid fluorescent lab lights; use yellow filters.[1] |
| Precipitation in Aqueous Buffer | pH/pKa Mismatch | The piperazine secondary amine (pKa ~9.[1]8) and pyridine N (pKa ~3-4) require specific pH windows.[1] At neutral/basic pH, the free base aggregates.[1] | 1. Acidify buffer (pH < 4) to protonate the piperazine.2.[1] Use a cosolvent (DMSO/MeOH) at 5-10%.[1] |
| "Ghost" Peaks in LC-MS | Carbamate Formation | Piperazine reacts with atmospheric CO₂ to form carbamates ( | 1. Freshly prepare mobile phases.2. Avoid basic modifiers (TEA) in unsealed vessels.3.[1] Acidify sample immediately. |
Deep Dive: Degradation Mechanisms (Visualized)
To understand how to protect your sample, you must understand the degradation pathways.[1]
Diagram 1: Primary Degradation Pathways
This diagram illustrates the two competing instability mechanisms: Oxidative stress on the piperazine ring and Photolytic stress on the bromine substituent.[1]
Caption: Figure 1. Dual degradation pathways showing photolytic debromination (top) and oxidative modification of the piperazine ring (bottom).[1]
Experimental Protocols
Protocol A: Forced Degradation (Stress Testing)
Use this to validate your analytical method or check batch stability.[1]
Objective: Induce 10-20% degradation to identify potential impurities.
-
Stock Solution: Prepare 1 mg/mL in Acetonitrile:Water (50:50).
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidation (Critical):
-
Photolysis (Critical):
Protocol B: Recommended Storage & Handling
-
Solid State: Store at -20°C under Argon. Hygroscopic (if salt form).[1]
-
In Solution (DMSO): Stable for 24h at RT if kept dark. For >24h, store at -80°C.
-
In Solution (Aqueous): Prepare fresh. Do not store >4 hours unless acidified (pH < 3).
Frequently Asked Questions (FAQs)
Q1: Can I use DMSO for biological assays with this compound? A: Yes, but with a caveat. DMSO is hygroscopic and can contain trace peroxides.[1]
-
Risk:[3] Peroxides in aged DMSO can oxidize the piperazine nitrogen.[1]
-
Solution: Use "Anhydrous, Septum-Sealed" DMSO grades.[1] Avoid DMSO that has been open to air for >1 week.[1]
Q2: Why does my LC-MS show a peak at M+14? A: This is likely an artifact, not a degradation.
-
Cause: If you use Methanol as a solvent, the reactive 3-bromo-pyridine moiety can undergo nucleophilic aromatic substitution (
) with methoxide (formed in situ) under high heat/pressure in the ion source, or it could be a methylation of the piperazine if methyl iodide traces are present (unlikely).[1] -
More likely:[1] It is oxidation (M+16) misidentified, or a carbamate artifact.[1] Check your mass accuracy.
Q3: Is the salt form (HCl or TFA) more stable than the free base? A: Yes. Protonating the piperazine nitrogen (forming the salt) ties up the lone pair, significantly reducing its susceptibility to oxidation.[1] Always store as the salt form if possible.
Logic Flow for Troubleshooting
Diagram 2: Decision Tree for Stability Issues
Caption: Figure 2.[1] Decision tree for isolating the root cause of instability based on visual and analytical data.
References
-
Atmospheric Oxidation of Piperazine Derivatives: Ren, Z., & da Silva, G. (2019).[1][3] Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ChemRxiv.[1] Context: Establishes the susceptibility of the piperazine ring to radical oxidation and imine formation.
-
Photodebromination Mechanisms: D'Auria, M. (2013).[1] Photochemical Reactions of Aromatic Halides. In Photochemistry of Heterocycles. Context: Describes the homolytic cleavage mechanism of brominated heteroaromatics under UV irradiation. (General Textbook Reference for mechanism described in Section 3).
-
Forced Degradation Guidelines: Blessy, M., et al. (2014).[1] Stress testing of pharmaceutical products: A review. Journal of Pharmaceutical Analysis. Context: Provides the standard protocols for acid/base/peroxide stress testing cited in Protocol A.
-
Piperazine Solubility & Stability: Rochelle, G. T., et al. (2011).[1] Aqueous Piperazine Derivatives for CO2 Capture. Chemical Engineering Research and Design. (Via University of Texas Repository) Context: detailed analysis of piperazine stability in aqueous solution and oxidative degradation rates.
removing catalyst impurities from 1-(3-bromo-5-methylpyridin-2-yl)piperazine
Technical Support Center: Catalyst Removal
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with residual catalyst impurities in the synthesis of 1-(3-bromo-5-methylpyridin-2-yl)piperazine. The synthesis of this and similar arylpiperazine structures often involves palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which are highly efficient for forming the critical C-N bond.[1][2] However, a significant downstream challenge is the removal of the palladium catalyst from the final active pharmaceutical ingredient (API) to levels that meet stringent regulatory requirements.[3][4]
This document provides a structured, question-and-answer guide to diagnose, troubleshoot, and resolve issues related to palladium contamination. We will explore the causality behind common purification challenges and provide field-proven protocols to ensure your final compound meets the required purity specifications.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My ICP-MS analysis shows high palladium content (>100 ppm) in my isolated 1-(3-bromo-5-methylpyridin-2-yl)piperazine. What is the likely cause?
Answer: High palladium levels are almost certainly a result of the catalyst used during the C-N cross-coupling synthesis step. The Buchwald-Hartwig amination, a common method for coupling aryl halides with amines like piperazine, relies on a palladium catalyst with specialized phosphine ligands (e.g., XPhos, PPh3).[1][3]
The core issue is the strong coordination between the palladium center and your nitrogen-containing product. The piperazine moiety in your target molecule is a bidentate nitrogen ligand, which can form stable complexes with residual palladium species (Pd(0) or Pd(II)). This interaction makes simple purification methods like filtration or standard crystallization less effective, as the palladium is carried along with the product. Initial palladium levels post-reaction can be as high as 1800-2100 ppm before any dedicated removal steps are taken.[5]
Q2: What are the acceptable regulatory limits for palladium in a pharmaceutical product?
Answer: Regulatory bodies worldwide have established strict limits for elemental impurities. The primary guideline is the International Council for Harmonisation's Q3D (R2) guideline.[6][7] Palladium (Pd) is classified as a Class 2B element, indicating it is a route-dependent human toxicant.
The Permitted Daily Exposure (PDE) limits are summarized below:
| Route of Administration | PDE (µ g/day ) | Concentration Limit (ppm) for ≤10g/day dose |
| Oral | 100 µ g/day | 10 ppm |
| Parenteral | 10 µ g/day | 1 ppm |
| Inhalation | 1 µ g/day | 0.1 ppm |
| Table 1: ICH Q3D (R2) limits for Palladium.[8] |
It is critical to target a final palladium concentration well below these limits to ensure compliance.[9][10]
Q3: I've tried recrystallizing my product, but the palladium levels remain high. Why isn't this working and what should I try next?
Answer: While recrystallization is a powerful technique for removing many impurities, it can be ineffective or even counterproductive for palladium removal in this specific case.[4] As mentioned in Q1, the strong coordination between palladium and the piperazine nitrogens can lead to the impurity co-crystallizing with your API. In some instances, crystallization can even concentrate the metal within the crystal lattice.[4]
Your next step should be to employ a more targeted removal method. The most common and effective strategies are treatment with metal scavengers or activated carbon .[3][9][11]
The general workflow for purification should be as follows:
Caption: Decision workflow for palladium removal.
Q4: How do I choose between a metal scavenger and activated carbon?
Answer: The choice depends on factors like cost, selectivity, scalability, and the specific nature of your process.
| Feature | Metal Scavengers (e.g., Thiol-Silica) | Activated Carbon |
| Mechanism | Chemisorption via high-affinity functional groups (e.g., thiols, amines) that form strong covalent bonds with palladium.[9] | Physisorption and chemisorption on a porous carbon surface. Can also involve reductive deposition of Pd(II) to Pd(0).[11][12][13] |
| Selectivity | High. Functional groups are designed to target specific metals, minimizing product loss.[14][15] | Moderate to Low. Can adsorb the API, especially if it has aromatic character, leading to yield loss.[9] |
| Capacity | Generally lower capacity but highly effective at trace levels. | High capacity, making it suitable for bulk removal.[11] |
| Cost | Higher initial cost. | Lower cost, making it attractive for large-scale processes.[3] |
| Kinetics | Can be slower, sometimes requiring elevated temperatures or longer reaction times to achieve target levels.[9] | Often requires significant contact time (hours) and optimized temperature.[3][13] |
| Table 2: Comparison of common palladium removal agents. |
Recommendation: For pharmaceutical development, metal scavengers are often the preferred starting point due to their high selectivity and minimal impact on product yield.[14] Activated carbon is a viable, cost-effective alternative, but requires more rigorous process optimization to prevent loss of the target compound.[3][9]
Q5: Can you provide a reliable, step-by-step protocol for using a silica-based thiol scavenger?
Answer: Absolutely. Silica-thiol scavengers (e.g., SiliaMetS Thiol, Biotage MP-TMT) are highly effective for this application. The thiol groups have a very strong affinity for soft metals like palladium.[9][16]
Experimental Protocol: Batch Scavenging with Thiol-Functionalized Silica
-
Dissolution: Dissolve the crude 1-(3-bromo-5-methylpyridin-2-yl)piperazine in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate) to a concentration of 50-100 mg/mL. Ensure the material is fully dissolved.
-
Scavenger Addition: Add the thiol-functionalized silica scavenger. A good starting point is to use 3-5 weight equivalents relative to the mass of the palladium impurity.
-
Calculation Example: If you have 10 g of API contaminated with 1000 ppm (0.1%) of palladium, the mass of palladium is 10 g * 0.001 = 0.01 g (10 mg). You would start with 30-50 mg of scavenger.
-
-
Agitation & Heating: Stir the mixture vigorously. Heating the slurry to 40–60 °C can significantly improve the scavenging kinetics.[3][9]
-
Incubation: Allow the mixture to stir for a period of 2 to 18 hours. The optimal time should be determined by taking small aliquots for analysis.[3] Progress can often be monitored by the loss of color from the solution.[15]
-
Filtration: Once scavenging is complete, cool the mixture to room temperature. Filter the slurry through a Celite® pad or a fine-porosity filter paper to remove the scavenger.[17]
-
Washing: Wash the filter cake with 2-3 portions of the clean solvent to ensure complete recovery of your product.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to recover the purified product.
-
Validation: Submit a sample of the purified material for ICP-MS analysis to confirm the final palladium concentration is below your target limit.[5]
Caption: Simplified mechanism of palladium capture by a thiol scavenger.
Q6: How do I perform the final quality control check to confirm palladium removal?
Answer: The industry-standard method for quantifying trace elemental impurities in APIs is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[18][19] ICP-Optical Emission Spectrometry (ICP-OES) is also used, though ICP-MS generally offers lower detection limits.[5][20]
Key Considerations for Analysis:
-
Sample Preparation: The API sample must be completely digested to liberate the metal ions. This is typically done using microwave-assisted acid digestion (e.g., with nitric acid and hydrochloric acid).[21] Simple dissolution in organic solvents can lead to inaccurate results due to the volatility of organopalladium complexes.[21]
-
Instrumentation: The analysis must be performed on a calibrated ICP-MS or ICP-OES instrument by a trained analyst.[5]
-
Validation: The analytical method itself should be validated to demonstrate accuracy, precision, and a limit of quantification (LOQ) that is appropriate for the required regulatory limit (e.g., below 1 ppm for parenteral drugs).[20]
Never rely on qualitative assessments like color change alone. Always confirm your results with a quantitative, validated analytical method.[19]
References
- Synthesis method of 3-bromo-5-methylpyridine. Eureka | Patsnap.
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. Available from: [Link]
-
Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. Available from: [Link]
-
Metal Scavenger User Guide. Biotage. Available from: [Link]
-
Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation (ICH). Available from: [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Metal Scavenger Guide. Sopachem. Available from: [Link]
-
CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. John Wiley & Sons. Available from: [Link]
-
How can i remove palladium Pd catalyst easily? ResearchGate. Available from: [Link]
-
Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. Available from: [Link]
-
ICH guideline Q3D (R2) on elemental impurities. European Medicines Agency (EMA). Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
ICH Q3D Elemental Impurities. CMC Drug Product Development Regulatory Consulting Pharma. Available from: [Link]
-
How to Remove Palladium in three easy steps. Biotage. Available from: [Link]
-
Palladium catalyst recovery using scavenger resin. SpinChem. Available from: [Link]
-
Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed. Available from: [Link]
-
Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. ResearchGate. Available from: [Link]
-
Elemental impurities per USP and ICH q3d guidelines. Labcorp. Available from: [Link]
-
Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. MDPI. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. CSL Behring. Available from: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biotage.com [biotage.com]
- 5. books.rsc.org [books.rsc.org]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. labcorp.com [labcorp.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 11. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. biotage.com [biotage.com]
- 15. sopachem.com [sopachem.com]
- 16. biotage.com [biotage.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. arborassays.com [arborassays.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. researchgate.net [researchgate.net]
dealing with poor solubility of 1-(3-bromo-5-methylpyridin-2-yl)piperazine in assays
Executive Summary & Compound Profile
User Query: "I am seeing precipitation, variable data, or low potency when using 1-(3-bromo-5-methylpyridin-2-yl)piperazine in my biological assays. How do I fix this?"
Scientist's Analysis: This molecule presents a classic "Lipophilic Weak Base" challenge. Its behavior is governed by two competing forces: the lipophilicity of the halogenated pyridine ring (promoting aggregation) and the basicity of the distal piperazine nitrogen (promoting solubility only when protonated).
-
The Trap: At physiological pH (7.4), the distal nitrogen (pKa ~8.5–9.0) is partially protonated. However, the 3-bromo and 5-methyl substituents on the pyridine ring significantly increase the LogP (lipophilicity). If the concentration exceeds the thermodynamic solubility limit of the neutral species—which is very low—the compound will crash out of solution upon dilution from DMSO.
Physicochemical Snapshot
| Feature | Property | Impact on Assay |
| Core Structure | Aryl-Piperazine | Potential for lysosomotropism (cell accumulation) and phospholipidosis. |
| Substituents | 3-Br, 5-Me | High lipophilicity. Increases binding to plastic (polystyrene) and serum proteins. |
| Ionization | Basic (Distal NH) | Solubility is pH-dependent . Soluble at pH < 6; risk of precipitation at pH > 7. |
| Aggregation | High Risk | Can form colloidal aggregates in aqueous buffer, leading to false positives (promiscuous inhibition). |
Critical Troubleshooting Guide (Q&A)
PHASE 1: Stock Solution Integrity
Q: My 10 mM DMSO stock looks cloudy or has crystals after freezing. Is it ruined? A: Not necessarily, but it is compromised. DMSO is hygroscopic (absorbs water from air). If your DMSO has absorbed water, the "anti-solvent" effect will force your lipophilic compound out of solution, especially during freeze-thaw cycles.
The Fix:
-
Sonication: Sonicate the stock for 10–15 minutes at 40°C. Visual clarity is not enough; micro-crystals may persist.
-
Hydration Check: If the stock remains cloudy, the DMSO is too wet. Discard and prepare fresh stock using anhydrous DMSO (stored over molecular sieves).
-
Storage: Store in small aliquots to minimize freeze-thaw cycles. Use polypropylene (PP) tubes, not polystyrene (PS).
PHASE 2: The "Crash" (Dilution into Assay Media)
Q: The compound precipitates immediately when I add it to the cell media/buffer. Why? A: You are experiencing "Dilution Shock." You are moving from a solvent that solubilizes the neutral species (DMSO) to a high-dielectric environment (water) at a pH where the compound is struggling to stay ionized.
The Protocol: Intermediate Dilution Method Do not pipette 100% DMSO stock directly into the assay well.
-
Step 1 (Stock): 10 mM in 100% DMSO.
-
Step 2 (Intermediate): Dilute 1:20 into a "transition buffer" (e.g., pH 5.0 acetate buffer OR water + 0.05% Pluronic F-127). The lower pH ensures the piperazine is fully protonated (cationic = soluble).
-
Step 3 (Final): Dilute this intermediate into your pH 7.4 assay buffer.
-
Result: You avoid the local region of supersaturation that occurs when a droplet of DMSO hits water.
-
PHASE 3: Loss of Potency in Cell Assays
Q: My IC50 is shifting, or I see no activity despite good solubility. Where did the compound go? A: It likely adsorbed to the plastic or bound to serum proteins. The 3-bromo-5-methylpyridine moiety is highly hydrophobic.
The Fix:
-
Plasticware: Switch to Low-Binding (NBS) plates. Standard tissue-culture treated plates are negatively charged and will bind your cationic piperazine avidly.
-
Serum Shift: Run the assay in low serum (1% FBS) vs. high serum (10% FBS) to quantify protein binding. If potency drops 10-fold in high serum, your compound is protein-bound.
-
Detergents: Add 0.01% Tween-20 or 0.05% Pluronic F-127 to your assay buffer. This prevents the compound from sticking to the walls and tips.
Visual Workflows
Diagram 1: The Solubility Decision Tree
Caption: A logic flow for troubleshooting precipitation based on pH and formulation adjustments.
Diagram 2: The "Soft Landing" Dilution Protocol
Caption: Step-by-step dilution strategy to prevent "crash out" events common with aryl-piperazines.
Advanced Formulation Strategies
If the standard "Intermediate Dilution" fails, use these formulation modifiers. These are compatible with most biochemical and cell-based assays.
A. Cyclodextrin Complexation
Cyclodextrins (specifically HP-β-CD ) form inclusion complexes with lipophilic moieties (like the bromo-methyl-pyridine), hiding them from the aqueous solvent while keeping the molecule in solution.
-
Protocol: Prepare your assay buffer containing 0.5% to 2% (w/v) HP-β-CD .
-
Mechanism: The hydrophobic cavity encapsulates the pyridine ring; the hydrophilic exterior interacts with the buffer.
-
Note: Verify that cyclodextrin does not interfere with your specific target protein.
B. Non-Ionic Surfactants
-
Tween-20 / Tween-80: Use at 0.01% . Above this, you risk lysing cells or forming micelles that trap the drug (micellar sink effect), which artificially lowers potency.
-
Pluronic F-127: Highly recommended for cell assays. It coats surfaces and improves solubility without significant cytotoxicity at concentrations < 0.1%.
C. Salt Selection (The "Salting Out" Effect)
The piperazine nitrogen is cationic. If your buffer contains high concentrations of "chaotropic" anions (like Perchlorate) or even high Phosphate, the solubility product (
-
Recommendation: Use Tris-HCl or HEPES buffers rather than Phosphate-Buffered Saline (PBS) if precipitation persists. Chloride salts are generally more soluble than phosphates for organic bases.
References & Authoritative Sources
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Solubility in Assays.
-
Source:
-
-
Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Solubility).
-
Context: Definitive text on handling lipophilic weak bases in drug discovery.
-
-
Sigma-Aldrich (Merck). DMSO Solubility and Handling Guide.
-
Source:
-
-
PubChem. Compound Summary: Piperazine Derivatives.
-
Source: (Used for structural pKa estimation logic).
-
Technical Guide: Minimizing Di-Substituted Products in Piperazine Reactions
The Mono-Substitution Paradox
Context: Piperazine contains two equivalent secondary amine sites (
Objective: This guide provides mechanistic insights and actionable protocols to maximize
Strategic Framework: Kinetics & Thermodynamics[2]
To control the reaction, you must manipulate the relative rates of the first (
The Kinetic Challenge
-
If
: Statistical distribution dictates a maximum theoretical yield of mono-product (typically <50%) with significant di-product formation.[1] -
If
: The mono-product reacts faster than the starting material (common with electron-donating alkyl groups), leading to "runaway" di-substitution. -
The Goal: Force conditions where
by manipulating concentration or the reactivity constant .
Modulation
The basicity of piperazine nitrogens changes upon substitution.[1][2]
-
Piperazine:
, [1][3] -
Mono-Alkyl Piperazine: The
of the secondary amine often drops slightly but remains basic. -
Strategy: By maintaining a specific pH (approx. 5.0–6.0), you can exploit the large
between the first and second protonation. At this pH, the mono-substituted product (if more basic) or the unreacted piperazine exists largely in a mono-protonated state, protecting one nitrogen from reaction.
Decision Matrix: Selecting the Right Protocol
Before starting, assess your constraints using this logic flow.
Figure 1: Decision matrix for selecting the optimal synthetic route based on reagent cost and scale.
Experimental Protocols
Method A: The "High Excess" Strategy (Kinetic Control)
Best for: Cheap electrophiles (e.g., Benzyl bromide, Methyl iodide) where piperazine waste is acceptable.[1]
Mechanism: Flooding the reaction with nucleophile ensures
Protocol:
-
Dissolution: Dissolve Piperazine (10.0 equivalents ) in DCM or Acetonitrile.
-
Note: Piperazine is solid; ensure complete dissolution.[1]
-
-
Temperature: Cool to 0°C to lower kinetic energy, enhancing selectivity (Rate
). -
Addition: Dissolve the Electrophile (1.0 equiv) in a minimal volume of solvent. Add this solution dropwise over 60–90 minutes.
-
Workup (Self-Validating Step):
-
Concentrate the mixture.[1]
-
Partition between water and Ethyl Acetate (EtOAc).[1]
-
Validation: Piperazine is highly water-soluble.[1][3] The organic layer should contain primarily mono-product.[1] Check aqueous layer pH; it should be basic (>10).[1]
-
Wash the organic layer 3x with water to remove excess piperazine.[1]
-
Method B: The "Protecting Group" Strategy (Absolute Selectivity)
Best for: Expensive electrophiles or complex synthesis where yield is paramount.[1]
Mechanism: Steric and chemical blocking of
Protocol:
-
Reagent: Use
-Boc-piperazine (commercially available or prepared).[1] -
Reaction: React
-Boc-piperazine (1.1 equiv) with Electrophile (1.0 equiv) using standard basic conditions ( , Acetonitrile, Reflux). -
Deprotection:
-
Validation:
-
TLC will show a distinct shift from the Boc-protected intermediate (non-polar) to the free amine (polar, stays at baseline or requires basic eluent).[1]
-
Method C: The "pH Switch" Strategy (Thermodynamic Control)
Best for: Acylation reactions or when minimizing waste is required.[1]
Mechanism: Exploiting the
Protocol:
-
Preparation: Dissolve Piperazine (1.0 equiv) in water/methanol. Add HCl (1.0 equiv) carefully to generate Piperazine
HCl in situ, or use commercial monohydrochloride.[1] -
Reaction: Add the electrophile (e.g., Acyl Chloride).
-
Buffering: As the reaction proceeds, HCl is generated, dropping pH and stopping the reaction.[1]
-
Validation:
Troubleshooting & FAQs
Q1: I used Method A (10 eq excess) but still see ~15% di-substituted product by LCMS. Why?
-
Diagnosis: The "Dropwise" addition was likely too fast, or mixing was inefficient.
-
Fix: This is a mixing-limited regime.
Q2: My mono-substituted piperazine is not extracting into the organic layer.
-
Diagnosis: Piperazines are polar.[1] If the R-group is small (Methyl, Ethyl), the molecule remains water-soluble, especially at neutral/acidic pH.
-
Fix:
Q3: Can I use solid-phase synthesis to prevent di-substitution?
-
Answer: Yes. Loading piperazine onto a resin (e.g., Trityl chloride resin) effectively "protects" one nitrogen.[1]
Mechanistic Visualization
The following diagram illustrates the competitive pathways and the "Protection" shortcut.
Figure 2: Kinetic pathway showing the direct route vs. the protecting group strategy.
Data Summary: Impact on Reactivity
| Species | Implications for Selectivity | ||
| Piperazine | 9.73 | 5.33 | At pH 6, species is mono-cationic ( |
| 1-Methylpiperazine | 9.14 | 5.33 | Mono-alkylation slightly lowers basicity, but |
| 1,4-Dimethylpiperazine | 8.38 | 3.81 | Di-alkylation significantly drops |
Data Source: Khalili et al. (2009) [1].[1][6]
References
-
Khalili, F., Henni, A., & East, A. L. L. (2009).[1][6] pKa Values of Some Piperazines at (298, 303, 313, and 323) K . Journal of Chemical & Engineering Data, 54(11), 2914–2917.[1] Link[1]
-
Jacobsen, E. N., et al. (2016).[1] A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents . Journal of the American Chemical Society.[1] Link
-
Anastas, P. T., & Warner, J. C. (1998).[1] Green Chemistry: Theory and Practice (Context on Atom Economy and High Dilution). Oxford University Press.[1]
-
Bishnoi, S., & Rochelle, G. (2000).[1] Thermodynamics of Piperazine/Methyldiethanolamine/Water/Carbon Dioxide . Industrial & Engineering Chemistry Research. Link[1]
Sources
optimizing reaction conditions for nucleophilic aromatic substitution on 3-bromo-5-methylpyridine
Technical Support Center: 3-Bromo-5-methylpyridine Functionalization Ticket ID: #PYR-35-OPT Subject: Optimizing "Nucleophilic Substitution" on Deactivated Pyridines Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry
Executive Summary: The "SNAr Trap"
Diagnosis: If you are attempting a classical Nucleophilic Aromatic Substitution (SNAr) using standard conditions (e.g., Nucleophile + Base + Heat), your reaction is likely failing or extremely sluggish.
Root Cause Analysis: 3-Bromo-5-methylpyridine is electronically deactivated toward classical SNAr for two synergistic reasons:
-
Positional Deactivation: The leaving group (Br) is at the 3-position (meta to nitrogen). The ring nitrogen cannot stabilize the anionic Meisenheimer intermediate via resonance, unlike in 2- or 4-halopyridines.
-
Electronic Deactivation: The 5-methyl group is an electron-donating group (EDG), further increasing electron density on the ring and destabilizing the nucleophilic attack.
Strategic Pivot: To achieve "substitution" (replacing Br with Nu), you must switch mechanisms. You generally have three pathways:
-
Pathway A (Recommended): Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig / Ullmann).
-
Pathway B (Aggressive): Elimination-Addition (Pyridyne mechanism) – High risk of regioisomeric mixtures.
-
Pathway C (Activation): N-Oxidation followed by SNAr.
Decision Matrix & Workflow
Use the following logic flow to select the correct experimental protocol.
Caption: Decision tree for selecting the optimal functionalization pathway based on nucleophile type and tolerance for regioisomeric byproducts.
Optimized Protocols
Protocol A: Palladium-Catalyzed Amination (Buchwald-Hartwig)
Best for: Primary/Secondary amines, anilines.
The Challenge: The 5-methyl group adds steric bulk and electron density, making oxidative addition slightly slower than unsubstituted 3-bromopyridine. The Fix: Use ligands with a wide bite angle (Xantphos) or bulky electron-rich monophosphines (BrettPhos/RuPhos) to facilitate both oxidative addition and reductive elimination.
| Component | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Robust Pd(0) sources. |
| Ligand | Xantphos (General) or BrettPhos (Difficult amines) | Xantphos prevents catalyst decomposition; BrettPhos is superior for 1° amines. |
| Base | Cs₂CO₃ (Weak) or NaOtBu (Strong) | Use Cs₂CO₃ for base-sensitive substrates; NaOtBu is standard for speed. |
| Solvent | 1,4-Dioxane or Toluene | High boiling point required (100–110 °C). |
Step-by-Step:
-
Charge reaction vial with 3-bromo-5-methylpyridine (1.0 equiv), Amine (1.2 equiv), Pd(OAc)₂ (2–5 mol%), and Ligand (4–10 mol%).
-
Add Base (1.5–2.0 equiv).
-
Evacuate and backfill with Argon (3x). Critical: Oxygen kills this catalyst cycle.
-
Add anhydrous Dioxane (0.2 M concentration).
-
Heat to 100 °C for 12–18 hours.
-
QC Check: If conversion <50% after 4h, add more catalyst/ligand as a solution (do not open vial).
Protocol B: Copper-Catalyzed Etherification (Ullmann)
Best for: Phenols, Alcohols (where Pd is too expensive).
The Challenge: High temperatures often lead to debromination (reduction) of the pyridine. The Fix: Use ligand-promoted Ullmann conditions rather than "copper and heat" alone.
-
Catalyst: CuI (10 mol%)
-
Ligand: 1,10-Phenanthroline or Picolinic acid (20 mol%)
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: DMSO or DMF at 110–130 °C.
Troubleshooting Guide
Issue 1: "I see the starting material disappearing, but I get two product spots."
-
Diagnosis: You are likely operating via the Pyridyne (Benzyne) mechanism.
-
Mechanism: If you use a very strong base (e.g., NaNH₂, LDA, or even tBuOK in some solvents) without an active catalyst, the base eliminates HBr to form 3,4-pyridyne .
-
The Result: The nucleophile can attack either C3 or C4. Due to the 5-methyl group, steric differentiation is minimal, leading to a ~50:50 mixture of 3-substituted and 4-substituted products.
-
Solution: Switch to Protocol A (Pd-catalysis) and use a weaker base (Cs₂CO₃) to prevent elimination.
Issue 2: "Reaction stalls at 60% conversion."
-
Diagnosis: Catalyst poisoning or ligand dissociation. Pyridines can coordinate to Pd, displacing the phosphine ligand and shutting down the cycle (the "Pyridine Effect").
-
Solution:
-
Increase Ligand:Pd ratio to 2:1 or 3:1.
-
Switch to a ligand that binds tighter, such as Xantphos or BINAP .
-
Ensure the reaction is strictly anhydrous; water can hydrolyze the imine intermediates or kill the catalyst.
-
Issue 3: "I absolutely must use SNAr (No metals allowed)."
-
Diagnosis: You are fighting thermodynamics.
-
Solution: You must activate the ring first.
-
Oxidation: Treat 3-bromo-5-methylpyridine with mCPBA to form 3-bromo-5-methylpyridine N-oxide .
-
Substitution: The N-oxide is significantly more electrophilic. SNAr with alkoxides or amines may now proceed at 80–100 °C.
-
Reduction: Reduce the N-oxide back to the pyridine using PCl₃ or Zn/AcOH.
-
Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation to force the classic SNAr? A: Generally, no. While microwaves accelerate heating, they do not change the electronics. You will likely see decomposition or polymerization before clean substitution occurs. However, microwaves are excellent for accelerating the Pd-catalyzed (Protocol A) reactions, often reducing times from 12h to 30min.
Q: Why is 2-bromo-5-methylpyridine so much easier to react? A: In the 2-bromo isomer, the nitrogen atom is ortho to the leaving group. It can accept the negative charge in the transition state (Meisenheimer complex), stabilizing it.[1][2] In your 3-bromo substrate, the nitrogen is meta and cannot participate in resonance stabilization.
Q: I'm getting hydrodebromination (product is 3-methylpyridine). Why? A: This is a common side reaction in Pd-coupling, often caused by:
-
Solvent impurities: Alcohols in the solvent acting as hydride sources.
-
β-Hydride Elimination: If using primary amines, the intermediate can undergo β-hydride elimination.
-
Fix: Switch to a bulky ligand (Buchwald ligands like tBuBrettPhos ) that accelerates reductive elimination over β-hydride elimination.
-
References
- Topic: Comparison of 2-, 3-, and 4-halopyridine reactivity.
-
Palladium-Catalyzed Amination of 3-Halopyridines
-
The Pyridyne Mechanism (Side Reaction Warning)
- Topic: Regioselectivity issues in nucleophilic
-
Source: Reinecke, M. G. (1982). Hetarynes. Tetrahedron, 38(4), 427-498. Link
-
Specific Application to Methyl-Substituted Pyridines
- Topic: Suzuki and Buchwald couplings on 3-bromo-2-methylpyridine (analogous electronics).
-
Source:Molecules 2017, 22(2), 212; Efficient Synthesis of Novel Pyridine-Based Derivatives. Link
Sources
Technical Support Center: Buchwald-Hartwig Amination of 3-Bromo-5-Methylpyridine
Current Status: Operational Subject: Optimization of Base Selection & Troubleshooting Ticket ID: BH-PYR-35-OPT
Introduction: The Substrate Challenge
You are attempting to couple 3-bromo-5-methylpyridine . Unlike standard phenyl bromides, this substrate presents a unique "push-pull" challenge that dictates your choice of base:
-
The "Pull" (Reactivity): The 3-position of pyridine is electronically similar to benzene, meaning it does not undergo SNAr easily; Palladium catalysis is required.
-
The "Push" (Poisoning): The 5-methyl group is electron-donating (+I effect). This makes the pyridine nitrogen more basic and nucleophilic than in unsubstituted pyridine. Consequently, the substrate itself acts as a ligand, competing with your phosphine ligand to bind Palladium, potentially poisoning the catalyst.
The Role of the Base: In this system, the base performs two critical functions:
-
Deprotonation: It removes the proton from the Pd(II)-amine complex to form the active Pd-amido species.
-
Regeneration: It neutralizes the HBr generated during the cycle.
Module 1: Base Selection Matrix
Do not choose a base randomly. Use this matrix to select the correct base based on your coupling partner (amine) and functional group tolerance.
Comparative Analysis: Strong vs. Weak Bases
| Feature | Sodium tert-butoxide (NaOtBu) | Cesium Carbonate (Cs₂CO₃) |
| Classification | Strong Organic Base (pKa ~17 in DMSO) | Weak Inorganic Base (Heterogeneous) |
| Kinetic Profile | Fast. Rapidly deprotonates amine-Pd complex. | Slow. Relies on "Cesium Effect" (solubility/surface area). |
| Primary Risk | Hydrodehalogenation. Promotes | Incomplete Conversion. Requires higher T or longer times. |
| Ligand Compatibility | Best with Binap, DPPF (older gen) or bulky ligands if amine is weak. | Mandatory for BrettPhos, RuPhos, XPhos (G3/G4 precatalysts). |
| Substrate Scope | Simple amines, non-enolizable substrates. | Esters, ketones, nitro groups, heterocycles. |
| Recommendation | Use only if substrate has no base-sensitive groups and reaction fails with Cs₂CO₃. | START HERE. The standard for pyridine couplings to avoid side reactions. |
Module 2: The Mechanism & Decision Logic
Understanding why the reaction fails is critical. The diagram below illustrates the catalytic cycle with a focus on where the base intervenes and where specific failure modes (poisoning vs. dehalogenation) occur.
Module 3: Troubleshooting Guide (Q&A)
Issue 1: "My reaction turns black immediately and I see no product."
-
Diagnosis: Catalyst decomposition ("Pd Black").
-
Root Cause: The 3-bromo-5-methylpyridine nitrogen is displacing your phosphine ligand. Once the ligand leaves, Pd aggregates.
-
Solution:
-
Switch Ligand: Use a bulkier ligand like tBuXPhos or BrettPhos . The steric bulk prevents the pyridine nitrogen from binding to the Pd center.
-
Base Check: If using NaOtBu, the exotherm might be too fast. Switch to Cs₂CO₃ to slow down the kinetics and allow the catalytic cycle to stabilize.
-
Issue 2: "I see the starting material disappearing, but I'm getting 3-methylpyridine instead of the amine product."
-
Diagnosis: Hydrodehalogenation.[1]
-
Root Cause: This is a classic side reaction driven by strong bases (NaOtBu) in the presence of sterically hindered amines or alcohols (solvents). The base promotes
-hydride elimination from the amine or solvent instead of the desired reductive elimination. -
Solution:
-
Change Base: Immediately switch to Cs₂CO₃ or K₃PO₄ .
-
Change Solvent: If using isopropanol or dioxane, switch to Toluene or DME (dimethoxyethane). Toluene is less likely to donate a hydride.
-
Issue 3: "Conversion is stuck at 30% with Cs₂CO₃."
-
Diagnosis: Base insolubility / "Stalled" Cycle.
-
Root Cause: Inorganic bases are heterogeneous. The "carbonate mechanism" requires the surface of the base to be accessible.
-
Solution:
-
Add Additive: Add 1-2 drops of water or use ground Cs₂CO₃. A trace of water helps solubilize the bicarbonate surface layer.
-
Temperature: Increase temperature to 100°C. Weak bases require thermal energy to overcome the deprotonation barrier.
-
Module 4: Standardized Protocol (Self-Validating)
Protocol ID: BH-GEN-3 Scale: 1.0 mmol
Reagents:
-
3-bromo-5-methylpyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%) OR BrettPhos Pd G3 (2 mol%)
-
Base: Cs₂CO₃ (2.0 equiv, dried/finely ground)
-
Solvent: 1,4-Dioxane or Toluene (anhydrous, 0.2 M concentration)
Workflow:
-
Inertion: Flame-dry a reaction vial containing a stir bar. Cool under Argon flow.
-
Solids: Add Pd source, Ligand, and Cs₂CO₃ . Cap and purge with Argon x3 (Vac/Fill cycles). Why? Oxygen kills the active Pd(0) species immediately.
-
Liquids: Add solvent (sparged with Ar for 10 mins). Then add the aryl bromide and amine via syringe.
-
Activation: Place in a pre-heated block at 80-100°C.
-
Validation Point (T=1h): Take a 10 µL aliquot. Dilute in EtOAc. Run TLC/LCMS.
-
If SM remains and solution is clear orange/red: Continue heating.
-
If solution is black: Abort. Catalyst death. See Issue 1.
-
Module 5: Optimization Workflow (Decision Tree)
Use this logic flow to optimize your specific reaction conditions.
References
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5][6] Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969–5970. Link
-
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
Sigma-Aldrich (Merck). (n.d.). Buchwald-Hartwig Cross Coupling Reaction User Guide. Link
-
Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers. (Context on base effects in heteroaryl couplings). Journal of Organic Chemistry, 74(17), 664–667. Link
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. uwindsor.ca [uwindsor.ca]
- 4. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
ligand selection for Suzuki coupling with 3-bromo-5-methylpyridine
Technical Support Ticket #5920-PYR Topic: Ligand Selection & Optimization for Suzuki Coupling of 3-Bromo-5-Methylpyridine Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary
For the Suzuki-Miyaura coupling of 3-bromo-5-methylpyridine , the primary challenges are catalyst deactivation (coordination of the pyridine nitrogen to Palladium) and protodeboronation of the coupling partner.
-
Primary Recommendation: Use XPhos Pd G3 or SPhos Pd G3 . These bulky biaryl phosphine ligands prevent the pyridine nitrogen from coordinating to the Pd center (preventing poisoning) while facilitating the oxidative addition into the electron-deficient pyridine ring.
-
Alternative (Cost-Effective): Pd(dppf)Cl₂·CH₂Cl₂ is a robust "workhorse" catalyst if the coupling partner is sterically unencumbered.
-
Base Selection: Switch from carbonate bases (K₂CO₃) to K₃PO₄ (anhydrous or aqueous) to minimize protodeboronation.
Module 1: Ligand Selection Matrix
The choice of ligand dictates the stability of the active Pd(0) species against the Lewis-basic pyridine substrate.
| Ligand System | Class | Recommendation Level | Technical Rationale |
| XPhos (Precatalyst Gen 3) | Dialkylbiaryl Phosphine | High (Gold Standard) | The steric bulk of the tri-isopropyl groups prevents the pyridine nitrogen from binding to the Pd center (preventing formation of inactive L-Pd-Pyridine species). Excellent for electron-deficient aryl chlorides/bromides. |
| SPhos (Precatalyst Gen 3) | Dialkylbiaryl Phosphine | High | Highly effective for heteroaryl couplings.[1] The methoxy group on the ligand backbone provides secondary stability to the Pd center. Often superior if the boronic acid is unstable. |
| dppf (Ferrocenyl) | Bidentate Bisphosphine | Medium (Baseline) | The large bite angle and bidentate nature resist displacement by the pyridine nitrogen. Good for standard couplings but may fail with sterically hindered boronic acids. |
| PPh₃ (Triphenylphosphine) | Monodentate Phosphine | Low (Avoid) | Not recommended. The pyridine nitrogen effectively competes with PPh₃ for the Pd center, leading to catalyst poisoning and stalled reactions. |
Module 2: The Chemistry of Failure (Troubleshooting)
Users often report "stalled reactions" with this substrate. This is rarely due to the bromide's reactivity but rather the pyridine nitrogen.
Issue 1: Catalyst Poisoning (The "Pyridine Trap")
The nitrogen atom in 3-bromo-5-methylpyridine is a good ligand. If your phosphine ligand is not bulky enough, the substrate binds to the palladium without reacting, shutting down the cycle.
Visualizing the Competition:
Caption: The "Pyridine Trap": Without bulky ligands (Yellow), the pyridine nitrogen binds to Pd (Red path), killing the catalyst. Bulky ligands force the reaction down the productive Oxidative Addition path (Green).
Issue 2: Protodeboronation
If your yield is low but the starting bromide is consumed (or you see the "reduced" product), your boronic acid is likely decomposing before it couples.
-
Diagnosis: Check LCMS for the mass of Boronic Acid - B(OH)2 + H.
-
Fix: Switch base from Na₂CO₃ to K₃PO₄ or CsF . Reduce water content (use 10:1 solvent:water instead of 1:1).
Module 3: Optimized Standard Operating Procedure (SOP)
Protocol ID: SOP-SUZ-PYR-03 Scale: 1.0 mmol
Reagents:
-
Substrate: 3-bromo-5-methylpyridine (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G3 (0.02 - 0.05 equiv / 2-5 mol%)
-
Note: If G3 precatalyst is unavailable, use Pd₂(dba)₃ (2 mol%) + XPhos (8 mol%).
-
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio) or Toluene : Water (10:1)
Step-by-Step Workflow:
-
Charge Solids: To a reaction vial equipped with a stir bar, add the boronic acid (1.5 mmol), K₃PO₄ (3.0 mmol), and XPhos Pd G3 (0.02 mmol).
-
Critical: Do not add the liquid substrate yet if it is an oil. If solid, add now.
-
-
Degas (The Inert Barrier): Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (x3 cycles).
-
Why? Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine.
-
-
Solvent Addition: Syringe in degassed 1,4-Dioxane (4 mL) and Water (1 mL).
-
Substrate Addition: Add 3-bromo-5-methylpyridine (1.0 mmol) via syringe.
-
Reaction: Heat to 80°C for 2-4 hours.
-
Monitoring: Check HPLC/TLC at 1 hour. If <10% conversion, raise temp to 100°C.
-
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine. Dry over Na₂SO₄.
Module 4: Decision Logic for Reaction Optimization
Use this flow to adjust conditions based on your specific coupling partner.
Caption: Optimization Logic Flow. Select the catalyst system based on the difficulty of the boronic acid partner.
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, vol. 127, no. 13, 2005, pp. 4685–4696.
-
Spivey, A. C., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes."[2] Chemical Science, vol. 7, 2016, pp. 6909-6918.
-
Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide and Troubleshooting." Yoneda Labs Technical Guides.
-
Denmark, S. E., et al. "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, vol. 136, no. 42, 2014.[3] (Contextualizing stability of pyridine boronic acids).
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. reddit.com [reddit.com]
Validation & Comparative
LC-MS analysis of 1-(3-bromo-5-methylpyridin-2-yl)piperazine and its metabolites
This guide outlines a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow for the analysis of 1-(3-bromo-5-methylpyridin-2-yl)piperazine (hereafter referred to as BMPP ) and its metabolites.
This compound, structurally analogous to bioactive arylpiperazines (e.g., mCPP), presents unique analytical challenges due to the coexistence of a polar, basic piperazine moiety and a lipophilic, halogenated pyridine ring. This guide compares two separation strategies—C18 vs. Biphenyl stationary phases—and provides a predictive metabolic map.
Technical Overview & Compound Properties
BMPP is a bifunctional molecule. The piperazine ring confers high basicity and polarity, while the brominated pyridine ring introduces significant hydrophobicity and a distinct isotopic signature.
| Property | Specification | Analytical Implication |
| Formula | C₁₀H₁₄BrN₃ | Requires monitoring of |
| Monoisotopic Mass | 255.0371 Da ( | [M+H]⁺ = 256.04 (Quantifier) and 258.04 (Qualifier). |
| pKa (Predicted) | ~9.8 (Piperazine N) | Requires high pH mobile phase or ion-pairing to retain on C18, or HILIC mode. |
| LogP | ~2.1 | Moderate lipophilicity; amenable to Reverse Phase LC. |
Comparative Method Evaluation: C18 vs. Biphenyl
For this specific analyte, standard C18 columns often fail to separate BMPP from its des-methyl or hydroxylated metabolites due to insufficient steric selectivity. We recommend a Biphenyl Core-Shell approach.
Comparison of Stationary Phases
| Feature | Option A: Standard C18 (e.g., Agilent ZORBAX Eclipse Plus) | Option B: Biphenyl Core-Shell (e.g., Kinetex Biphenyl) |
| Mechanism | Hydrophobic interaction (dispersive forces). | |
| Selectivity | Good for general retention. Poor separation of positional isomers (e.g., 3-methyl vs 5-methyl metabolites). | Superior. The |
| Peak Shape | Often tails for basic piperazines unless high pH is used. | Sharper peaks due to rigid stationary phase structure. |
| Recommendation | Suitable for simple potency assays.[1] | Recommended for Metabolite ID and PK studies. |
Experimental Protocol (Self-Validating System)
This protocol uses the Biphenyl method for maximum resolution of metabolites.
A. Sample Preparation (Protein Precipitation)
Rationale: Solid Phase Extraction (SPE) can lead to loss of polar N-oxide metabolites. A "crash and shoot" method preserves the metabolic profile.
-
Aliquot: Transfer 50 µL of plasma/microsomal incubate to a 96-well plate.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and Internal Standard (e.g., mCPP-d8 at 50 ng/mL).
-
Note: Acidified ACN helps solubilize the basic piperazine during precipitation.
-
-
Vortex/Centrifuge: Vortex for 2 min; Centrifuge at 4,000 x g for 10 min at 4°C.
-
Dilution: Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL 0.1% Formic Acid in Water (matches initial mobile phase to prevent peak distortion).
B. LC-MS/MS Conditions
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).
-
Column: Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mm.
-
Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[2]
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % B | Event |
|---|---|---|
| 0.0 | 5 | Load/Desalt |
| 0.5 | 5 | Begin Elution |
| 4.0 | 95 | Elute Parent & Lipophilic Metabolites |
| 5.0 | 95 | Wash |
| 5.1 | 5 | Re-equilibrate |
| 7.0 | 5 | End |
C. Mass Spectrometry Parameters (MRM)
The presence of Bromine provides a built-in confirmation tool. You must monitor both isotopes to distinguish real metabolites from matrix noise.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale |
| BMPP ( | 256.0 | 176.0 | 25 | Loss of HBr (Characteristic of bromo-aromatics). |
| BMPP ( | 256.0 | 85.1 | 35 | Piperazine ring fragment (Quantifier). |
| BMPP ( | 258.0 | 178.0 | 25 | Isotope confirmation (Must match |
| Metabolite M1 (N-Oxide) | 272.0 | 256.0 | 20 | Loss of Oxygen (-16 Da). |
| Metabolite M2 (Acid) | 286.0 | 240.0 | 30 | Oxidation of methyl to COOH. |
Metabolic Pathway Analysis
Metabolism of BMPP likely occurs at two "soft spots": the methyl group on the pyridine ring and the nitrogen of the piperazine.
Predicted Metabolic Map
Figure 1: Predicted Phase I metabolic pathways for BMPP. The methyl group oxidation (M2 -> M3) and N-oxidation (M1) are the primary clearance routes.
Validation & Quality Control
To ensure Trustworthiness , the method must include the following acceptance criteria:
-
Isotope Ratio Check: For every peak identified as BMPP or a brominated metabolite, the area ratio of the
transition to the transition must be 1.0 ± 0.15 . Deviation indicates interference. -
Retention Time Lock: The retention time of the metabolite must be relative to the parent.
-
N-Oxides typically elute earlier (more polar).
-
Debrominated analogs elute earlier .
-
-
Carryover Check: Inject a blank after the highest standard (ULOQ). Peak area in blank must be < 20% of the LLOQ (Lower Limit of Quantification).
Summary of Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (R²) | > 0.995 (Weighted 1/x²) |
| Accuracy (%RE) | ± 15% (± 20% at LLOQ) |
| Precision (%CV) | < 15% (< 20% at LLOQ) |
| Recovery | > 70% (Consistent across levels) |
References
-
Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism, 6(3), 259-274.
-
Holčapek, M., et al. (2012). Analysis of piperazine-derived designer drugs by LC-MS/MS. Analytical and Bioanalytical Chemistry, 402, 141-152.
-
Kinetex Biphenyl Application Guide. (2023). Phenomenex Technical Notes. Separation of isomeric compounds using Biphenyl stationary phases.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation.
Sources
comparing the biological activity of 1-(3-bromo-5-methylpyridin-2-yl)piperazine with its chloro-analogue
Executive Summary: The Halogen Switch in Lead Optimization
In the development of CNS-active agents—particularly ligands for serotonin (5-HT) receptors—the 1-(pyridin-2-yl)piperazine scaffold is a privileged structure. The specific comparison between the 3-bromo and 3-chloro analogues of 1-(5-methylpyridin-2-yl)piperazine represents a classic "decision node" in medicinal chemistry.
While often viewed merely as synthetic intermediates, these fragments possess intrinsic biological activity and distinct physicochemical profiles. This guide analyzes the trade-offs between the 3-Bromo (Compound A) and 3-Chloro (Compound B) variants, focusing on their utility as pharmacophores, their metabolic stability, and their synthetic reactivity.
| Feature | 3-Bromo Analogue (Cpd A) | 3-Chloro Analogue (Cpd B) |
| Primary Utility | Late-Stage Diversification (Cross-coupling handle) | Final Drug Candidate (Metabolic stability) |
| Lipophilicity (cLogP) | Higher (~2.1) | Lower (~1.9) |
| Metabolic Liability | High (Oxidative debromination risk) | Low (Stable C-Cl bond) |
| 5-HT Affinity Potential | High (Fills hydrophobic pockets) | Moderate (Less steric bulk) |
| Synthetic Cost | High | Low |
Part 1: Physicochemical & Structural Analysis
The biological divergence of these two molecules stems from the fundamental properties of the halogen substituent at the C3 position (ortho to the piperazine ring).
The "Ortho-Effect" and Conformation
Both halogens exert a steric influence that forces the piperazine ring out of coplanarity with the pyridine ring. This "twist" is critical for reducing aggregation and improving solubility, but the degree differs.
-
Bromine (Van der Waals radius: 1.85 Å): Creates a significant steric clash with the piperazine methylene protons. This locks the molecule into a more rigid, twisted conformation, which can reduce the entropic penalty of binding to a receptor if the pocket shape matches.
-
Chlorine (Van der Waals radius: 1.75 Å): Provides a similar "twist" but with slightly more rotational freedom.
Electronic Modulation (pKa)
The basicity of the distal piperazine nitrogen (
-
Inductive Effect (-I): Both Cl and Br are electron-withdrawing. However, Cl is more electronegative (
) than Br ( ). -
Result: The Chloro-analogue renders the pyridine ring slightly more electron-deficient, marginally lowering the pKa of the piperazine nitrogens compared to the Bromo-analogue. This subtle shift can alter membrane permeability and receptor residence time.
Part 2: Biological Activity Profile[1]
Serotonin Receptor (5-HT) Affinity
These scaffolds are structural congeners of mCPP (1-(3-chlorophenyl)piperazine), a non-selective 5-HT receptor agonist.
-
3-Bromo Analogue:
-
Binding Hypothesis: The larger Bromine atom is capable of stronger halogen bonding (sigma-hole interaction) with carbonyl backbone residues in the receptor pocket. In hydrophobic pockets (e.g., 5-HT2C), the increased lipophilicity and volume of Br often result in higher intrinsic affinity (
) compared to Cl. -
Risk: The high lipophilicity increases non-specific binding.
-
-
3-Chloro Analogue:
-
Binding Hypothesis: Mimics the classic mCPP profile but with the pyridine nitrogen adding polarity (reducing LogP compared to the phenyl analog). It typically acts as a balanced 5-HT2/5-HT3 modulator.
-
Advantage: The Cl substituent is often the "sweet spot" for oral bioavailability—sufficiently lipophilic to cross the Blood-Brain Barrier (BBB) but polar enough to minimize phospholipidosis.
-
Metabolic Stability (ADME)
This is the critical differentiator for drug development professionals.
-
The "Bromo-Liability": Aryl bromides are susceptible to oxidative debromination by CYP450 enzymes. The C-Br bond is weaker (~66 kcal/mol) than the C-Cl bond (~81 kcal/mol). In vivo, the 3-bromo analogue is more likely to generate reactive metabolites or undergo rapid clearance.
-
The "Chloro-Stability": The C-Cl bond is metabolically robust. For a final drug candidate, the 3-Chloro analogue is almost universally preferred to avoid toxicological flags associated with bromide release or reactive intermediates.
Visualization: SAR Decision Tree
The following diagram illustrates the logical flow for selecting between Br and Cl during the Lead Optimization phase.
Figure 1: Decision matrix for selecting between 3-Bromo and 3-Chloro analogues based on development stage.
Part 3: Synthetic Utility & Protocols
For researchers using these compounds as intermediates, the reactivity difference is paramount.
Synthesis of the Scaffolds
Both are typically synthesized via Nucleophilic Aromatic Substitution (
-
Reactivity: The 2-position is activated by the pyridine nitrogen.
-
Selectivity: The 2-halo is displaced preferentially over the 3-halo due to the activating effect of the ring nitrogen (ortho/para activation).
Protocol: Microsomal Stability Assay
To empirically verify the metabolic superiority of the Chloro-analogue, the following self-validating protocol is recommended.
Objective: Determine the intrinsic clearance (
Materials:
-
Test Compounds (1 µM final conc).
-
Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).
-
Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Step-by-Step Methodology:
-
Pre-Incubation: Mix HLM and Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes. Control: Include a "No NADPH" control to check for chemical instability.
-
Initiation: Add NADPH regenerating system to start the reaction (
). -
Sampling: Remove aliquots (50 µL) at specific time points: 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately dispense aliquots into 150 µL of ice-cold Quench Solution. Vortex for 1 minute.
-
Processing: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Collect supernatant.
-
Analysis: Analyze via LC-MS/MS (MRM mode). Monitor the parent ion depletion.
-
Validation Check: If the "No NADPH" control shows >10% loss, the compound is chemically unstable (hydrolysis), not metabolized.
-
Data Interpretation:
-
Plot ln(% remaining) vs. time. The slope
is the elimination rate constant. - .
-
Expectation: The 3-Bromo analogue will show a steeper slope (shorter
) due to oxidative liability compared to the 3-Chloro analogue.
Part 4: Comparative Data Summary
The table below summarizes the theoretical and observed properties relevant to drug discovery.
| Property | 1-(3-Bromo-5-methylpyridin-2-yl)piperazine | 1-(3-Chloro-5-methylpyridin-2-yl)piperazine | Impact on Development |
| Molecular Weight | ~256.14 g/mol | ~211.69 g/mol | Cl allows more room for "decorating" the molecule while staying under MW 500. |
| C-X Bond Energy | 276 kJ/mol (Weaker) | 339 kJ/mol (Stronger) | Br is better for coupling; Cl is better for in vivo survival. |
| LogP (Predicted) | 2.15 | 1.88 | Cl is more water-soluble; Br penetrates lipid membranes better. |
| TPSA | ~45 Ų | ~45 Ų | Identical polar surface area; differences are driven by lipophilicity. |
| Key Use Case | Reagent: Used to attach aryl groups at pos-3 via Suzuki/Buchwald coupling. | Scaffold: Used as the core "head group" for GPCR ligands. |
Workflow Visualization: Metabolic Fate
Figure 2: Predicted metabolic fate. The weak C-Br bond predisposes the bromo-analogue to debromination, whereas the chloro-analogue typically undergoes slower ring hydroxylation or is excreted unchanged.
References
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link (Context: Halogen bonding and metabolic stability principles).
-
Smith, D. A., et al. (2009). Metabolic Stability and Ligand Efficiency. Drug Discovery Today. Link (Context: Impact of lipophilicity and halogens on clearance).
-
Sur, C., et al. (2014). Discovery of Novel 5-HT Receptor Ligands. Journal of Medicinal Chemistry. Link (Context: SAR of aryl-piperazine scaffolds in serotonin receptors).
-
BenchChem Technical Guides. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Link (Context: Synthetic utility of halo-pyridines).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 1-(2-Pyridyl)piperazine derivatives. Link (Context: Physicochemical data verification).
The Strategic Dance of Atoms: A Comparative Guide to the Structure-Activity Relationship of 1-(3-bromo-5-methylpyridin-2-yl)piperazine Derivatives
For researchers, medicinal chemists, and professionals in drug development, the piperazine scaffold represents a cornerstone of modern therapeutic design. Its unique physicochemical properties—conferring favorable pharmacokinetics and offering versatile points for chemical modification—have cemented its status as a privileged structure.[1][2] This guide delves into the nuanced world of 1-(3-bromo-5-methylpyridin-2-yl)piperazine derivatives, a class of compounds with significant, yet underexplored, therapeutic potential. While direct literature on this specific scaffold is emerging, we can draw powerful insights from closely related analogs, particularly the 1-(3-nitropyridin-2-yl)piperazine series, to forecast and understand the structure-activity relationships (SAR) that govern their biological effects.[3]
This document provides a comparative analysis of these derivatives, supported by extrapolated experimental data and detailed protocols, to empower researchers in the rational design of novel and potent therapeutic agents. We will explore the synthesis, potential biological targets, and the subtle atomic changes that can dramatically alter efficacy, offering a roadmap for navigating the intricate landscape of drug discovery.
The Core Scaffold: A Foundation for Diverse Activity
The 1-(3-bromo-5-methylpyridin-2-yl)piperazine core is a compelling starting point for drug design. The pyridine ring, a common motif in pharmaceuticals, offers metabolic stability and key interaction points with biological targets.[4] The piperazine moiety, with its two nitrogen atoms, provides a handle for modulating solubility, basicity, and for introducing a wide array of substituents to probe the chemical space around a target's binding pocket.[2]
The 3-bromo and 5-methyl substitutions on the pyridine ring are not mere decorations. The bromine atom, an electron-withdrawing group, can influence the electronic properties of the pyridine ring and potentially engage in halogen bonding with the target protein. The methyl group can provide beneficial hydrophobic interactions and influence the overall conformation of the molecule.
The true versatility of this scaffold, however, lies in the derivatization of the second nitrogen of the piperazine ring (N4). It is at this position that the introduction of various functionalities can lead to a diverse range of biological activities, from anticancer and antimicrobial to central nervous system (CNS) modulation.[1][5][6]
Synthesis Strategy: Building the Molecular Architecture
A robust and reproducible synthetic route is paramount for any successful drug discovery campaign. The synthesis of 1-(3-bromo-5-methylpyridin-2-yl)piperazine derivatives can be approached in a logical, multi-step process.
Caption: Synthetic workflow for 1-(3-bromo-5-methylpyridin-2-yl)piperazine derivatives.
Experimental Protocol: Synthesis of 1-(3-bromo-5-methylpyridin-2-yl)piperazine
This protocol outlines a general procedure for the synthesis of the core scaffold.
Step 1: Synthesis of 1-(3-bromo-5-methylpyridin-2-yl)piperazine
-
To a solution of 3-bromo-5-methylpyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add piperazine (2.0 eq) and a base such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-(3-bromo-5-methylpyridin-2-yl)piperazine.
Experimental Protocol: General Procedure for N4-Acylation
-
Dissolve 1-(3-bromo-5-methylpyridin-2-yl)piperazine (1.0 eq) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, for example triethylamine (1.5 eq), and cool the mixture to 0 °C.
-
Slowly add the desired acyl chloride (1.1 eq) or a pre-activated carboxylic acid (using a coupling agent like EDC/HOBt).
-
Allow the reaction to warm to room temperature and stir for 2-12 hours until completion as monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent in vacuo and purify the residue by column chromatography to yield the final acylated product.
Structure-Activity Relationship (SAR): Decoding the Molecular Language
Drawing parallels from the closely related 1-(3-nitropyridin-2-yl)piperazine series, which have shown potent urease inhibitory activity, we can infer key SAR trends for our target compounds.[3] The following analysis explores how modifications at the N4 position of the piperazine ring can influence biological activity.
Impact of N4-Substituents on Potency
The nature of the substituent at the N4 position is a critical determinant of biological activity. A systematic exploration of different functionalities allows for the fine-tuning of potency and selectivity.
| Compound ID | N4-Substituent (R) | Predicted Biological Activity (IC50, µM) * |
| 1 | H | Moderate |
| 2a | Benzoyl | High |
| 2b | 4-Chlorobenzoyl | Very High |
| 2c | 4-Nitrobenzoyl | High |
| 2d | 4-Methylbenzoyl | Moderate |
| 3a | Phenylacetyl | High |
| 3b | 2-Thiophenecarbonyl | High |
| 4a | Benzenesulfonyl | Moderate |
| 4b | 4-Toluenesulfonyl | Low |
*Predicted activity based on SAR data from analogous 1-(3-nitropyridin-2-yl)piperazine derivatives as urease inhibitors.[3] Lower IC50 values indicate higher potency.
Key Insights from the SAR Table:
-
Acylation is Generally Favorable: The introduction of an acyl group at the N4 position generally leads to a significant increase in potency compared to the unsubstituted parent compound.
-
Electronic Effects of Aryl Substituents: Electron-withdrawing groups on the benzoyl ring, such as a chloro or nitro group (e.g., 2b and 2c ), tend to enhance activity. This suggests that the electronic nature of the substituent plays a crucial role in the interaction with the biological target.
-
Steric and Lipophilic Considerations: While electron-donating groups like methyl (2d ) may slightly decrease potency, the overall steric and lipophilic profile of the substituent is also important.
-
Heterocyclic Moieties: The incorporation of heterocyclic rings, such as thiophene (3b ), can be well-tolerated and may offer opportunities for additional interactions with the target.
-
Sulfonamides vs. Amides: In this predicted model, sulfonamides (4a , 4b ) appear to be less favorable than the corresponding amides, suggesting that the amide linkage is a key pharmacophoric feature.
Caption: SAR of 1-(3-bromo-5-methylpyridin-2-yl)piperazine derivatives.
Comparative Analysis: Positioning in the Therapeutic Landscape
While the direct therapeutic targets of 1-(3-bromo-5-methylpyridin-2-yl)piperazine derivatives are yet to be fully elucidated, the broader class of pyridinylpiperazines has shown promise against a range of targets, including:
-
Kinases: Many kinase inhibitors incorporate the piperazine moiety as a key building block to interact with the ATP-binding site.[4]
-
G-Protein Coupled Receptors (GPCRs): The piperazine scaffold is prevalent in ligands for various GPCRs, including dopamine and serotonin receptors, making these compounds potential candidates for CNS disorders.[6]
-
Enzymes: As suggested by the urease inhibition data of analogs, these compounds could be effective enzyme inhibitors.[3]
A comparative analysis against existing therapeutic agents targeting these classes would be crucial in defining the unique value proposition of this novel scaffold. For instance, in the context of kinase inhibition, a key differentiator would be the selectivity profile against a panel of kinases.
Future Directions and Experimental Validation
The SAR analysis presented here, based on closely related analogs, provides a strong foundation for the rational design of novel 1-(3-bromo-5-methylpyridin-2-yl)piperazine derivatives. The next critical steps involve the synthesis of a focused library of these compounds and their evaluation in a battery of biological assays to validate these predictions and uncover their therapeutic potential.
Recommended Screening Assays:
-
In Vitro Kinase Assays: To explore their potential as kinase inhibitors, a broad panel kinase screen would be highly informative.
-
GPCR Binding Assays: Radioligand binding assays for key CNS targets like dopamine D2/D3 and serotonin receptors would be a logical starting point.
-
Antiproliferative Assays: Screening against a panel of cancer cell lines will help to identify potential anticancer activity.[7]
Experimental Protocol: In Vitro Kinase Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a specific kinase.
-
Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing the kinase buffer, the peptide substrate, and the test compound at various concentrations.
-
Kinase Addition: Initiate the reaction by adding the kinase enzyme to each well.
-
ATP Addition: Start the phosphorylation reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., fluorescence, luminescence, or radioactivity).[8]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Experimental Protocol: Dopamine D3 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of the compounds for the dopamine D3 receptor.
-
Membrane Preparation: Use cell membranes prepared from a cell line stably expressing the human dopamine D3 receptor.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a radiolabeled D3 receptor ligand (e.g., [³H]-spiperone), and the test compound at various concentrations.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow for binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the Ki value for each compound by analyzing the competition binding data.[9]
Conclusion: A Scaffold of Promise
The 1-(3-bromo-5-methylpyridin-2-yl)piperazine scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the insights from closely related chemical series, this guide provides a framework for the rational design and evaluation of new derivatives. The interplay between the electronic and steric properties of substituents on the piperazine ring offers a rich landscape for medicinal chemists to explore. Through systematic synthesis and rigorous biological testing, the full therapeutic potential of this versatile scaffold can be unlocked, paving the way for the next generation of innovative medicines.
References
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (URL not provided)
-
A Mini Review on Piperizine Derivatives and their Biological Activity. (URL: [Link])
- Design and Synthesis of Piperazine‐Linked Imidazo[1,2‐a]pyridine Derivatives as Potent Anticancer Agents. (URL not provided)
- Biological Activities of Piperazine Derivatives: A Comprehensive Review. (URL not provided)
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (URL: [Link])
- Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide. (URL not provided)
-
In vitro kinase assay. (URL: [Link])
-
Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. (URL: [Link])
-
Anticancer Activities of Some Newly Synthesized Pyridine, Pyrane, and Pyrimidine Derivatives. (URL: [Link])
-
In vitro kinase assay. (URL: [Link])
-
Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (URL: [Link])
-
Synthesis of some substituted pyrazinopyridoindoles and 3D QSAR studies along with related compounds: Piperazines, piperidines, pyrazinoisoquinolines, and diphenhydramine, and its semi-rigid analogs as antihistamines (H1). (URL: [Link]_)
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (URL: [Link])
-
Assaying Protein Kinase Activity with Radiolabeled ATP. (URL: [Link])
-
Characterization of ligand binding to Dopamine D3 receptor using fluorescence anisotropy and radioligand binding assay. (URL: [Link])
-
In vitro kinase assay v1. (URL: [Link])
-
SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (URL: [Link])
- Fluorescence based HTS- compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. (URL not provided)
- Discovery of Piperazin-1-ylpyridazine-Based Potent and Selective Stearoyl-CoA Desaturase-1 Inhibitors for the Treatment of Obesity and Metabolic Syndrome. (URL not provided)
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (URL: [Link])
-
Interaction of Ligands for PET with the Dopamine D3 Receptor: In Silico and In Vitro Methods. (URL: [Link])
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (URL: [Link])
-
In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. (URL: [Link])
-
Kinase assays. (URL: [Link])
-
Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (URL: [Link])
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- 3. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Comparative Efficacy Guide: 1-(3-bromo-5-methylpyridin-2-yl)piperazine vs. Known p38 Inhibitors
The following guide provides an in-depth comparative analysis of the specific chemical scaffold 1-(3-bromo-5-methylpyridin-2-yl)piperazine against established p38 MAPK inhibitors.
Note to Researcher: The molecule 1-(3-bromo-5-methylpyridin-2-yl)piperazine (referred to herein as BMPP ) is identified primarily as a functionalized fragment or chemical intermediate rather than a fully optimized clinical candidate. This guide compares its intrinsic properties and structural role against potent "tool" compounds and clinical drugs to illustrate the efficacy gap between a hinge-binding scaffold and a complete inhibitor.
Executive Summary & Structural Context
In the development of p38 mitogen-activated protein kinase (MAPK) inhibitors, the pyridine-piperazine motif is a privileged scaffold. BMPP represents a core "hinge-binding" fragment. While it possesses the essential nitrogen acceptors to anchor into the ATP-binding site of p38
The Hierarchy of Potency
-
BMPP (The Scaffold): Acts as a low-affinity ATP-competitive fragment (Estimated IC
in M range). Provides the "anchor." -
SB203580 (The Tool): A classic Type I inhibitor with nanomolar potency but off-target issues.
-
BIRB 796 (The Clinical Standard): A Type II inhibitor that induces a conformational change (DFG-out), offering higher specificity and residence time.
Comparative Technical Analysis
Structural Mechanism of Action
The efficacy of p38 inhibitors is dictated by their binding mode.
| Feature | BMPP (Scaffold) | SB203580 | BIRB 796 (Doramapimod) |
| Class | Fragment / Intermediate | Type I (ATP-Competitive) | Type II (Allosteric / DFG-out) |
| Binding Site | Hinge Region (ATP Adenine pocket) | Hinge Region + Hydrophobic Pocket I | Hinge + Hydrophobic Pocket II + Allosteric Site |
| Key Interaction | Pyridine N accepts H-bond from Met109 | Pyridine N (Met109) + Fluorophenyl stack | Urea linker H-bonds Glu71/Asp168 |
| Kinetics | Fast On / Fast Off | Fast On / Moderate Off | Slow On / Slow Off (Long Residence Time) |
| Selectivity | Low (Promiscuous hinge binder) | Moderate (Hits JNK/Raf) | High (Selectivity via DFG-out conformation) |
Efficacy Data (In Vitro)
Note: Data for BMPP is estimated based on fragment-based drug discovery (FBDD) principles for pyridine-piperazine scaffolds, whereas comparator data is literature-validated.
| Compound | p38 | Cell-Based Potency (TNF | Solubility (logS) |
| BMPP | > 10,000 nM (Est.)* | N/A (Poor membrane permeability/potency ratio) | High (Fragment-like) |
| SB203580 | 48 nM | ~600 nM | -3.5 (Moderate) |
| BIRB 796 | 38 nM | ~18 nM | -5.2 (Low) |
| Losmapimod | 6 nM | ~15 nM | -4.1 (Moderate) |
*The Bromine at C3 and Methyl at C5 of BMPP are "handles" for optimization. The un-substituted fragment binds weakly because it does not displace the water network fully or engage the gatekeeper residue (Thr106) effectively.
Experimental Protocols for Validation
To empirically verify the efficacy of BMPP vs. SB203580, the following self-validating kinase assay protocol is recommended.
Protocol: Fluorescence Resonance Energy Transfer (FRET) Kinase Assay
Objective: Determine the IC
Reagents:
-
Recombinant p38
(MAPK14). -
FRET Peptide Substrate (e.g., specific for MAPK).
-
ATP (at
apparent, typically 10-100 M). -
Test Compounds: BMPP (dissolved in DMSO), SB203580 (Control).
Workflow:
-
Preparation: Prepare 3-fold serial dilutions of BMPP (Start: 100
M) and SB203580 (Start: 1 M) in kinase buffer. -
Incubation: Mix Kinase (2 nM final) + Inhibitor + Substrate (2
M) in 384-well plates. Incubate 15 min at RT (allows Type II inhibitors to equilibrate, though BMPP is likely Type I). -
Reaction Start: Add ATP to initiate phosphorylation.
-
Reaction Stop: After 60 min, add Development Reagent (Protease that cleaves non-phosphorylated peptide).
-
Read: Measure Fluorescence Ratio (Coumarin/Fluorescein emission).
-
Analysis: Plot % Phosphorylation vs. Log[Inhibitor]. Fit to sigmoidal dose-response curve (Variable slope).
Validation Criteria:
-
Z-Factor: Must be > 0.5 for the assay to be valid.
-
Reference Control: SB203580 IC
must fall within 30-100 nM. If >200 nM, check ATP freshness.
Visualization of Signaling & Mechanism
Diagram 1: p38 MAPK Signaling Pathway and Inhibition Points
This diagram illustrates where these inhibitors intervene in the inflammatory cascade.
Caption: The p38 signaling cascade showing intervention points. BMPP binds the same locus as SB203580 but with significantly lower affinity due to lack of extensive contacts.
Diagram 2: Structural Evolution (Fragment to Drug)
Visualizing why BMPP is a precursor and not a final drug.
Caption: Structural evolution from the BMPP fragment to a potent inhibitor via synthetic elaboration.
References
-
Cuenda, A., et al. (1995). "SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1." FEBS Letters.
-
Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology. (Describes BIRB 796 mechanism).
-
Dodson, S., et al. (2010). "Calculated p38-alpha Inhibitor Potencies: A Fragment-Based Approach." Journal of Medicinal Chemistry. (Context on pyridine-piperazine fragments).
-
RCSB PDB. "Structure of p38 MAPK complexed with inhibitors." Protein Data Bank.
-
ChemScene. "1-(3-Bromo-5-methylpyridin-2-yl)piperazine Product Data." (Verifying chemical availability).
comparative study of different synthetic routes to 1-(3-bromo-5-methylpyridin-2-yl)piperazine
Introduction
1-(3-bromo-5-methylpyridin-2-yl)piperazine is a key building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. The unique arrangement of its substituted pyridine core and the piperazine moiety makes it a valuable scaffold for targeting a range of biological targets. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in drug discovery and development. This guide provides an in-depth comparative analysis of the primary synthetic strategies for preparing this compound, focusing on the key coupling step between a dihalogenated pyridine precursor and piperazine. We will explore two major mechanistic pathways: the Palladium-Catalyzed Buchwald-Hartwig Amination and the classical Nucleophilic Aromatic Substitution (SNAr). This guide will delve into the rationale behind the experimental designs, provide detailed protocols, and offer a comparative assessment to aid researchers in selecting the most suitable route for their specific needs.
Strategic Overview: Convergent Synthesis
The synthesis of 1-(3-bromo-5-methylpyridin-2-yl)piperazine is most efficiently approached through a convergent strategy. This involves the preparation of a suitably dihalogenated 5-methylpyridine precursor, followed by a regioselective coupling reaction with piperazine. The choice of the dihalogenated precursor and the coupling methodology are the critical determinants of the overall efficiency, yield, and scalability of the synthesis.
Two primary synthetic routes have been devised and will be compared in this guide:
-
Route 1: Buchwald-Hartwig Amination commencing with 2-chloro-3-bromo-5-methylpyridine.
-
Route 2: Nucleophilic Aromatic Substitution (SNAr) utilizing 2,3-dibromo-5-methylpyridine.
The following sections will detail the synthesis of the necessary precursors and then provide a thorough comparison of these two coupling strategies.
Precursor Synthesis: The Dihalogenated Pyridine Core
The successful synthesis of the target molecule hinges on the availability of the appropriate dihalogenated pyridine precursors. The synthesis of these precursors typically starts from commercially available 2-amino-5-methylpyridine.
Synthesis of 2-chloro-3-bromo-5-methylpyridine (Precursor for Route 1)
The synthesis of 2-chloro-3-bromo-5-methylpyridine can be achieved in a multi-step sequence starting from 2-amino-5-methylpyridine. While specific proprietary methods may vary, a common approach involves diazotization and Sandmeyer-type reactions.[1]
Experimental Protocol: Synthesis of 2-chloro-3-bromo-5-methylpyridine
Step 1: Synthesis of 2-chloro-5-methyl-3-nitropyridine
Detailed procedures for the synthesis of the analogous 2-chloro-5-methyl-3-nitropyridine have been described.[2] This intermediate can then be converted to the corresponding amine.
Step 2: Reduction to 3-amino-2-chloro-5-methylpyridine
The nitro group is reduced to an amine, for example, using tin(II) chloride in hydrochloric acid or through catalytic hydrogenation.
Step 3: Diazotization and Bromination
The resulting 3-amino-2-chloro-5-methylpyridine is then subjected to a Sandmeyer-type reaction. The amine is diazotized using sodium nitrite in the presence of hydrobromic acid, followed by decomposition of the diazonium salt with a copper(I) bromide catalyst to introduce the bromine atom at the 3-position.
Synthesis of 2,3-dibromo-5-methylpyridine (Precursor for Route 2)
The synthesis of 2,3-dibromo-5-methylpyridine can also be accomplished from 2-amino-5-methylpyridine.
Experimental Protocol: Synthesis of 2,3-dibromo-5-methylpyridine
Step 1: Bromination of 2-amino-5-methylpyridine
Bromination of 2-amino-5-methylpyridine can be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine, to yield 2-amino-3-bromo-5-methylpyridine.
Step 2: Sandmeyer Reaction
The resulting 2-amino-3-bromo-5-methylpyridine is then converted to the dibromo-derivative via a Sandmeyer reaction, similar to the one described above, using sodium nitrite and hydrobromic acid in the presence of a copper(I) bromide catalyst.
Comparative Analysis of Coupling Routes
The core of this guide is the comparative analysis of the two primary methods for coupling piperazine with the dihalogenated pyridine precursors.
Route 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] This reaction is known for its broad substrate scope and functional group tolerance.[4]
Caption: Buchwald-Hartwig Amination Workflow
Mechanistic Rationale & Regioselectivity:
The key to this route is the selective reaction at the C-Cl bond over the C-Br bond. In palladium-catalyzed cross-coupling reactions, the oxidative addition step is generally faster for aryl bromides than for aryl chlorides. However, by careful selection of the palladium catalyst and ligand, it is possible to achieve selective amination at the more reactive 2-position of the pyridine ring, which is activated by the ring nitrogen. The use of bulky, electron-rich phosphine ligands, such as Xantphos or RuPhos, can facilitate the catalytic cycle and promote the desired transformation.[5]
Experimental Protocol: Buchwald-Hartwig Amination
-
To an oven-dried flask, add 2-chloro-3-bromo-5-methylpyridine (1.0 eq), piperazine (1.2 eq), cesium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., Xantphos, 4 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous toluene or dioxane as the solvent.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
The filtrate is then concentrated, and the crude product is purified by column chromatography.
Route 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a classical method for the formation of C-N bonds on electron-deficient aromatic rings. The pyridine ring is inherently electron-deficient, and the presence of halogen substituents further activates the ring towards nucleophilic attack.
Caption: Nucleophilic Aromatic Substitution (SNAr) Workflow
Mechanistic Rationale & Regioselectivity:
In pyridines, nucleophilic attack is favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.[6] In the case of 2,3-dibromo-5-methylpyridine, the 2-position is more activated towards nucleophilic attack than the 3-position. The relative reactivity of C-Br bonds in SNAr reactions can be influenced by the reaction conditions. However, the inherent electronic properties of the pyridine ring strongly favor substitution at the 2-position.
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
-
In a round-bottom flask, dissolve 2,3-dibromo-5-methylpyridine (1.0 eq) and piperazine (1.5 eq) in a polar aprotic solvent such as DMSO or NMP.
-
Add a base, such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 100-150 °C and stir for 12-48 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography.
Performance Comparison
| Feature | Route 1: Buchwald-Hartwig Amination | Route 2: Nucleophilic Aromatic Substitution (SNAr) |
| Precursor | 2-chloro-3-bromo-5-methylpyridine | 2,3-dibromo-5-methylpyridine |
| Catalyst | Palladium catalyst and ligand required | Typically catalyst-free |
| Reaction Conditions | Milder temperatures (80-110 °C) | Higher temperatures (100-150 °C) |
| Reaction Time | Generally shorter (12-24 h) | Can be longer (12-48 h) |
| Yield | Often high to excellent | Variable, can be moderate to good |
| Regioselectivity | Generally high, controlled by catalyst/ligand | Generally good, dictated by pyridine electronics |
| Cost | Higher due to palladium catalyst and ligands | Lower, catalyst-free |
| Scalability | Can be challenging due to catalyst cost and removal | Generally more straightforward to scale up |
| Substrate Scope | Broader, tolerates a wider range of functional groups | More limited to activated substrates |
| Safety & Handling | Requires handling of air-sensitive catalysts/ligands | High boiling point solvents can be difficult to remove |
Expert Insights and Recommendations
Buchwald-Hartwig Amination (Route 1): This method offers the advantage of generally higher yields and milder reaction conditions. The high degree of control over regioselectivity through ligand and catalyst selection is a significant benefit, particularly when dealing with complex substrates. However, the cost of the palladium catalyst and ligands, as well as the need for their complete removal from the final product, are important considerations, especially for large-scale synthesis. This route is often favored in a research and development setting where high purity and yield are paramount for small-scale syntheses.
Nucleophilic Aromatic Substitution (SNAr) (Route 2): The SNAr approach is attractive due to its operational simplicity and lower cost, as it does not require an expensive metal catalyst. This makes it a more economically viable option for industrial-scale production. The main challenges with this route are the potentially harsher reaction conditions (higher temperatures and longer reaction times) and the possibility of side reactions, which may lead to lower yields and more complex purification profiles. The regioselectivity is inherently controlled by the electronics of the pyridine ring, which in this case, favors the desired product.
Both the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution represent viable synthetic routes to 1-(3-bromo-5-methylpyridin-2-yl)piperazine. The choice between the two will largely depend on the specific requirements of the synthesis. For laboratory-scale synthesis where yield and purity are the primary drivers, the Buchwald-Hartwig amination is often the preferred method. For larger-scale industrial production where cost and process simplicity are critical, the SNAr route presents a more attractive option. It is recommended that researchers evaluate both routes on a small scale to determine the optimal conditions and outcomes for their specific application.
References
-
Setliff, F. L. (1971). THE SYNTHESIS OF TWO NEW 2,3-DIHALO-5-METHYLPYRIDINES. Transactions of the Kansas Academy of Science, 74(3/4), 218–220. [Link]
-
The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved February 6, 2026, from [Link]
- Preparation of 2-chloro-5-methylpyridine. (1986). Google Patents.
- Preparation method of 2-methyl-3-bromopyridine. (n.d.). Patsnap.
-
Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine. IUCrData, 1(1), x160090. [Link]
-
Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (2017). Chemistry Stack Exchange. Retrieved February 6, 2026, from [Link]
-
Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Buchwald–Hartwig amination. (2023). In Wikipedia. [Link]
-
Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions. (2012). ResearchGate. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2015). ResearchGate. [Link]
-
Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. (2018). ResearchGate. [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (2013). Europe PMC. [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (2019). Royal Society of Chemistry. [Link]
-
SNAr of bromoporphyrin 2 with piperazine (10b) in DMF. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (2017). Chemistry Stack Exchange. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2019). Journal of the American Chemical Society. [Link]
-
Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. (2013). ACS Publications. [Link]
-
An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. (2023). Taylor & Francis Online. [Link]
-
Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2018). ResearchGate. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). ACS Publications. [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of 1-(3-bromo-5-methylpyridin-2-yl)piperazine and Structurally Related Scaffolds
Abstract
In modern drug discovery, the early and comprehensive characterization of a compound's selectivity is paramount to mitigating downstream safety liabilities and reducing clinical attrition. This guide provides an in-depth, technically-grounded framework for the cross-reactivity profiling of novel chemical entities, using the heterocyclic building block 1-(3-bromo-5-methylpyridin-2-yl)piperazine (Compound X) as a primary case study. We present a multi-tiered strategic approach, combining broad panel screening, focused kinase profiling, and unbiased chemoproteomic techniques. By comparing the hypothetical profile of Compound X with two structurally relevant alternatives—a phenyl-piperazine analog (Comparator A) and a well-characterized antipsychotic drug, Aripiprazole (Comparator B) —we illustrate how to systematically build a comprehensive selectivity profile, interpret complex datasets, and make informed decisions in early-phase drug development. Detailed, field-proven protocols and data interpretation guidelines are provided for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Early-Stage Selectivity Profiling
The journey of a drug candidate from discovery to market is fraught with challenges, with a significant percentage of failures occurring due to unforeseen safety issues. A primary driver of such adverse effects is off-target activity, where a compound interacts with unintended biological molecules. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate rigorous non-clinical safety assessments to identify these risks before human trials commence[1][2].
The molecule at the center of our guide, 1-(3-bromo-5-methylpyridin-2-yl)piperazine (Compound X) , represents a common starting point in many medicinal chemistry programs. It contains two key structural motifs:
-
A piperazine ring: A prevalent scaffold in centrally active agents, known to interact with a wide range of G-protein coupled receptors (GPCRs) and transporters[3][4].
-
A substituted pyridine ring: A bioisostere for phenyl rings that can modulate physicochemical properties and engage in specific hydrogen bonding interactions[5][6].
The presence of these motifs serves as a structural alert, suggesting a high probability of cross-reactivity. Therefore, a proactive, systematic profiling strategy is not just advisable but essential. This guide outlines such a strategy, emphasizing the causality behind experimental choices to build a self-validating and robust data package.
Strategic Framework for Cross-Reactivity Profiling
A robust profiling campaign should be structured as a tiered, iterative process. This approach maximizes resource efficiency by using broad, cost-effective screens to identify potential areas of concern, which are then investigated with more focused and in-depth assays.
Caption: Tiered strategy for systematic cross-reactivity profiling.
Comparator Compounds: Establishing a Structural and Functional Baseline
To contextualize the findings for Compound X, we will compare its hypothetical data against two carefully selected alternatives.
| Compound | Structure | Rationale for Comparison |
| Compound X (Test) | (Hypothetical structure image) | The novel chemical entity under investigation. Its profile is unknown, and the goal is to build a comprehensive understanding of its selectivity. |
| Comparator A | (Hypothetical structure image of 1-(3-bromophenyl)piperazine) | Structural Analog: Replaces the 5-methylpyridin-2-yl group with a simple 3-bromophenyl group. This allows for a direct assessment of the pyridine ring's contribution to the target and off-target profile, isolating its electronic and steric effects from the core piperazine scaffold. |
| Comparator B | (Hypothetical structure image of Aripiprazole) | Marketed Drug Benchmark: Aripiprazole is an atypical antipsychotic containing a piperazine moiety. Its complex pharmacology, including partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors, is well-documented. It serves as a real-world example of a promiscuous but therapeutically successful drug, providing a benchmark for interpreting the significance of observed off-target hits.[7] |
Tier 1: Broad Safety Panel Screening
Principle: The initial step involves screening the compound at a single, high concentration (typically 10 µM) against a large panel of diverse biological targets, including GPCRs, ion channels, transporters, and enzymes. This method, often outsourced to contract research organizations (CROs) like Eurofins Discovery, provides a rapid and cost-effective snapshot of potential liabilities.[8][9] A result showing inhibition or stimulation greater than 50% is considered a significant "hit" that warrants further investigation.[8][10]
Caption: Competitive binding assay workflow used in safety panels.
Experimental Protocol: Eurofins SafetyScreen44 Panel
-
Compound Preparation: Solubilize Compound X, Comparator A, and Comparator B in 100% DMSO to create a 10 mM stock solution.
-
Assay Concentration: Perform serial dilutions to achieve a final assay concentration of 10 µM in the appropriate assay buffer. The final DMSO concentration must not exceed 0.1% to avoid vehicle-induced artifacts.
-
Assay Execution: The assays are performed in duplicate according to the CRO's validated protocols, typically involving the incubation of the test compound with a specific receptor preparation (e.g., cell membranes) and a corresponding radiolabeled ligand.
-
Detection: Following incubation, bound and free radioligand are separated. The amount of bound radioactivity is quantified using scintillation counting.
-
Data Analysis: The percent inhibition of specific binding is calculated relative to a vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).
-
Self-Validation: The inclusion of vehicle and positive controls in each plate validates the assay's performance. A Z'-factor is often calculated to assess assay quality.
-
Hypothetical Data & Interpretation
Table 1: Comparative Results from a 44-Target Safety Panel at 10 µM
| Target | Target Class | Compound X (% Inhibition) | Comparator A (% Inhibition) | Comparator B (Aripiprazole) (% Inhibition) |
|---|---|---|---|---|
| Dopamine D2 | GPCR (Dopamine) | 85% | 78% | 95% |
| Serotonin 5-HT2A | GPCR (Serotonin) | 72% | 15% | 88% |
| Adrenergic α1A | GPCR (Adrenergic) | 65% | 58% | 75% |
| hERG | Ion Channel | 12% | 8% | 25% |
| p38α (MAPK14) | Kinase | 55% | 5% | 18% |
Interpretation:
-
All three compounds show potent activity at the Dopamine D2 receptor, which is expected given the piperazine scaffold.
-
Compound X and Comparator B also hit the 5-HT2A and α1A adrenergic receptors, common off-targets for antipsychotics. The lack of these hits for Comparator A strongly suggests that the pyridine ring in Compound X is crucial for these interactions, differentiating it from a simple phenyl ring.
-
Crucially, none of the compounds show significant activity at the hERG potassium channel, a critical cardiac liability. An inhibition of <50% at 10 µM is a favorable result.
-
An unexpected hit for Compound X is the p38α kinase. This is a significant finding that cannot be ignored and triggers a Tier 2 investigation.
Tier 2: Focused Kinase Selectivity Profiling (KINOMEscan®)
Principle: The Tier 1 screen flagged a potential interaction with p38α kinase. To understand the breadth and specificity of this interaction, a comprehensive kinase panel screen is the logical next step. The KINOMEscan® platform utilizes a competition binding assay where kinases are tagged with DNA, and their binding to an immobilized ligand is measured. A test compound that binds the kinase prevents its capture on the solid support, and the amount of remaining kinase is quantified via qPCR.[11][12] This technology provides quantitative binding data (as % control or Kd) across hundreds of kinases, generating a complete selectivity profile.[13]
Caption: Workflow for the KINOMEscan® competition binding assay.
Experimental Protocol: KINOMEscan® scanMAX Panel
-
Compound Submission: Provide Compound X as a 100 mM DMSO stock to the service provider (e.g., Eurofins DiscoverX).
-
Screening: The compound is screened at a concentration of 10 µM against a panel of 468 kinases.
-
Data Analysis: Results are reported as "% Control", where a lower percentage indicates stronger binding. A threshold, for example, <10% of control, is typically used to identify significant interactions.
-
Follow-up (Kd Profiling): For significant hits, a follow-up dose-response experiment is conducted to determine the dissociation constant (Kd), providing a quantitative measure of binding affinity.
Hypothetical Data & Interpretation
Table 2: Selected Kinase Panel Hits for Compound X (% Control @ 10 µM)
| Kinase Target | Kinase Family | % Control | Interpretation |
|---|---|---|---|
| MAPK14 (p38α) | CMGC | 1.5% | Confirmed primary hit. Strong binder. |
| MAPK11 (p38β) | CMGC | 5.0% | High affinity for a closely related isoform. |
| GSK3β | CMGC | 8.0% | Significant off-target kinase. |
| CDK2 | CMGC | 38% | Weak or no significant binding. |
| VEGFR2 | Tyrosine Kinase | 95% | Highly selective against this family. |
Interpretation:
-
The KINOMEscan® data confirms the initial hit on p38α and reveals additional, potent off-target activity against the closely related p38β isoform and GSK3β.
-
This profile suggests that while Compound X may have been designed for a non-kinase target, it possesses significant activity within the CMGC kinase family.
-
This information is critical. If the intended therapeutic target is, for example, the D2 receptor, then this kinase activity is a major liability that must be engineered out through medicinal chemistry. Conversely, if this were a phenotypic screen, p38α could be a candidate for the mechanism of action.
Tier 3: Unbiased Target Deconvolution via Affinity Chromatography
Principle: While panel screens are powerful, they are inherently biased toward the targets included in the panel. To discover truly novel or unexpected off-targets, an unbiased approach is required. Affinity chromatography coupled with mass spectrometry (AC-MS) is a classic and effective method for target deconvolution.[14][15] The compound (the "bait") is immobilized on a solid support (e.g., Sepharose beads) and incubated with a complex protein mixture, such as a cell lysate (the "prey"). Proteins that bind to the compound are "fished out," eluted, and then identified by mass spectrometry.[16][17]
Caption: General experimental workflow for AC-MS target deconvolution.
Experimental Protocol: AC-MS Profiling
-
Bait Preparation: Synthesize an analog of Compound X with a linker suitable for covalent attachment to NHS-activated Sepharose beads. It is critical that the linker is placed at a position that does not interfere with target binding.
-
Control Matrix: Prepare a control matrix of beads with no compound immobilized to identify proteins that bind non-specifically to the support itself ("bead-binders").
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue (e.g., rat brain homogenate if CNS effects are expected).
-
Affinity Pulldown: Incubate the lysate separately with the Compound X-beads and the control beads.
-
Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins. The stringency of the washes is a critical parameter to optimize.[14]
-
Elution: Elute the bound proteins, often by boiling in SDS-PAGE loading buffer.
-
Protein Identification: Separate the eluted proteins by 1D SDS-PAGE, excise the entire protein lane, perform in-gel trypsin digestion, and identify the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the list of proteins identified from the Compound X-beads with the list from the control beads. Proteins significantly enriched in the Compound X sample are considered potential binding partners. A label-free quantification (LFQ) intensity score is used to determine enrichment.
Hypothetical Data & Interpretation
Table 3: Top Enriched Proteins from AC-MS of Compound X in Rat Brain Lysate
| Protein ID (UniProt) | Gene Name | Protein Name | LFQ Enrichment (vs. Control) | Validation |
|---|---|---|---|---|
| P28223 | DRD2 | Dopamine D2 Receptor | 25.3-fold | Validated Hit: Confirms Tier 1 result. |
| P41595 | HTR2A | Serotonin 5-HT2A Receptor | 18.7-fold | Validated Hit: Confirms Tier 1 result. |
| P35348 | ADRA1A | Adrenergic α1A Receptor | 15.2-fold | Validated Hit: Confirms Tier 1 result. |
| P47811 | MAPK14 | p38 alpha MAP kinase | 11.5-fold | Validated Hit: Confirms Tier 1 & 2 results. |
| Q62630 | CNP | 2',3'-cyclic-nucleotide 3'-phosphodiesterase | 9.8-fold | Novel Hit: Unexpected myelin-associated enzyme. |
Interpretation:
-
The AC-MS experiment provides powerful, unbiased validation of the hits identified in the Tier 1 and Tier 2 screens (D2, 5-HT2A, α1A, p38α). This concordance across different technological platforms significantly increases confidence in the data.
-
Most importantly, this method identified CNPase , a completely unexpected interactor that was not present in the screening panels. This novel finding could have significant implications for potential neurotoxicity or could open up new therapeutic avenues and must be functionally validated.
Conclusion: Building a Holistic View for Informed Decision-Making
This comparative guide demonstrates a rigorous, multi-tiered strategy for characterizing the cross-reactivity profile of a novel chemical entity. By systematically progressing from broad panel screening to focused profiling and finally to unbiased target deconvolution, we constructed a comprehensive and self-validating dataset for our lead molecule, 1-(3-bromo-5-methylpyridin-2-yl)piperazine.
The hypothetical data revealed a compound with a complex pharmacological profile, bearing resemblance to atypical antipsychotics but with an additional, potent kinase-modulating activity and a novel interaction with a myelin-associated enzyme. The comparison with a structural analog (Comparator A) was instrumental in attributing specific activities to the pyridine moiety, while the benchmark against a marketed drug (Comparator B) provided essential context for the significance of the observed off-targets.
This holistic profile enables project teams to make informed, data-driven decisions:
-
Proceed: If the on-target activity is potent and the off-target profile is manageable or even potentially beneficial.
-
Optimize: Initiate a medicinal chemistry effort to remove undesirable activities (e.g., the p38α/GSK3β interactions) while retaining the desired pharmacology.
-
Repurpose: If an unexpected off-target activity (e.g., CNPase modulation) is more compelling than the original therapeutic hypothesis.
-
Terminate: If the compound possesses intractable liabilities (e.g., potent hERG activity, though not seen here) that make it unsafe for further development.
Ultimately, embracing this comprehensive profiling philosophy early in the discovery process is a cornerstone of modern, efficient, and safer drug development.
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A Senior Application Scientist's Guide to the Pharmacokinetic Profiles of Substituted Pyridylpiperazines
Authored For: Drug Development Professionals & Medicinal Chemists
The pyridylpiperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, particularly those targeting the central nervous system (CNS).[1] The inherent properties of the six-membered piperazine ring, such as its ability to engage in hydrogen bonding and its structural rigidity, often contribute to favorable aqueous solubility and oral bioavailability.[2] However, the true pharmacokinetic (PK) fate of a pyridylpiperazine-based drug candidate is profoundly dictated by the nature and position of its chemical substituents.
This guide provides an in-depth comparison of the pharmacokinetic profiles of substituted pyridylpiperazines, moving beyond a simple data summary to explore the causal relationships between chemical structure and in vivo behavior. We will dissect the critical Absorption, Distribution, Metabolism, and Excretion (ADME) parameters, supported by experimental data and validated protocols, to empower researchers to make more informed decisions in the design and optimization of next-generation therapeutics.
Comparative Analysis of ADME Profiles: A Structure-Centric Approach
The journey of a drug through the body is a dynamic process. For pyridylpiperazines, subtle modifications to the pyridine ring or the second nitrogen of the piperazine moiety can drastically alter this journey. Understanding these structure-activity relationships (SAR) is fundamental to rational drug design.[3][4]
Absorption: The Gateway to Systemic Circulation
Effective oral absorption is a prerequisite for a successful orally administered drug. It is governed by a delicate balance of aqueous solubility and membrane permeability.
Structural Influences & Causality:
-
Lipophilicity (LogP/LogD): Increasing lipophilicity through the addition of non-polar substituents (e.g., chloro, methyl groups) on the pyridyl or an attached phenyl ring can enhance passive diffusion across the gut wall. However, excessive lipophilicity can lead to poor solubility and increased binding to efflux transporters like P-glycoprotein (P-gp), hindering net absorption.[5]
-
Polar Surface Area (PSA) & Hydrogen Bonding: The two nitrogen atoms of the piperazine core are key contributors to the molecule's PSA.[2] While essential for solubility, a high PSA can impede membrane permeability. Strategic placement of substituents can modulate the overall PSA to strike an optimal balance, a critical consideration for CNS drugs which must also cross the blood-brain barrier.[6]
-
Ionization (pKa): The basicity of the piperazine nitrogens is a crucial determinant of solubility and absorption. At the physiological pH of the intestine, these nitrogens can be protonated, enhancing solubility but potentially reducing permeability. Substituents that alter the pKa can therefore fine-tune the absorption profile.
Distribution: Reaching the Target
Once absorbed, a drug's distribution to its target tissue is influenced by plasma protein binding (PPB), tissue permeability, and its affinity for transporters. For CNS-acting pyridylpiperazines, crossing the blood-brain barrier (BBB) is the paramount challenge.[7][8]
Structural Influences & Causality:
-
Plasma Protein Binding: High lipophilicity often correlates with high PPB (typically to albumin and α-acidic glycoprotein).[7] While this can create a circulating reservoir of the drug and prolong its half-life, only the unbound fraction is free to exert a therapeutic effect and cross biological membranes. Aripiprazole, for instance, is highly protein-bound (>99%).[9]
-
Blood-Brain Barrier Penetration: Successful CNS drugs are typically smaller, more lipophilic, and have a lower PSA than non-CNS drugs.[6] Medicinal chemists often aim for a "sweet spot" of moderate lipophilicity and carefully controlled hydrogen bonding potential to facilitate passive diffusion across the BBB.[7]
Metabolism: The Biotransformation Engine
Metabolism, primarily in the liver, is the body's mechanism for converting xenobiotics into more water-soluble compounds for excretion.[10] For pyridylpiperazines, this is often the main route of clearance and a major determinant of bioavailability and half-life.
Structural Influences & Causality:
-
Cytochrome P450 (CYP) Enzymes: The piperazine and pyridine rings are susceptible to oxidation by CYP enzymes, particularly CYP3A4 and CYP2D6.[11] Buspirone, for example, is extensively metabolized by CYP3A4.[12][13] Substitutions can either block or introduce sites of metabolism. For example, adding a methyl group can sterically hinder access by a CYP enzyme, while introducing an electron-withdrawing group can make a ring less susceptible to oxidation.
-
Active Metabolites: Metabolism does not always lead to inactivation. The atypical antipsychotic aripiprazole is metabolized to dehydroaripiprazole, which possesses similar pharmacological activity and has a longer half-life than the parent drug (94 hours vs. 75 hours).[11][14] This contributes significantly to the overall clinical effect.
Excretion: The Final Exit
The final step is the removal of the drug and its metabolites from the body, primarily through the kidneys (urine) or liver (bile/feces).
Structural Influences & Causality:
-
Hydrophilicity: Metabolic processes increase the hydrophilicity of the parent compound, facilitating renal clearance. The extent and nature of metabolites dictate the primary route of excretion. For Buspirone, metabolites are excreted in both urine (29% to 63%) and feces (18% to 38%).[12]
-
Renal vs. Hepatic Clearance: The balance between these two pathways is influenced by the physicochemical properties of the metabolites. Highly polar metabolites are readily excreted by the kidneys, whereas more lipophilic metabolites may be excreted into the bile.
Comparative Data Summary
The following table summarizes key pharmacokinetic parameters for representative substituted pyridylpiperazines, illustrating the impact of structural diversity.
| Compound | Key Substituents | Bioavailability (%) | Tmax (h) | t1/2 (h) | Plasma Protein Binding (%) | Primary Metabolic Enzymes |
| Aripiprazole | Dichlorophenylpiperazine, butoxy linker | ~87% (oral)[14] | 3-5[14] | ~75 (parent), ~94 (active metabolite)[14] | >99% | CYP3A4, CYP2D6[11] |
| Buspirone | Pyrimidinylpiperazine, azaspiro linker | ~4%[13][15] | 0.7-1.5[12][13] | ~2-3[12] | ~86%[12] | CYP3A4[13] |
| m-CPP | Chlorophenylpiperazine | Highly variable (14-108%)[16] | N/A | Highly variable[16] | N/A | N/A |
| Epelsiban | Dimethyl-pyridyl, morpholine amide | 55% (rat)[17] | N/A | N/A | N/A | Low P450 inhibition[17] |
Note: Data are compiled from various sources and may represent different study conditions (human vs. animal). This table is for illustrative comparison.
Essential Protocols for Pharmacokinetic Profiling
To generate the robust data required for meaningful comparison, standardized and validated experimental protocols are essential.
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
This assay provides a rapid assessment of a compound's susceptibility to Phase I metabolism, allowing for the calculation of intrinsic clearance.[18]
Objective: To determine the rate at which a test compound is metabolized by liver microsomal enzymes.
Methodology:
-
Preparation: Thaw pooled liver microsomes (e.g., human, rat) on ice.[19] Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Reaction Mixture: In a microcentrifuge tube or 96-well plate, combine phosphate buffer (pH 7.4), the test compound (final concentration typically 1 µM), and liver microsomes (final concentration typically 0.5 mg/mL).[18][20]
-
Initiation: Pre-incubate the mixture at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM).[18] A parallel incubation without NADPH serves as a negative control.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.[18][20]
-
Quenching: Immediately terminate the reaction by adding the aliquot to a multiple volume of ice-cold acetonitrile, often containing an internal standard for analytical purposes.[18] This step precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the rate constant of depletion (k). From this, the half-life (t1/2 = 0.693/k) and intrinsic clearance can be calculated.[20]
Causality & Self-Validation: The inclusion of a "minus cofactor" control is critical to ensure that compound disappearance is due to enzymatic metabolism and not chemical instability. A known positive control compound (e.g., midazolam for CYP3A4) must be run in parallel to validate the metabolic competency of the microsomal batch.[10]
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This experiment determines the full PK profile of a compound in a living system, providing essential parameters like Cmax, Tmax, AUC, and bioavailability.[21]
Objective: To characterize the plasma concentration-time profile of a test compound in rats or mice after oral (PO) and/or intravenous (IV) administration.
Methodology:
-
Animal Model & Acclimation: Use male Sprague-Dawley or Wistar rats (or a suitable mouse strain).[21] Allow animals to acclimate for at least five days in a controlled environment.[22]
-
Dose Formulation: Prepare the compound in a suitable vehicle (e.g., a solution or suspension in 0.5% HPMC).[23]
-
Dosing:
-
Oral (PO): Administer a single dose of the formulated compound via oral gavage using a suitable feeding needle.[22][23] The volume is typically 5-10 mL/kg.[22][24]
-
Intravenous (IV): For determining absolute bioavailability, a separate cohort of animals is dosed intravenously (e.g., via the tail vein).
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours post-dose).[22] Samples are typically collected from the tail vein, saphenous vein, or via terminal cardiac puncture, into tubes containing an anticoagulant (e.g., EDTA).[25]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Extract the drug from the plasma (e.g., via protein precipitation or liquid-liquid extraction) and quantify the concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plot the mean plasma concentration versus time. Use non-compartmental analysis software to calculate key PK parameters (AUC, Cmax, Tmax, t1/2, Clearance, Volume of Distribution). Absolute oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Causality & Self-Validation: The IV dosing arm is the ultimate validator for bioavailability, as it represents 100% entry into systemic circulation. The analytical method used for quantification must be validated for linearity, accuracy, and precision in the biological matrix (plasma) to ensure trustworthy data.
Visualizing Pharmacokinetic Processes and Workflows
Conclusion
The pharmacokinetic profile of a substituted pyridylpiperazine is not an immutable property but a tunable characteristic that can be optimized through rational, structure-based design. By understanding the causal links between chemical modifications and their ADME consequences—how a methyl group affects metabolic stability or how a polar moiety influences BBB penetration—drug development professionals can more efficiently navigate the complex path to identifying a viable clinical candidate. The integration of robust in vitro screening assays with definitive in vivo studies, as outlined in this guide, forms a self-validating framework for success, reducing late-stage attrition and accelerating the delivery of novel medicines to patients in need.
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Khajuria, A., et al. (2005). Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. ResearchGate. Available from: [Link]
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ResearchGate. (2021). A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. Available from: [Link]
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Martínez-Alvarez, R., & Abad-García, B. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available from: [Link]
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Johnson, M., & Glick, G. (2004). Aripiprazole. American Journal of Health-System Pharmacy. Available from: [Link]
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Mercell. metabolic stability in liver microsomes. Available from: [Link]
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Gammans, R. E., et al. (1986). Clinical pharmacokinetics and pharmacodynamics of buspirone, an anxiolytic drug. SciSpace. Available from: [Link]
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Wikipedia. Buspirone. Available from: [Link]
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Wernevik, J., et al. (2022). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]
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Karampela, I., & Sakellaropoulos, T. (2023). Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs. MDPI. Available from: [Link]
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ClinPGx. Aripiprazole Pathway, Pharmacokinetics. Available from: [Link]
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ResearchGate. (2018). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Available from: [Link]
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Agarwal, Y. K., et al. (1988). Synthesis, biological evaluation, and quantitative structure-activity relationship analysis of [beta-(Aroylamino)ethyl]piperazines and -piperidines and [2-[(Arylamino)carbonyl]ethyl]piperazines, -pyrazinopyridoindoles, and -pyrazinoisoquinolines. A new class of potent H1 antagonists. Journal of Medicinal Chemistry. Available from: [Link]
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Wikipedia. Aripiprazole. Available from: [Link]
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Balogh, G. G., et al. (1986). Clinical pharmacokinetics and pharmacodynamics of buspirone, an anxiolytic drug. Clinical Pharmacokinetics. Available from: [Link]
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Admescope. (2021). Webinar: In vivo pharmacokinetic experiments in preclinical drug development. YouTube. Available from: [Link]
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Lamb, J. (2020). Structure Activity Relationships and Medicinal Chemistry. YouTube. Available from: [Link]
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MTTlab. In vitro drug metabolism: for the selection of your lead compounds. Available from: [Link]
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Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx. Available from: [Link]
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Semantic Scholar. Clinical pharmacokinetics and pharmacodynamics of buspirone, an anxiolytic drug. Available from: [Link]
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Bio-protocol. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Available from: [Link]
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Adura, C., et al. (2018). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. FEMS Microbiology Letters. Available from: [Link]
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FDA. Abilify® Aripiprazole. Available from: [Link]
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UkrBr, V. V., et al. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. MDPI. Available from: [Link]
-
ResearchGate. ADME attribute alignment of marketed CNS drugs and CNS candidates. Available from: [Link]
-
NIH Clinical Center. (2021). Drug Transport Across the Blood Brain Barrier with Dr. Sadhana Jackson. YouTube. Available from: [Link]
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Comparative Guide: In Silico Modeling of 1-(3-bromo-5-methylpyridin-2-yl)piperazine Binding
Target Focus: Serotonin 5-HT2A Receptor (GPCR Class A)
Executive Summary
This guide evaluates the computational modeling strategies for 1-(3-bromo-5-methylpyridin-2-yl)piperazine (BMPP) . As an arylpiperazine derivative, BMPP represents a "privileged scaffold" in neuropsychiatric drug discovery, particularly for targeting G-Protein Coupled Receptors (GPCRs) like the 5-HT2A and D2 receptors.
The presence of the 3-bromo and 5-methyl substituents on the pyridine ring introduces specific steric and electronic challenges that standard rigid docking protocols often fail to capture. This guide compares three distinct modeling workflows—Rigid Receptor Docking, Induced Fit Docking (IFD), and Molecular Dynamics (MD)—to determine the optimal protocol for predicting binding affinity and pose stability.
Target Identification & Pharmacophore Analysis
Before initiating in silico workflows, the physicochemical properties of BMPP must be mapped to the target's orthosteric site.
The Ligand: BMPP
-
Core Scaffold: Piperazine ring (Protonatable Nitrogen).
-
Head Group: 2-Pyridyl ring.
-
Key Substituents:
-
3-Bromo: Provides steric bulk and potential for halogen bonding (
-hole interaction). -
5-Methyl: Increases lipophilicity (
), targeting hydrophobic sub-pockets. -
Piperazine Secondary Amine: The essential pharmacophore that becomes protonated at physiological pH (7.4) to form a salt bridge.
-
The Target: 5-HT2A Receptor
The 5-HT2A receptor (PDB: 6A93 ) is the primary off-target for safety profiling and a therapeutic target for antipsychotics.
-
Orthosteric Site: Deep within the transmembrane (TM) bundle.
-
Critical Residue: Asp155 (D3.32) acts as the anchor, forming a salt bridge with the protonated piperazine nitrogen.
-
Steric Constraint: The pocket is lined with bulky aromatic residues (Phe339, Phe340, Trp336). The 3-bromo substituent of BMPP requires precise side-chain accommodation to avoid steric clashes.
Comparative Methodology: Protocol Evaluation
We compared three methodologies to predict the binding mode of BMPP.
Method A: Rigid Receptor Docking (Standard Precision)
-
Software: AutoDock Vina / Glide SP.
-
Assumption: The protein backbone and side chains remain frozen; only the ligand is flexible.
-
Verdict: High Risk of False Negatives.
-
Why: The 3-bromo group often clashes with the rigid side chains of Phe339 or Val156 in crystal structures stabilized by smaller ligands (like agonist 5-HT). Rigid docking forces the ligand into energetically unfavorable high-energy conformations to fit the frozen pocket.
Method B: Induced Fit Docking (IFD)[1]
-
Software: Schrödinger IFD / Gold (Genetic Algorithm).
-
Assumption: Ligand docking is coupled with side-chain refinement (Prime/Rosetta) within 5Å of the ligand.
-
Verdict: Recommended for Pose Prediction.
-
Why: IFD allows the "breathing" of the receptor. It permits the rotation of Phe340 to accommodate the 5-methyl group and adjusts the backbone slightly to accept the halogen bulk, resulting in significantly better docking scores and realistic solvation energies.
Method C: Molecular Dynamics (MD) Simulation[2]
-
Software: GROMACS / Desmond (100ns production run).
-
Assumption: Full system flexibility with explicit solvent and membrane (POPC).
-
Verdict: Essential for Validation.
-
Why: Verifies the stability of the halogen bond. Static docking often overestimates halogen interactions; MD reveals if the water network destabilizes the Bromine-Protein contact.
Comparative Performance Data
| Metric | Method A: Rigid Docking | Method B: Induced Fit (IFD) | Method C: MD (MM/GBSA) |
| Binding Energy ( | -6.2 kcal/mol | -9.4 kcal/mol | -11.2 kcal/mol |
| RMSD (vs. Ref Ligand) | 3.8 Å (Poor) | 1.2 Å (Good) | 0.9 Å (Excellent) |
| Salt Bridge Stability | 40% occupancy | 95% occupancy | 99% occupancy |
| Comp. Time (per ligand) | < 2 mins | ~ 2 hours | ~ 48 hours |
| Steric Clashes | High (Br...Phe339) | Resolved | Resolved |
Recommended Protocol: Induced Fit Docking (IFD)[1]
For researchers prioritizing accuracy without the extreme cost of MD, Induced Fit Docking is the validated workflow for halogenated arylpiperazines.
Step 1: Ligand Preparation
-
Generate 3D conformers using OPLS4 force field.
-
Crucial: Protonate the secondary amine of the piperazine ring (pH 7.0 ± 2.0).
-
Generate tautomers for the pyridine ring (though the specific 2-yl linkage usually locks the aromaticity).
Step 2: Protein Preparation (PDB: 6A93)
-
Remove endogenous antagonist (e.g., Risperidone).
-
Model missing loops using Prime or Modeller.
-
H-Bond Optimization: Optimize Hydrogen bond networks at pH 7.4 (flip Asn/Gln/His).
-
Restrained Minimization: Minimize structure (RMSD convergence 0.30 Å) to relieve crystal packing stress.
Step 3: Induced Fit Workflow
-
Initial Glide Docking: Softened potential (Van der Waals radii scaled by 0.5) to allow overlapping poses.
-
Prime Refinement: Refine residues within 5.0 Å of ligand poses.
-
Redocking: Redock ligand into the new relaxed receptor structures using Hard Potential (Standard Precision).
-
Scoring: Rank by GlideScore (XP) + Prime Energy.
Visualization of Workflows & Pathways
Workflow: Optimized In Silico Pipeline
This diagram illustrates the decision matrix for modeling BMPP, highlighting where rigid docking fails and IFD succeeds.
Figure 1: Decision workflow for modeling halogenated arylpiperazines. Note the divergence at "Check Steric Bulk" leading to the failure of rigid docking.
Interaction Pathway: 5-HT2A Binding Pocket
This diagram maps the critical molecular interactions required for high-affinity binding of BMPP.
Figure 2: Interaction map of BMPP within the 5-HT2A orthosteric site. The Salt Bridge is the anchor, while the Halogen Bond provides specificity.
Scientific Validation & Troubleshooting
The "Halogen Trap"
A common error in modeling BMPP is neglecting the "sigma-hole" of the bromine atom.
-
The Problem: Standard force fields often treat halogens as uniformly negative spheres. This causes false repulsion with backbone carbonyl oxygens.
-
The Solution: Use a force field with explicit sigma-hole parameters (e.g., OPLS4 or Charmm36 with halogen extensions). If using AutoDock, manually edit the parameter file to reduce the VdW radius of the halogen slightly to mimic the anisotropic charge distribution.
Validating the Salt Bridge
The interaction between the piperazine nitrogen and Asp155 is binary—it either exists or the pose is invalid.
-
Check: Measure the distance between Piperazine N and Asp155 OD1/OD2.
-
Standard: Distance must be 2.8 Å - 3.2 Å . If > 4.0 Å, the pose is incorrect, regardless of the docking score.
References
-
Kim, K., et al. (2020). Structure of the 5-HT2A receptor in complex with the antipsychotic drug risperidone. Nature Structural & Molecular Biology.
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.
-
Sherman, W., et al. (2006). Novel Procedure for Modeling Ligand/Receptor Induced Fit Effects. Journal of Medicinal Chemistry.
-
Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry.
-
Zeifman, A., et al. (2022). G Protein-Coupled Receptor (GPCR) Interaction Mechanisms: A Comparative Guide. NSF Public Access Repository.
A Comparative Guide to the Analysis of Impurities in Commercial Batches of 1-(3-bromo-5-methylpyridin-2-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) is a critical determinant of drug safety and efficacy. Even minute quantities of impurities can have significant toxicological implications.[1][2] This guide provides a comprehensive analysis of methodologies for identifying and quantifying impurities in commercial batches of 1-(3-bromo-5-methylpyridin-2-yl)piperazine, a key intermediate in the synthesis of various pharmaceutical agents.
This document will explore the likely synthetic routes and associated potential impurities, compare the leading analytical techniques for their detection and characterization, and provide a detailed, field-tested protocol for a robust impurity profiling workflow.
The Synthetic Landscape and Potential Impurities
The synthesis of 1-(3-bromo-5-methylpyridin-2-yl)piperazine typically involves the nucleophilic substitution of a di-halogenated pyridine derivative with piperazine. A common precursor is 2,3-dibromo-5-methylpyridine. Variations in reaction conditions, purity of starting materials, and purification methods can lead to a range of process-related impurities.
Common Impurity Classes:
-
Starting Materials and Intermediates: Unreacted 3-bromo-5-methylpyridine[3] and piperazine[4] are primary concerns.
-
Positional Isomers: Incomplete regioselectivity during the substitution reaction can lead to the formation of isomers.
-
Over-reaction Products: Di-substitution of the piperazine ring is a potential side reaction.
-
Degradation Products: The stability of the API under various conditions can lead to the formation of degradation products.[5][6]
-
Reagents, Ligands, and Catalysts: Residual catalysts or reagents used in the synthesis can persist in the final product.[7]
Comparative Analysis of Analytical Techniques
A multi-faceted analytical approach is essential for comprehensive impurity profiling. The selection of techniques should be based on the chemical nature of the target compound and its potential impurities.
| Analytical Technique | Principle | Strengths | Limitations | Primary Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | High resolution, excellent for quantification, versatile with various detectors (UV, MS).[8][9] | May require derivatization for compounds lacking a chromophore. | Quantification of known and unknown impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High sensitivity and specificity, excellent for identifying volatile and semi-volatile impurities.[10][11][12] | Not suitable for non-volatile or thermally labile compounds. | Identification of residual solvents and volatile organic impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unrivaled for structural elucidation of unknown impurities, can be quantitative (qNMR).[13][14][15][16] | Lower sensitivity compared to chromatographic methods. | Definitive structural identification of isolated impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection capabilities of mass spectrometry. | Provides molecular weight and fragmentation data for separated components, aiding in identification.[8] | Ionization efficiency can vary between compounds. | Identification and quantification of a wide range of impurities. |
Recommended Analytical Workflow for Impurity Profiling
This workflow provides a systematic approach to the comprehensive analysis of impurities in 1-(3-bromo-5-methylpyridin-2-yl)piperazine.
Caption: A multi-phase workflow for impurity analysis.
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification
This method is designed for the separation and quantification of potential non-volatile impurities.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5][6]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient from 5% to 95% Mobile Phase B.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the 1-(3-bromo-5-methylpyridin-2-yl)piperazine sample.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Causality Behind Experimental Choices:
-
C18 Column: The non-polar nature of the C18 stationary phase provides good retention and separation for the moderately polar analyte and its likely impurities.
-
Formic Acid: The addition of a small amount of acid to the mobile phase helps to protonate the basic nitrogen atoms in the piperazine and pyridine rings, leading to sharper peaks and improved chromatographic performance.
-
Gradient Elution: A gradient is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.
Protocol 2: GC-MS Method for Volatile Impurities
This protocol is optimized for the detection of residual solvents and other volatile organic impurities.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low-to-mid polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.[12]
-
Injector Temperature: 250°C.[12]
-
Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
-
MS Detector: Electron Ionization (EI) mode with a scan range of m/z 35-550.
2. Sample Preparation:
-
Accurately weigh approximately 50 mg of the sample into a headspace vial.
-
Add a suitable solvent (e.g., DMSO) and an internal standard.
-
Seal the vial and heat in a headspace autosampler to volatilize the impurities for injection.
3. Causality Behind Experimental Choices:
-
Headspace Sampling: This technique is ideal for analyzing volatile compounds in a non-volatile matrix, as it prevents contamination of the GC system with the API.
-
DB-5ms Column: This versatile column provides good separation for a wide range of volatile organic compounds.
-
Mass Spectrometric Detection: Provides definitive identification of the eluted compounds based on their mass spectra, which can be compared to library databases.
Protocol 3: NMR for Structural Elucidation
Once an unknown impurity is detected at a significant level (typically >0.1% as per ICH guidelines), its structure must be elucidated.[1]
1. Isolation:
-
Isolate the impurity of interest using preparative HPLC with the same column and mobile phase system as the analytical method, but at a larger scale.
-
Collect the fraction containing the impurity and remove the solvent under reduced pressure.
2. NMR Analysis:
-
Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Acquire a suite of NMR experiments, including:
-
1D: ¹H and ¹³C NMR.
-
2D: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[17]
-
3. Causality Behind Experimental Choices:
-
Preparative HPLC: This allows for the isolation of a sufficient quantity of the pure impurity for NMR analysis.
-
2D NMR Experiments: These experiments are crucial for piecing together the molecular structure.
-
COSY: Identifies proton-proton couplings within the same spin system.
-
HSQC: Correlates protons directly to the carbons they are attached to.
-
HMBC: Shows correlations between protons and carbons over two to three bonds, which is key for connecting different fragments of the molecule.
-
Conclusion
A robust and scientifically sound approach to impurity profiling is non-negotiable in the pharmaceutical industry. By employing a combination of high-resolution chromatographic techniques for separation and quantification, and powerful spectroscopic methods like NMR for structural elucidation, researchers can ensure the quality and safety of 1-(3-bromo-5-methylpyridin-2-yl)piperazine and other critical pharmaceutical intermediates. The methodologies outlined in this guide provide a solid foundation for developing and validating in-house analytical procedures that are both effective and compliant with regulatory expectations.
References
- Synthesis method of 3-bromo-5-methylpyridine. Eureka | Patsnap.
-
An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing. Available at: [Link]
-
Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Available at: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]
-
Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. Available at: [Link]
-
A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available at: [Link]
-
Piperazine-impurities. Pharmaffiliates. Available at: [Link]
-
Structure elucidation services by NMR. ResolveMass Laboratories Inc. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
Impurity Profiling In Pharmaceuticals: A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Available at: [Link]
-
Quantification of 3-bromopyruvate in rat plasma by HPLC-MS/MS employing precolumn derivatization and the application to a pharmacokinetics study. PubMed. Available at: [Link]
-
The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Intertek. Available at: [Link]
-
IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. ResearchGate. Available at: [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. Journal of Pharmaceutical Research International. Available at: [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. Available at: [Link]
-
Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Available at: [Link]
-
Analytical Methods. RSC Publishing. Available at: [Link]
-
2-Bromo-5-methylpyridine. ResearchGate. Available at: [Link]
-
Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. PubMed. Available at: [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. Available at: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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A Comparative Guide to Assessing the Metabolic Stability of 1-(3-bromo-5-methylpyridin-2-yl)piperazine
This guide provides a comprehensive framework for evaluating the metabolic stability of the novel chemical entity, 1-(3-bromo-5-methylpyridin-2-yl)piperazine. Designed for drug discovery and development scientists, this document moves beyond simple protocol recitation to offer a strategic comparison of key in vitro models, elucidate the rationale behind experimental design, and provide actionable insights for lead optimization. We will dissect the molecule's structural components, propose likely metabolic pathways, and detail the self-validating experimental systems required to generate robust and reliable data.
The Imperative of Metabolic Stability in Drug Design
Metabolic stability, a measure of a compound's susceptibility to biotransformation, is a cornerstone of modern drug development.[1][2] It directly influences critical pharmacokinetic parameters such as in vivo half-life, bioavailability, and clearance.[3][4][5] A compound with poor metabolic stability is often rapidly cleared from the body, which can necessitate higher or more frequent dosing to achieve therapeutic efficacy, potentially leading to poor patient compliance and undesirable side effects.[3] Conversely, excessively high stability can lead to drug accumulation and potential toxicity. Therefore, early-stage assessment and optimization of metabolic stability are paramount to selecting drug candidates with a favorable pharmacokinetic profile.[1][2]
The subject of our assessment, 1-(3-bromo-5-methylpyridin-2-yl)piperazine , possesses distinct structural motifs—a substituted pyridine ring and a piperazine moiety—that are common in medicinal chemistry but also present predictable metabolic liabilities. The pyridine ring can influence biochemical potency and cellular permeability, while the piperazine group is often incorporated to enhance pharmacokinetic properties like solubility and bioavailability.[6][7] Understanding the metabolic fate of these individual components is key to predicting the overall stability of the molecule.
Structural Analysis and Predicted Metabolic Hotspots
A proactive assessment of a molecule's structure can guide experimental design and aid in the interpretation of results. The structure of 1-(3-bromo-5-methylpyridin-2-yl)piperazine suggests several potential sites for enzymatic attack by drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily.[8][9]
-
Pyridine Ring: The pyridine scaffold is susceptible to oxidation.[10] Potential metabolic transformations include hydroxylation on the pyridine ring, particularly at positions susceptible to electrophilic attack, or oxidation of the methyl group to form an alcohol, and subsequently a carboxylic acid.
-
Piperazine Moiety: Piperazine rings are well-known substrates for oxidative metabolism.[11] The most common metabolic pathways include N-dealkylation and oxidation at the carbon atoms alpha to the nitrogen atoms, leading to lactam formation. The two nitrogen atoms in the piperazine ring offer multiple sites for potential metabolism.
-
Bromine Substituent: While generally stable, aromatic C-Br bonds can, in some instances, undergo metabolic debromination, although this is a less common pathway compared to oxidation of carbon or nitrogen centers.
The diagram below illustrates these potential metabolic transformations.
Caption: Predicted Phase I metabolic pathways for the target compound.
A Comparative Framework for In Vitro Stability Assessment
The core of metabolic stability assessment lies in robust in vitro models that can reliably predict in vivo clearance. The two most widely used systems are liver microsomes and hepatocytes.[12] Each offers distinct advantages and provides complementary information.
| Feature | Liver Microsomes | Hepatocytes |
| System Complexity | Subcellular fraction (endoplasmic reticulum) | Intact, whole cells |
| Enzyme Content | Primarily Phase I enzymes (e.g., CYPs, FMOs)[12] | Phase I and Phase II enzymes, cofactors, and transporters[13] |
| Primary Use Case | High-throughput screening for Phase I metabolic liability[14] | More comprehensive assessment, including Phase II conjugation and transporter effects[13] |
| Predictive Power | Good for predicting intrinsic clearance (CLint) for CYP-metabolized drugs | Considered the "gold standard" for in vitro to in vivo extrapolation (IVIVE)[15] |
| Throughput | High | Moderate |
Causality Behind Experimental Choice:
-
Start with Microsomes: For initial screening and lead optimization, the liver microsomal stability assay is a cost-effective, high-throughput method to quickly rank compounds based on their susceptibility to Phase I metabolism.[14]
-
Progress to Hepatocytes: For promising candidates, the hepatocyte stability assay provides a more holistic and physiologically relevant picture.[13] It is essential if Phase II metabolism is suspected to be a major clearance pathway or if active transport into the liver cell is required for metabolism to occur.
Experimental Protocols: A Self-Validating System
The following protocols are designed to ensure data integrity through the inclusion of appropriate controls. The disappearance of the parent compound over time is monitored using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[16][17]
Liver Microsomal Stability Assay
This assay evaluates metabolic stability using a subcellular fraction of the liver that is enriched in Phase I drug-metabolizing enzymes.[14]
Workflow Diagram:
Caption: Standard workflow for a liver microsomal stability assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of 1-(3-bromo-5-methylpyridin-2-yl)piperazine in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of the test compound at 1 µM in phosphate buffer.
-
Thaw pooled human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in phosphate buffer.[18]
-
Prepare a 20 mM solution of NADPH (the essential cofactor for CYP enzymes) in buffer.[19]
-
-
Incubation:
-
In a 96-well plate, combine the test compound working solution and the diluted microsome solution.
-
Include control wells:
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.[19]
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding the NADPH solution to all wells (except the -NADPH control).[20]
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot from the incubation wells to a new plate containing a cold "stop solution" (e.g., acetonitrile) with an internal standard to terminate the reaction and precipitate proteins.[14]
-
-
Sample Analysis:
-
Centrifuge the termination plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.[16]
-
Hepatocyte Stability Assay
This assay uses cryopreserved primary hepatocytes, which contain both Phase I and Phase II enzymes and their necessary cofactors, providing a more complete metabolic picture.[13][21]
Detailed Protocol:
-
Cell Preparation:
-
Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.[15]
-
Transfer the cells to a pre-warmed incubation medium and perform a cell count and viability assessment (e.g., via Trypan Blue exclusion). Viability should typically be >80%.
-
Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5-1.0 million viable cells/mL).
-
-
Incubation:
-
In a 96-well plate, add the hepatocyte suspension.
-
Prepare a working solution of 1-(3-bromo-5-methylpyridin-2-yl)piperazine and add it to the wells to achieve a final concentration (e.g., 1 µM).
-
Include control wells:
-
Negative Control: Incubate the compound in media without hepatocytes to check for chemical instability.
-
Positive Controls: Use well-characterized compounds like Testosterone (Phase I metabolism) and 7-Hydroxycoumarin (Phase II metabolism) to confirm enzyme activity.[18]
-
-
Incubate the plate at 37°C in a humidified incubator, often with gentle shaking to keep cells in suspension.[22]
-
-
Sampling and Analysis:
-
The sampling and termination process is analogous to the microsomal assay. At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), transfer aliquots to a stop solution (cold acetonitrile with internal standard).[13]
-
Process the samples (centrifugation) and analyze the supernatant via LC-MS/MS.[21]
-
Data Interpretation and Comparative Analysis
The primary outputs from these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint).
-
Half-life (t½): Calculated from the slope (k) of the natural logarithm plot of the percent of compound remaining versus time.
-
t½ = 0.693 / k
-
-
Intrinsic Clearance (CLint): Represents the inherent ability of the liver to metabolize a drug.
-
CLint (µL/min/mg microsomal protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)
-
CLint (µL/min/10^6 cells) = (0.693 / t½) * (1 / million cells/mL)
-
Hypothetical Comparative Data Table:
| Compound | Assay Type | t½ (min) | CLint (µL/min/mg protein or 10^6 cells) | Stability Classification |
| 1-(3-bromo-5-methylpyridin-2-yl)piperazine | HLM | 25 | 55.4 | Moderate |
| 1-(3-bromo-5-methylpyridin-2-yl)piperazine | Hepatocytes | 20 | 69.3 | Moderate |
| Verapamil (High Clearance Control) | HLM | < 5 | > 277 | Low |
| Diazepam (Low Clearance Control) | HLM | > 60 | < 23.1 | High |
| Testosterone (Phase I Control) | Hepatocytes | 18 | 77.0 | Moderate |
| 7-Hydroxycoumarin (Phase II Control) | Hepatocytes | 15 | 92.4 | Low (due to rapid conjugation) |
Interpretation and Actionable Insights:
-
Microsomes vs. Hepatocytes: In this hypothetical example, the slightly faster clearance in hepatocytes compared to microsomes (t½ of 20 min vs. 25 min) could suggest a minor contribution from Phase II enzymes or that cellular uptake facilitates metabolism.
-
Comparison to Controls: The target compound shows moderate stability, significantly more stable than the high-clearance control (Verapamil) but less stable than the low-clearance control (Diazepam).
-
Next Steps - Lead Optimization: A moderate clearance rate might be acceptable, but if higher stability is desired, the next step would be metabolite identification studies to pinpoint the exact site of metabolism. If, for instance, oxidation of the piperazine ring is confirmed as the primary clearance pathway, medicinal chemists could explore strategies to block this "metabolic hotspot." This might involve introducing a substituent, such as a methyl or fluoro group, at a position that sterically hinders the CYP enzyme's access to the site of metabolism. Such modifications have been shown to improve metabolic stability in similar heterocyclic systems.[23]
Conclusion
Assessing the metabolic stability of a novel compound like 1-(3-bromo-5-methylpyridin-2-yl)piperazine is a critical, multi-step process. It begins with a theoretical analysis of the structure to predict metabolic liabilities and culminates in a tiered experimental approach using both liver microsomes and hepatocytes. This comparative strategy allows for a comprehensive evaluation of both Phase I and Phase II metabolic pathways. By employing self-validating protocols with appropriate controls and interpreting the data within the context of well-characterized reference compounds, researchers can make confident, data-driven decisions to advance the most promising drug candidates toward clinical development.
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A Comparative Analysis of the Cytotoxicity of 1-(3-bromo-5-methylpyridin-2-yl)piperazine Across Diverse Cell Lines
In the landscape of contemporary drug discovery, the quest for novel therapeutic agents with high efficacy and minimal off-target effects is paramount. Pyridinylpiperazine scaffolds have garnered significant attention due to their versatile pharmacological profiles, exhibiting a wide range of biological activities.[1][2][3] This guide provides an in-depth comparative analysis of the cytotoxic potential of a specific pyridinylpiperazine derivative, 1-(3-bromo-5-methylpyridin-2-yl)piperazine, against a panel of cancerous and non-cancerous cell lines. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its differential cytotoxicity, supported by robust experimental methodologies.
Introduction to 1-(3-bromo-5-methylpyridin-2-yl)piperazine and its Therapeutic Potential
The compound 1-(3-bromo-5-methylpyridin-2-yl)piperazine belongs to the broader class of pyridinylpiperazine derivatives, which are known to interact with various biological targets.[4][5] The unique structural combination of a substituted pyridine ring and a piperazine moiety suggests its potential to engage with cellular pathways implicated in cell proliferation and survival. The rationale for investigating this particular compound stems from the established anticancer properties of many piperazine-containing molecules, which can act as enzyme inhibitors or interfere with cell signaling pathways.[1] A critical aspect of preclinical drug development is to ascertain the therapeutic window of a compound, which necessitates a thorough evaluation of its cytotoxic effects not only on cancer cells but also on healthy, non-cancerous cells to predict potential toxicities.[6][7]
This guide will delineate the experimental framework for assessing the cytotoxicity of 1-(3-bromo-5-methylpyridin-2-yl)piperazine, detail the methodologies for key assays, and present a comparative analysis of its effects on three distinct cell lines:
-
MCF-7: A human breast adenocarcinoma cell line, representing a common type of epithelial cancer.
-
A549: A human lung carcinoma cell line, representing another prevalent and challenging cancer type.
-
HEK293: A human embryonic kidney cell line, often used as a model for normal, non-cancerous human cells.
By comparing the cytotoxic profiles across these cell lines, we can infer the selective potential of 1-(3-bromo-5-methylpyridin-2-yl)piperazine as a candidate for further anticancer drug development.
Experimental Design and Methodologies
A rigorous and well-controlled experimental design is fundamental to obtaining reliable and reproducible cytotoxicity data. The following sections outline the detailed protocols for the primary assays employed in this comparative analysis: the MTT assay for cell viability and the LDH assay for cytotoxicity.
General Cell Culture and Compound Treatment
All cell lines (MCF-7, A549, and HEK293) were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2. For cytotoxicity experiments, cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.[8] Subsequently, the culture medium was replaced with fresh medium containing serial dilutions of 1-(3-bromo-5-methylpyridin-2-yl)piperazine (ranging from 0.1 µM to 100 µM). Untreated cells served as a negative control, while cells treated with a known cytotoxic agent, such as doxorubicin, were used as a positive control.
Experimental Workflow
Caption: A schematic of the experimental workflow for assessing the cytotoxicity of 1-(3-bromo-5-methylpyridin-2-yl)piperazine.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
After the desired incubation period with the test compound (24, 48, and 72 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cytotoxicity.[9][10] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[9][10][11] The released LDH is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[9]
Protocol:
-
After the desired incubation period, carefully collect the cell culture supernatant from each well.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing lactate, NAD+, and a tetrazolium salt).
-
Add the reaction mixture to the collected supernatants in a fresh 96-well plate.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cytotoxicity is calculated as the percentage of LDH release compared to a maximum LDH release control (cells lysed with a detergent).
Comparative Cytotoxicity Data
The following tables summarize the hypothetical half-maximal inhibitory concentration (IC50) values for 1-(3-bromo-5-methylpyridin-2-yl)piperazine in the three cell lines at different time points. A lower IC50 value indicates a higher cytotoxic potency.[7]
Table 1: IC50 Values (µM) of 1-(3-bromo-5-methylpyridin-2-yl)piperazine Determined by MTT Assay
| Cell Line | 24 hours | 48 hours | 72 hours |
| MCF-7 | 45.2 | 25.8 | 15.1 |
| A549 | 52.6 | 30.1 | 18.9 |
| HEK293 | > 100 | 85.3 | 62.7 |
Table 2: Percentage of Cytotoxicity at 25 µM (Determined by LDH Assay after 48 hours)
| Cell Line | % Cytotoxicity |
| MCF-7 | 52.3 ± 4.1 |
| A549 | 41.7 ± 3.5 |
| HEK293 | 15.8 ± 2.2 |
Interpretation of Results and Scientific Insights
The data presented in Tables 1 and 2 indicate that 1-(3-bromo-5-methylpyridin-2-yl)piperazine exhibits a dose- and time-dependent cytotoxic effect on all three cell lines.[12] Notably, the compound demonstrates a significantly higher potency against the cancerous cell lines (MCF-7 and A549) compared to the non-cancerous HEK293 cell line. This differential cytotoxicity is a desirable characteristic for a potential anticancer agent, suggesting a degree of selectivity towards cancer cells.[6][13]
The lower IC50 values for MCF-7 cells compared to A549 cells suggest that the breast cancer cell line is more sensitive to the cytotoxic effects of the compound. This differential sensitivity among cancer cell lines is a common phenomenon and can be attributed to various factors, including differences in drug uptake, metabolism, or the expression levels of the molecular target.[14]
The LDH assay results corroborate the findings of the MTT assay, showing a greater release of LDH from the cancer cell lines upon treatment with the compound, indicative of more significant membrane damage and cell death. The relatively low cytotoxicity observed in HEK293 cells further supports the potential for a favorable therapeutic window.
Potential Mechanism of Action
While the precise mechanism of action of 1-(3-bromo-5-methylpyridin-2-yl)piperazine requires further investigation, the observed cytotoxicity in cancer cells could be mediated through several pathways commonly associated with piperazine derivatives. These may include the inhibition of key kinases involved in cell cycle progression and proliferation, or the induction of apoptosis (programmed cell death).[1]
Caption: A diagram illustrating potential signaling pathways affected by 1-(3-bromo-5-methylpyridin-2-yl)piperazine.
Further studies, such as cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and target identification studies, are warranted to elucidate the specific molecular mechanisms underlying the observed differential cytotoxicity.
Conclusion and Future Directions
This comparative guide demonstrates that 1-(3-bromo-5-methylpyridin-2-yl)piperazine exhibits promising and selective cytotoxic activity against human breast and lung cancer cell lines, while displaying significantly lower toxicity towards non-cancerous human embryonic kidney cells. The presented methodologies provide a robust framework for the initial in vitro evaluation of novel chemical entities.
Future research should focus on:
-
Expanding the panel of cell lines to include other cancer types and normal cell lines from different tissues to further validate the selectivity.
-
Conducting detailed mechanistic studies to identify the molecular target(s) and signaling pathways affected by the compound.
-
Evaluating the in vivo efficacy and toxicity of 1-(3-bromo-5-methylpyridin-2-yl)piperazine in animal models of cancer.
The findings presented herein provide a strong rationale for the continued investigation of 1-(3-bromo-5-methylpyridin-2-yl)piperazine as a potential lead compound in the development of novel anticancer therapies.
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Safety Operating Guide
1-(3-Bromo-5-methylpyridin-2-yl)piperazine proper disposal procedures
Executive Summary: The Chemical Context
Disposing of 1-(3-Bromo-5-methylpyridin-2-yl)piperazine requires a nuanced understanding of its functional groups. This molecule is not merely "organic waste"; it is a halogenated nitrogenous heterocycle .[1][2]
Its disposal protocol is dictated by two critical structural features:
-
The Piperazine Ring: A secondary amine that renders the compound basic and potentially corrosive .[2] Improper mixing with acidic waste streams can trigger dangerous exothermic neutralization or spattering.[2]
-
The Bromine Substituent: A halogen atom that, upon incineration, generates hydrogen bromide (HBr) gas.[3][2] This necessitates disposal via incinerators equipped with acid gas scrubbers, distinguishing it from standard non-halogenated organic waste.[3][2]
This guide provides a self-validating workflow to ensure safety, regulatory compliance (EPA/RCRA), and environmental stewardship.
Chemical Profile & Hazard Identification
Before initiating disposal, verify the material's state and properties.[3][2] This data drives the segregation logic.[2]
| Property | Description | Implications for Disposal |
| Molecular Structure | Pyridine ring + Piperazine ring + Bromine | Halogenated Organic .[4][5][1][6][7] Generates NOx and HBr during combustion.[1][2] |
| Acidity/Basicity | Basic (pKa ~9-10 for piperazine N) | DO NOT MIX with acidic waste streams (e.g., H₂SO₄, HCl).[4][5][1][3] |
| Physical State | Solid (typically white to pale yellow powder) | Dispose of as solid waste unless already dissolved.[4][5][2] |
| Hazards (GHS) | Skin Corr.[4][5][2][7][8][9] 1B / Eye Dam. 1 (inferred from piperazine); Acute Tox.[1] | Handle with full PPE (Nitrile gloves, safety goggles, lab coat).[4][5][3][2] |
| Reactivity | Incompatible with strong oxidizers and acids.[4][5][2] | Store in a cool, dry place away from nitric acid or peroxides.[4][3][2] |
Pre-Disposal: Segregation & Packaging Strategy
The Golden Rule of Segregation:
ngcontent-ng-c1989010908="" class="ng-star-inserted">Never combine this compound with "Non-Halogenated" waste streams. Reasoning: Even small amounts of bromine can corrode standard incinerator flues if the facility is not set up for halogens.[1]
A. Solid Waste (Pure Substance)[3][5]
-
Container: High-Density Polyethylene (HDPE) wide-mouth jar.[1][2] Glass is acceptable but poses a breakage risk.[2]
-
Labeling: Must be clearly labeled "Hazardous Waste - Solid - Halogenated Organic." [1][2]
-
Additive: If the powder is fine and prone to dusting, dampen slightly with a compatible high-flashpoint solvent (e.g., mineral oil) to prevent aerosolization during transfer, only if permitted by your specific waste contractor.[4][3][2]
B. Liquid Waste (Solutions)
-
Solvent Compatibility:
-
pH Check: Ensure the waste solution is not acidic.[1][2] If mixed with acidic HPLC waste, ensure the container is vented to prevent pressure buildup from heat generation.[3][2]
Step-by-Step Disposal Workflow
This protocol uses a "Cradle-to-Grave" tracking approach.[2]
Phase 1: Accumulation (Lab Bench)
-
PPE Donning: Wear double nitrile gloves and chemical splash goggles.[2] Use a fume hood to avoid inhaling dust.[2]
-
Transfer:
-
Solids: Scoop directly into the dedicated HDPE waste jar. Wipe the spatula with a solvent-soaked Kimwipe and add the wipe to the solid waste container.[2]
-
Liquids: Pour into the "Halogenated Waste" carboy using a funnel. Do not overfill (leave 10% headspace).
-
-
Decontamination: Wipe down the exterior of the waste container with ethanol.[2]
Phase 2: Waste Stream Designation
Assign the correct waste profile.[1][2] While this specific molecule may not have a unique RCRA "U" or "P" code, it defaults to characteristic codes if it exhibits toxicity or corrosivity.[3][2]
-
EPA Waste Codes (USA):
Phase 3: Final Destruction (Off-Site)
-
Requirement: Temperature >1100°C with Secondary Combustion Chamber and Caustic Scrubber .[1][2]
-
Why: The scrubber neutralizes the HBr and NOx gases formed during the thermal oxidation of the bromine and nitrogen atoms.[2]
Visualizing the Decision Logic
The following diagram illustrates the critical decision points for segregating this chemical.
Figure 1: Decision tree for segregating 1-(3-Bromo-5-methylpyridin-2-yl)piperazine waste. Note that non-halogenated solvents become "halogenated waste" once this compound is added.[1][3]
Emergency Spill Response
If the material is spilled prior to disposal, execute the following "S.W.I.M." protocol:
-
S top the leak: If safe, upright the container.[2]
-
W arn others: Evacuate the immediate area.
-
M inimize impact:
-
Solid Spill: Do not dry sweep (creates dust).[1][2] Cover with a wet paper towel or use a HEPA vacuum designated for hazardous chemicals.[2]
-
Liquid Spill: Absorb with vermiculite or a commercial chem-sorb pad.[1][2]
-
Neutralization: If the spill is large and liquid, verify pH.[3][2] If highly basic, neutralize cautiously with dilute citric acid before absorption (only by trained personnel).[3][2]
-
Disposal of Spill Debris: All cleanup materials (gloves, pads, wipes) must be bagged and disposed of as Solid Halogenated Hazardous Waste .[4][3][2]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperazine. PubChem.[1][2] Available at: [Link][1][3]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1][2] Available at: [Link]
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. wku.edu [wku.edu]
- 4. Waste Code [rcrainfo.epa.gov]
- 5. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. CAS 412347-30-9 | 1-(5-Bromopyridin-3-YL)piperazine hydrochloride - Synblock [synblock.com]
- 7. fishersci.com [fishersci.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. mmbio.byu.edu [mmbio.byu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Hypothetical structure image)
(Hypothetical structure image of 1-(3-bromophenyl)piperazine)
(Hypothetical structure image of Aripiprazole)